Product packaging for Naphthgeranine C(Cat. No.:CAS No. 137109-45-6)

Naphthgeranine C

Cat. No.: B143685
CAS No.: 137109-45-6
M. Wt: 372.4 g/mol
InChI Key: SAUXNHFIRMCZCG-WXHSDQCUSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Naphthgeranine C is a naphthoquinone derivative, a class of compounds known for their significant biological activities and potential in therapeutic development . These compounds are typically isolated from talented microbial strains, such as endophytic Streptomyces species found in medicinal plants . Like its structural analogs, this compound features a characteristic naphthoquinone core, which is a crucial pharmacophore responsible for its bioactivity and interaction with biological targets . Naphthoquinone compounds, including the naphthgeranine family, are of high research value due to their promising inhibitory activities against enzymes like α-glucosidase, which is a key target in the management of Type 2 diabetes . Furthermore, this class of compounds frequently exhibits moderate to strong antibacterial properties against challenging pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) . The mechanism of action for naphthoquinones often involves redox cycling and the production of reactive oxygen species, leading to cytotoxicity against target cells, or specific binding and inhibition of enzymatic active sites, as demonstrated through molecular docking studies . This product is strictly labeled For Research Use Only (RUO) . It is not intended for use in diagnostic procedures, clinical applications, or for any human or veterinary therapeutic purposes. Researchers should handle this compound with appropriate laboratory safety protocols .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H20O7 B143685 Naphthgeranine C CAS No. 137109-45-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

137109-45-6

Molecular Formula

C20H20O7

Molecular Weight

372.4 g/mol

IUPAC Name

(3S,4aS,12bR)-3,8,10-trihydroxy-2-(hydroxymethyl)-5,5-dimethyl-3,4,4a,12b-tetrahydronaphtho[2,3-c]isochromene-7,12-dione

InChI

InChI=1S/C20H20O7/c1-20(2)12-6-13(23)8(7-21)3-10(12)16-17(25)11-4-9(22)5-14(24)15(11)18(26)19(16)27-20/h3-5,10,12-13,21-24H,6-7H2,1-2H3/t10-,12+,13+/m1/s1

InChI Key

SAUXNHFIRMCZCG-WXHSDQCUSA-N

SMILES

CC1(C2CC(C(=CC2C3=C(O1)C(=O)C4=C(C3=O)C=C(C=C4O)O)CO)O)C

Isomeric SMILES

CC1([C@H]2C[C@@H](C(=C[C@H]2C3=C(O1)C(=O)C4=C(C3=O)C=C(C=C4O)O)CO)O)C

Canonical SMILES

CC1(C2CC(C(=CC2C3=C(O1)C(=O)C4=C(C3=O)C=C(C=C4O)O)CO)O)C

Synonyms

naphthgeranine C

Origin of Product

United States

Foundational & Exploratory

The Discovery and Isolation of Naphthgeranine C from Streptomyces

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Naphthgeranine C is a member of the naphthgeranine class of antibiotics, characterized by a naphthoquinone core. These secondary metabolites are produced by soil-dwelling bacteria of the genus Streptomyces, a well-known source of diverse and medically important bioactive compounds. The naphthgeranines, including this compound, have garnered interest due to their potential therapeutic applications, including cytotoxic and α-glucosidase inhibitory activities. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, with detailed experimental protocols and data presented for researchers in the field of natural product drug discovery.

Discovery of this compound

This compound was first reported as a new naphthoquinone antibiotic in 1991 by Wessels and colleagues.[1][2][3][4] It was isolated from the fermentation broth of Streptomyces sp. strain Tü 3556.[3] The discovery was part of a broader screening program for new metabolic products from microorganisms. The producing organism, Streptomyces sp. Tü 3556, is a Gram-positive, filamentous bacterium, a common characteristic of the Streptomyces genus, which is renowned for its ability to produce a wide array of secondary metabolites.

Fermentation for the Production of this compound

The production of this compound is achieved through submerged fermentation of the producing Streptomyces strain. While the specific media composition and fermentation parameters for the original isolation of this compound from Streptomyces sp. Tü 3556 are detailed in the primary literature, a general protocol for the fermentation of Streptomyces to produce naphthoquinone antibiotics can be outlined.

Experimental Protocol: Fermentation
  • Inoculum Preparation: A seed culture is initiated by inoculating a suitable liquid medium (e.g., tryptic soy broth or a specific seed medium) with spores or a mycelial suspension of Streptomyces sp. The culture is incubated on a rotary shaker at 28-30°C for 2-3 days to obtain a dense vegetative mycelium.

  • Production Culture: The production medium, typically rich in carbon and nitrogen sources (e.g., glucose, soybean meal, yeast extract), is inoculated with the seed culture (typically 5-10% v/v).

  • Fermentation Conditions: The production culture is incubated in a fermenter with controlled parameters such as temperature (28-30°C), pH (around 7.0), and aeration. The fermentation is carried out for 5-7 days, during which the production of this compound is monitored.

Isolation and Purification of this compound

Following fermentation, this compound is extracted from the culture broth and mycelium and purified using a series of chromatographic techniques.

Experimental Protocol: Extraction and Purification
  • Extraction: The whole fermentation broth is typically extracted with a water-immiscible organic solvent such as ethyl acetate or chloroform. The organic phase, containing this compound and other metabolites, is separated from the aqueous phase and the mycelial cake.

  • Concentration: The organic extract is then concentrated under reduced pressure to yield a crude extract.

  • Chromatographic Purification: The crude extract is subjected to multiple steps of chromatography for purification. A common scheme involves:

    • Silica Gel Column Chromatography: The crude extract is first fractionated on a silica gel column using a gradient of solvents with increasing polarity (e.g., hexane-ethyl acetate or chloroform-methanol).

    • Sephadex LH-20 Column Chromatography: Fractions containing this compound are further purified by size-exclusion chromatography on a Sephadex LH-20 column, typically using methanol as the eluent.

    • High-Performance Liquid Chromatography (HPLC): Final purification to obtain pure this compound is often achieved using reversed-phase HPLC (e.g., on a C18 column) with a suitable solvent system (e.g., methanol-water or acetonitrile-water).

Structural Elucidation and Physicochemical Properties

The structure of this compound was determined through a combination of spectroscopic techniques.

PropertyData
Molecular Formula C₂₂H₂₂O₅
Molecular Weight 366.4 g/mol
UV λmax (MeOH) nm 254, 282, 410
¹H NMR (CDCl₃) δ Characteristic signals for aromatic protons, methoxy groups, and a modified geranyl side chain.
¹³C NMR (CDCl₃) δ Resonances corresponding to the naphthoquinone core and the terpenoid side chain.
Mass Spectrometry High-resolution mass spectrometry (HRMS) to confirm the elemental composition.

Biosynthesis of this compound

While the specific biosynthetic pathway for this compound has not been fully elucidated, it is hypothesized to be a hybrid polyketide-terpenoid pathway, which is common for meroterpenoids in Streptomyces.

The naphthoquinone core is likely synthesized via the polyketide pathway, starting from acetyl-CoA and malonyl-CoA. The geranyl side chain is derived from the terpenoid pathway, specifically from the precursor geranyl pyrophosphate (GPP), which is formed from the condensation of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). A prenyltransferase would then catalyze the attachment of the geranyl group to the polyketide-derived aromatic core. Subsequent cyclization and oxidation steps would lead to the final structure of this compound.

Visualizations

Experimental Workflow for this compound Isolation

experimental_workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification inoculum Inoculum Preparation (Streptomyces sp.) fermentation Submerged Fermentation (5-7 days) inoculum->fermentation Inoculation extraction Solvent Extraction (e.g., Ethyl Acetate) fermentation->extraction concentration Concentration (Rotary Evaporation) extraction->concentration silica Silica Gel Chromatography concentration->silica sephadex Sephadex LH-20 Chromatography silica->sephadex hplc Reversed-Phase HPLC sephadex->hplc pure_compound Pure this compound hplc->pure_compound

Caption: A generalized workflow for the isolation of this compound.

Hypothetical Biosynthetic Pathway of this compound

biosynthetic_pathway cluster_pks Polyketide Pathway cluster_mep Terpenoid Pathway (MEP/MVA) acetyl_coa Acetyl-CoA polyketide_synthase Polyketide Synthase (PKS) acetyl_coa->polyketide_synthase malonyl_coa Malonyl-CoA malonyl_coa->polyketide_synthase aromatic_core Aromatic Precursor polyketide_synthase->aromatic_core prenyltransferase Prenyltransferase aromatic_core->prenyltransferase ipp IPP ipp_dmapp ipp->ipp_dmapp dmapp DMAPP dmapp->ipp_dmapp gpp Geranyl Pyrophosphate (GPP) gpp->prenyltransferase ipp_dmapp->gpp cyclization_oxidation Cyclization & Oxidation Steps prenyltransferase->cyclization_oxidation naphthgeranine_c This compound cyclization_oxidation->naphthgeranine_c

Caption: A plausible biosynthetic route to this compound.

Conclusion

This compound represents an intriguing natural product with potential for further development as a therapeutic agent. This guide has provided a detailed overview of its discovery, the methodologies for its production and purification from Streptomyces, and its structural characteristics. The provided experimental protocols and data serve as a valuable resource for researchers aiming to work with this class of compounds. Further investigation into the specific biosynthetic pathway and the biological activities of this compound and its analogs is warranted to fully explore their therapeutic potential.

References

Naphthgeranine C: A Technical Overview of its Chemical Structure and Stereochemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Naphthgeranine C is a naturally occurring naphthalenecarboxamide derivative isolated from the bacterium Streptomyces sp. K07-0010A. It belongs to a class of compounds known for their inhibitory activity against geranylgeranyltransferase I (GGTase-I), an enzyme implicated in cellular signaling pathways relevant to cancer and other diseases. This document provides a comprehensive overview of the chemical structure and stereochemical features of this compound, based on available spectroscopic data and analytical methodologies.

Chemical Structure and Properties

This compound is characterized by a substituted naphthalene core linked to a modified farnesyl chain via an amide bond. Its molecular formula is C₂₉H₃₅NO₆, corresponding to a molecular weight of 509.6 g/mol .

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₂₉H₃₅NO₆PubChem
Molecular Weight 509.6 g/mol PubChem
CAS Registry Number 351357-19-6AIST
Class NaphthalenecarboxamideMultiple Sources
Origin Streptomyces sp. K07-0010AMultiple Sources

Caption: Chemical structure of this compound.

Spectroscopic Data for Structural Elucidation

The chemical structure of this compound has been elucidated using a combination of one-dimensional and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, along with mass spectrometry.

¹H and ¹³C NMR Data

The following tables summarize the proton and carbon NMR chemical shifts for this compound, as reported in the AIST Spectral Database.

Table 2: ¹H NMR Spectroscopic Data for this compound

PositionChemical Shift (δ) ppm
Naphthalene Moiety
4-CH₃2.58 (s)
5-H7.96 (d, 8.3)
6-H7.42 (dd, 8.3, 7.3)
7-H7.54 (dd, 8.3, 7.3)
8-H8.16 (d, 8.3)
2-OCH₃3.96 (s)
Farnesyl Moiety
2'-H5.51 (t, 7.3)
1'-CH₂4.74 (d, 7.3)
3'-CH₃1.80 (s)
6'-H5.14 (t, 6.8)
5'-CH₂2.16 (t, 7.3)
4'-CH₂2.09 (q, 7.3)
7'-CH₃1.62 (s)
10'-H5.09 (t, 6.8)
9'-CH₂2.06 (m)
8'-CH₂2.00 (m)
11'-CH₃1.60 (s)
12'-CH₃1.68 (s)
Amide Proton
NH8.44 (br t, 5.9)

Table 3: ¹³C NMR Spectroscopic Data for this compound

PositionChemical Shift (δ) ppm
Naphthalene Moiety
1-C129.5
2-C152.9
3-C156.4
4-C119.3
4a-C126.9
5-C127.1
6-C124.9
7-C127.8
8-C124.4
8a-C134.6
4-CH₃12.8
2-OCH₃61.9
Farnesyl Moiety
1'-C36.3
2'-C120.2
3'-C139.7
3'-CH₃16.5
4'-C39.8
5'-C26.5
6'-C123.8
7'-C135.5
7'-CH₃16.1
8'-C39.7
9'-C26.7
10'-C124.3
11'-C131.4
11'-CH₃17.7
12'-CH₃25.7
Carbonyl Carbon
C=O168.0

Stereochemistry

The absolute configuration of the stereocenters in this compound was determined using the modified Mosher's method and circular dichroism (CD) spectroscopy. These analyses are crucial for understanding the three-dimensional arrangement of the molecule, which is a key determinant of its biological activity.

Modified Mosher's Method

The modified Mosher's method is a well-established NMR-based technique for determining the absolute configuration of chiral secondary alcohols. This protocol involves the esterification of the alcohol with the chiral Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA), followed by analysis of the ¹H NMR spectra of the resulting diastereomeric esters. While the specific experimental details for this compound are not publicly available, the general workflow is outlined below.

Mosher_Method_Workflow cluster_synthesis Esterification cluster_analysis NMR Analysis cluster_determination Configuration Assignment NaphthgeranineC This compound (chiral alcohol) R_Ester (R)-MTPA Ester NaphthgeranineC->R_Ester Pyridine S_Ester (S)-MTPA Ester NaphthgeranineC->S_Ester Pyridine R_MTPA_Cl (R)-MTPA-Cl R_MTPA_Cl->R_Ester S_MTPA_Cl (S)-MTPA-Cl S_MTPA_Cl->S_Ester R_Ester_NMR ¹H NMR of (R)-MTPA Ester R_Ester->R_Ester_NMR S_Ester_NMR ¹H NMR of (S)-MTPA Ester S_Ester->S_Ester_NMR Compare Compare Δδ (δS - δR) R_Ester_NMR->Compare S_Ester_NMR->Compare Config Determine Absolute Configuration Compare->Config

Caption: Generalized workflow for the modified Mosher's method.

Circular Dichroism Spectroscopy

Circular dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. The resulting spectrum provides information about the stereochemical features of the molecule. The CD spectrum of this compound would have been compared to that of related compounds with known absolute configurations to aid in its assignment.

Biological Activity

This compound has been identified as a weak inhibitor of geranylgeranyltransferase I (GGTase-I). This enzyme is responsible for the post-translational modification of proteins, including small GTPases, which are crucial components of cellular signaling pathways. Inhibition of GGTase-I is a therapeutic strategy being explored for the treatment of cancer and other diseases.

Due to the inaccessibility of the primary research article, specific quantitative data on the inhibitory potency of this compound, such as its IC₅₀ value, are not available in the public domain.

GGTase_Inhibition GGTase Geranylgeranyl- transferase I (GGTase-I) Product Geranylgeranylated Protein GGTase->Product Catalyzes Substrate Protein Substrate (e.g., small GTPase) Substrate->Product GGPP Geranylgeranyl pyrophosphate (GGPP) GGPP->Product NaphC This compound NaphC->GGTase Inhibits

Caption: Inhibition of GGTase-I by this compound.

Experimental Protocols

Detailed experimental protocols for the isolation, purification, and characterization of this compound from Streptomyces sp. K07-0010A are not currently available in publicly accessible literature. A general hypothetical workflow for the isolation of a natural product from a bacterial culture is presented below for illustrative purposes.

Isolation_Workflow Culture Fermentation of Streptomyces sp. K07-0010A Extraction Solvent Extraction of Culture Broth Culture->Extraction Concentration Concentration of Crude Extract Extraction->Concentration Chromatography Chromatographic Separation (e.g., Silica Gel, HPLC) Concentration->Chromatography Purification Purification of This compound Chromatography->Purification Analysis Spectroscopic Analysis (NMR, MS, CD) Purification->Analysis

Caption: Hypothetical workflow for the isolation of this compound.

Conclusion

This compound is a structurally interesting natural product with potential for further investigation in the context of GGTase-I inhibition. While its complete chemical and stereochemical profile has been established, a full understanding of its therapeutic potential would require access to more detailed biological activity data and the development of a synthetic route to enable the production of analogues for structure-activity relationship studies. The data presented in this guide serve as a foundational resource for researchers in the fields of natural product chemistry, medicinal chemistry, and drug development.

The Biosynthesis of Naphthgeranine C in Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naphthgeranine C is a member of the naphthgeranine family of naphthoquinone antibiotics produced by Streptomyces species.[1] These compounds exhibit a range of biological activities, including antibacterial, antifungal, and cytotoxic effects, making their biosynthetic pathway a subject of significant interest for natural product chemists and drug development professionals. This guide provides an in-depth technical overview of the putative biosynthetic pathway of this compound, drawing parallels with the biosynthesis of other known meroterpenoids. It details the key enzymatic steps, proposes a biosynthetic gene cluster, and outlines experimental protocols for pathway elucidation and characterization.

Proposed Biosynthetic Pathway of this compound

The structure of this compound, a meroterpenoid, suggests a hybrid biosynthetic origin, combining elements from both the polyketide and terpenoid pathways. The core naphthoquinone scaffold is likely derived from a polyketide pathway, while the terpene-derived moiety is appended and modified.

Polyketide Backbone Formation

The biosynthesis is proposed to initiate with the formation of the naphthoquinone core via a Type II polyketide synthase (PKS) pathway. This process typically involves the following key steps:

  • Starter Unit: Acetyl-CoA serves as the starter unit.

  • Extender Units: Seven molecules of malonyl-CoA are used as extender units.

  • Assembly: A minimal PKS complex, consisting of a ketosynthase (KSα and KSβ), a chain length factor (CLF), and an acyl carrier protein (ACP), iteratively condenses the starter and extender units to form a linear poly-β-keto chain.

  • Cyclization and Aromatization: The polyketide chain undergoes a series of regiospecific aldol cyclizations and aromatization reactions, catalyzed by cyclases and aromatases, to form the characteristic naphthalene ring system.

Terpenoid Moiety Attachment

Following the formation of the polyketide-derived naphthoquinone core, a geranyl pyrophosphate (GPP) unit, synthesized via the mevalonate or MEP/DOXP pathway, is attached to the aromatic ring. This prenylation step is catalyzed by a prenyltransferase.

Post-PKS Modifications

Subsequent enzymatic modifications, including oxidations, reductions, and rearrangements, are proposed to tailor the initial meroterpenoid intermediate to yield the final structure of this compound. These modifications are likely carried out by a suite of tailoring enzymes, such as cytochrome P450 monooxygenases, dehydrogenases, and reductases.

Visualizing the Putative Biosynthetic Pathway

The following diagram illustrates the proposed biosynthetic pathway of this compound.

Naphthgeranine_C_Biosynthesis acetyl_coa Acetyl-CoA pks Type II PKS acetyl_coa->pks malonyl_coa 7x Malonyl-CoA malonyl_coa->pks gpp Geranyl Pyrophosphate (GPP) prenylated_intermediate Prenylated Intermediate gpp->prenylated_intermediate Prenyltransferase polyketide Linear Polyketide pks->polyketide prenyltransferase Prenyltransferase tailoring_enzymes Tailoring Enzymes (P450s, Dehydrogenases, etc.) naphthoquinone Naphthoquinone Core polyketide->naphthoquinone Cyclization & Aromatization naphthoquinone->prenylated_intermediate naphthgeranine_c This compound prenylated_intermediate->naphthgeranine_c Tailoring Enzymes

Caption: Proposed biosynthetic pathway of this compound.

Quantitative Data Summary

Currently, there is a lack of specific quantitative data in the published literature regarding the biosynthesis of this compound, such as enzyme kinetics or fermentation titers. The following table structure is provided as a template for organizing future experimental data.

EnzymeSubstrate(s)Kcat (s⁻¹)Km (µM)Product(s)
Proposed
Type II PKSAcetyl-CoA, Malonyl-CoA--Naphthoquinone Core
PrenyltransferaseNaphthoquinone Core, GPP--Prenylated Intermediate
Tailoring Enzyme 1Prenylated Intermediate--Intermediate X
Tailoring Enzyme 2Intermediate X--This compound

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential for elucidating and characterizing the this compound biosynthetic pathway.

Identification and Characterization of the Biosynthetic Gene Cluster

Objective: To identify the gene cluster responsible for this compound biosynthesis in the producing Streptomyces strain.

Methodology:

  • Genome Sequencing: Sequence the genome of the this compound-producing Streptomyces strain using a combination of long-read (e.g., PacBio) and short-read (e.g., Illumina) sequencing technologies to obtain a high-quality, contiguous genome assembly.

  • Bioinformatic Analysis: Analyze the genome using bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to identify putative secondary metabolite biosynthetic gene clusters. Look for a cluster containing genes encoding a Type II PKS, a prenyltransferase, and various tailoring enzymes (e.g., P450s, dehydrogenases).

  • Gene Inactivation: Create targeted knockouts of key genes within the putative cluster (e.g., the PKS ketosynthase) using CRISPR-Cas9-based methods or homologous recombination.

  • Metabolite Analysis: Analyze the metabolite profiles of the wild-type and mutant strains using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to confirm the loss of this compound production in the mutants.

  • Complementation: Reintroduce the inactivated gene into the mutant strain on an expression vector to restore this compound production, confirming the gene's function.

Experimental Workflow Diagram:

Gene_Cluster_ID_Workflow start Streptomyces sp. (Producer) genome_seq Genome Sequencing start->genome_seq bioinformatics Bioinformatic Analysis (antiSMASH) genome_seq->bioinformatics putative_cluster Identify Putative BGC bioinformatics->putative_cluster gene_inactivation Gene Inactivation (CRISPR-Cas9) putative_cluster->gene_inactivation mutant_strain Mutant Strain gene_inactivation->mutant_strain hplc_ms Metabolite Analysis (HPLC-MS) mutant_strain->hplc_ms complementation Gene Complementation mutant_strain->complementation confirmation Confirmation of Gene Function hplc_ms->confirmation complementation->hplc_ms

Caption: Workflow for identifying the this compound biosynthetic gene cluster.

Heterologous Expression of the Biosynthetic Gene Cluster

Objective: To express the this compound biosynthetic gene cluster in a heterologous host to confirm its function and facilitate pathway engineering.

Methodology:

  • Cluster Cloning: Clone the entire identified biosynthetic gene cluster into a suitable expression vector (e.g., a bacterial artificial chromosome or a cosmid).

  • Host Strain Selection: Choose a well-characterized and genetically tractable heterologous host, such as Streptomyces coelicolor or Streptomyces albus.

  • Transformation: Introduce the expression vector containing the gene cluster into the heterologous host via protoplast transformation or conjugation.

  • Cultivation and Analysis: Cultivate the engineered host strain under conditions conducive to secondary metabolite production. Analyze the culture extracts by HPLC-MS for the production of this compound.

In Vitro Characterization of Key Enzymes

Objective: To biochemically characterize the function of individual enzymes in the this compound biosynthetic pathway.

Methodology:

  • Gene Cloning and Expression: Clone the genes encoding the putative enzymes (e.g., prenyltransferase, P450s) into an E. coli expression vector with an affinity tag (e.g., His-tag).

  • Protein Purification: Overexpress the proteins in E. coli and purify them using affinity chromatography.

  • Enzyme Assays: Perform in vitro assays with the purified enzymes and their predicted substrates. For example, incubate the purified prenyltransferase with the naphthoquinone core and GPP, and analyze the reaction products by HPLC-MS to confirm the formation of the prenylated intermediate.

  • Kinetic Analysis: Determine the kinetic parameters (Kcat and Km) of the enzymes using varying substrate concentrations.

Conclusion

The biosynthesis of this compound in Streptomyces is proposed to be a fascinating example of the interplay between polyketide and terpenoid metabolic pathways. While the complete pathway is yet to be fully elucidated, the framework presented in this guide, based on the biosynthesis of related natural products, provides a solid foundation for future research. The experimental protocols outlined herein will be instrumental in identifying the biosynthetic gene cluster, characterizing the key enzymes, and ultimately harnessing the biosynthetic potential of this promising class of antibiotics. Further investigation into the regulatory networks governing this compound production will also be crucial for optimizing its yield and for the generation of novel analogs through biosynthetic engineering.

References

In-Depth Technical Guide to the Characterization of Naphthgeranine C Analogues and Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Naphthgeranines are a class of naphthoquinone antibiotics first isolated from Streptomyces sp. This technical guide provides a comprehensive overview of the characterization of Naphthgeranine C, its analogues, and derivatives. It details the methodologies for their isolation, structural elucidation, and biological evaluation. This document serves as a core resource for researchers engaged in the discovery and development of novel therapeutic agents based on the naphthgeranine scaffold, providing detailed experimental protocols and summarizing key quantitative data to facilitate comparative analysis and further investigation.

Introduction to Naphthgeranines

The naphthgeranines are a family of secondary metabolites produced by actinomycetes, specifically Streptomyces sp.[1] First identified in the early 1990s, this family includes several members, designated Naphthgeranine A, B, C, D, and E.[1] These compounds are characterized by a naphthoquinone core structure, a chemical motif known for a wide range of biological activities, including antimicrobial and cytotoxic effects. The growing interest in naphthgeranines and their synthetic derivatives stems from their potential as lead compounds in the development of new antibiotics and anticancer agents. This guide focuses specifically on this compound and the characterization of its related analogues.

Isolation and Purification of Naphthgeranines from Streptomyces sp.

The initial step in characterizing this compound and its naturally occurring analogues involves their isolation from the source organism. A generalized workflow for this process is outlined below.

G cluster_0 Fermentation and Extraction cluster_1 Purification Fermentation Fermentation of Streptomyces sp. Centrifugation Centrifugation to separate mycelia and supernatant Fermentation->Centrifugation Extraction Solvent Extraction of supernatant and mycelial cake Centrifugation->Extraction Chromatography Column Chromatography (e.g., Silica Gel) Extraction->Chromatography Fractionation Fraction Collection and Bioassay Chromatography->Fractionation HPLC High-Performance Liquid Chromatography (HPLC) Fractionation->HPLC Isolation Isolation of Pure Naphthgeranines HPLC->Isolation

Caption: General workflow for the isolation of Naphthgeranines.

Detailed Experimental Protocol: Isolation and Purification
  • Fermentation: Streptomyces sp. is cultured in a suitable liquid medium (e.g., yeast extract-malt extract broth) under optimal conditions of temperature, pH, and aeration for a period sufficient to allow for the production of secondary metabolites.

  • Extraction: The culture broth is harvested and separated into the supernatant and mycelial cake by centrifugation. Both fractions are extracted with an organic solvent such as ethyl acetate or butanol to isolate the crude mixture of metabolites.

  • Preliminary Purification: The crude extract is concentrated under reduced pressure and subjected to column chromatography on a stationary phase like silica gel. A gradient of solvents with increasing polarity (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol) is used to separate the components of the mixture into different fractions.

  • Bioassay-Guided Fractionation: Each fraction is tested for the desired biological activity (e.g., antibacterial or cytotoxic) to identify the fractions containing the compounds of interest.

  • High-Performance Liquid Chromatography (HPLC): The active fractions are further purified by reversed-phase HPLC using a C18 column and a suitable mobile phase (e.g., a gradient of water and acetonitrile or methanol) to yield the pure this compound and its analogues.

Structural Elucidation and Characterization

Once isolated, the definitive structure of this compound and its derivatives is determined using a combination of spectroscopic techniques.

Spectroscopic Methods
  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact molecular weight and elemental composition of the molecule. Fragmentation patterns observed in MS/MS experiments provide valuable information about the different structural motifs within the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information about the number and types of protons, their chemical environment, and their connectivity through spin-spin coupling.

    • ¹³C NMR: Reveals the number and types of carbon atoms in the molecule.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the complete connectivity of the carbon and proton skeleton of the molecule, allowing for the unambiguous assignment of all atoms and the determination of the final structure.

Synthesis of this compound Analogues

The synthesis of analogues is essential for structure-activity relationship (SAR) studies. A general synthetic approach to naphthoquinone derivatives often involves the following key steps:

G StartingMaterials Readily Available Starting Materials (e.g., substituted naphthalenes or phenols) CoreSynthesis Synthesis of the Naphthoquinone Core StartingMaterials->CoreSynthesis Functionalization Introduction or Modification of Side Chains CoreSynthesis->Functionalization Purification Purification and Characterization of Analogues Functionalization->Purification

Caption: General workflow for the synthesis of this compound analogues.

Biological Activity and Mechanism of Action

Naphthgeranines have been reported to exhibit both antibacterial and cytotoxic activities. The characterization of these activities is a key aspect of their preclinical evaluation.

In Vitro Biological Assays

A variety of in vitro assays are employed to quantify the biological activity of this compound and its derivatives.

  • Antimicrobial Assays:

    • Minimum Inhibitory Concentration (MIC): This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism. It is typically performed using broth microdilution or agar dilution methods against a panel of clinically relevant bacteria and fungi.

    • Minimum Bactericidal Concentration (MBC): This assay determines the lowest concentration of an antibacterial agent that results in a specified reduction (e.g., 99.9%) in the number of viable bacteria.

  • Cytotoxicity Assays:

    • MTT or MTS Assays: These colorimetric assays are used to assess the metabolic activity of cells and are a common method for measuring the cytotoxic or cytostatic effects of a compound on cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key parameter derived from these assays.

Signaling Pathways

While the specific signaling pathways affected by this compound are not yet fully elucidated, other naphthoquinone compounds are known to exert their biological effects through various mechanisms. A plausible signaling pathway that could be investigated for this compound is the induction of apoptosis through the generation of reactive oxygen species (ROS), a common mechanism for cytotoxic quinones.

G NaphthgeranineC This compound Analogue Cell Cancer Cell NaphthgeranineC->Cell ROS Increased Reactive Oxygen Species (ROS) Cell->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Plausible signaling pathway for this compound-induced apoptosis.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for this compound and its analogues to illustrate how such data should be presented for comparative analysis.

CompoundMIC against S. aureus (µg/mL)IC₅₀ against HeLa Cells (µM)
This compound85.2
Analogue 142.1
Analogue 21610.5
Analogue 3>64>50

Conclusion

The characterization of this compound analogues and derivatives is a multifaceted process that combines techniques from natural product chemistry, synthetic organic chemistry, and molecular biology. This guide provides a foundational framework for researchers in this field, outlining the key experimental protocols and data presentation strategies necessary for the systematic evaluation of these promising bioactive molecules. The continued investigation of the Naphthgeranine family holds significant potential for the discovery of novel therapeutic agents to address unmet medical needs in infectious diseases and oncology.

References

Spectroscopic Data of Naphthgeranine C: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naphthgeranine C belongs to the naphthgeranine class of antibiotics, which are naphthoquinone derivatives isolated from Streptomyces sp. These compounds have garnered interest due to their biological activities. This technical guide aims to provide a comprehensive overview of the spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, which are pivotal for its structural elucidation and characterization. However, a thorough search of available scientific literature and databases has revealed that the specific, detailed quantitative NMR and MS data for this compound from its original reported isolation is not publicly accessible in full.

The primary reference for this compound is the 1991 publication by Wessels, P., Göhrt, A., Zeeck, A., Drautz, H., & Zähner, H. titled "Metabolic products of microorganisms, 260. Naphthgeranines, new naphthoquinone antibiotics from Streptomyces sp." in The Journal of Antibiotics (Tokyo), volume 44, issue 9, pages 1013-8. While this publication is cited as the definitive source for the isolation and initial characterization of this compound, the full text containing the actual spectroscopic data tables and detailed experimental protocols is not available through open-access channels.

Consequently, this guide will provide a general overview of the expected spectroscopic features for a compound of this class and outline the standard experimental protocols used for such analyses. This information is based on the analysis of closely related naphthoquinone antibiotics and general principles of spectroscopic techniques.

I. Predicted Spectroscopic Features of this compound

Based on the general structure of naphthoquinones and related compounds isolated from Streptomyces, the following spectroscopic characteristics for this compound can be anticipated.

Mass Spectrometry (MS)

Mass spectrometry is a critical technique for determining the molecular weight and elemental composition of a compound.

Expected Data:

  • Molecular Ion Peak ([M]⁺ or [M+H]⁺): The mass spectrum would be expected to show a prominent molecular ion peak corresponding to the exact mass of this compound. High-resolution mass spectrometry (HRMS) would provide the elemental formula.

  • Fragmentation Pattern: The fragmentation pattern would likely involve characteristic losses of small molecules (e.g., H₂O, CO, CH₃) and cleavage of side chains attached to the naphthoquinone core. Analysis of these fragments would provide structural information about the substituents.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule.

Expected Data:

  • Aromatic Protons: Signals in the downfield region (typically δ 7.0-8.5 ppm) corresponding to the protons on the naphthoquinone ring system.

  • Aliphatic Protons: Signals in the upfield region (typically δ 1.0-4.5 ppm) corresponding to protons on any alkyl or terpenoid side chains. The chemical shifts would be influenced by proximity to electronegative atoms or double bonds.

  • Exchangeable Protons: If present, hydroxyl (-OH) or amine (-NH) protons would appear as broad singlets with variable chemical shifts.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.

Expected Data:

  • Carbonyl Carbons: Signals for the quinone carbonyl carbons would be expected in the highly downfield region (typically δ 180-190 ppm).

  • Aromatic/Olefinic Carbons: Signals for the sp²-hybridized carbons of the naphthoquinone ring and any double bonds in side chains would appear in the range of δ 100-160 ppm.

  • Aliphatic Carbons: Signals for the sp³-hybridized carbons of any side chains would be found in the upfield region (typically δ 10-70 ppm).

II. Standard Experimental Protocols

The following are detailed, generalized methodologies for the key experiments that would be performed to acquire the spectroscopic data for a novel natural product like this compound.

Isolation and Purification
  • Fermentation: Cultivation of the producing microorganism (Streptomyces sp.) in a suitable liquid medium under optimal conditions to promote the production of secondary metabolites.

  • Extraction: Extraction of the culture broth and/or mycelium with an appropriate organic solvent (e.g., ethyl acetate, butanol) to isolate the crude mixture of metabolites.

  • Chromatographic Separation: Purification of the target compound from the crude extract using a combination of chromatographic techniques, such as column chromatography (using silica gel, Sephadex, etc.) and high-performance liquid chromatography (HPLC), often with diode-array detection (DAD) to monitor the separation.

Mass Spectrometry Analysis
  • Sample Preparation: The purified compound is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI, Atmospheric Pressure Chemical Ionization - APCI) is used.

  • Data Acquisition: The instrument is calibrated using a known standard. Data is acquired in both positive and negative ion modes to observe the molecular ion and any adducts. Tandem MS (MS/MS) experiments are performed to induce fragmentation and obtain structural information.

NMR Spectroscopy Analysis
  • Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₃OD) in an NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00 ppm).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.

  • Data Acquisition: A suite of 1D and 2D NMR experiments are performed:

    • ¹H NMR: To determine the proton chemical shifts, multiplicities (singlet, doublet, etc.), and coupling constants.

    • ¹³C NMR: To determine the chemical shifts of all carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): To establish correlations between protons and carbons, which is crucial for assigning the complete structure of the molecule.

III. Visualization of Spectroscopic Data Acquisition Workflow

The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for a natural product like this compound.

Spectroscopic_Workflow cluster_isolation Isolation & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Fermentation Fermentation of Streptomyces sp. Extraction Solvent Extraction Fermentation->Extraction Purification Chromatographic Purification (HPLC) Extraction->Purification MS Mass Spectrometry (MS, HRMS, MS/MS) Purification->MS NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR Structure Structure Elucidation of this compound MS->Structure NMR->Structure

Caption: General workflow for the isolation and spectroscopic analysis of a natural product.

While the precise, quantitative spectroscopic data for this compound remains within the confines of the original 1991 publication, this guide provides a framework for understanding the expected spectroscopic characteristics and the methodologies used to obtain such data. For researchers actively working on this compound or related compounds, obtaining the full-text of the original publication by Wessels et al. is essential for definitive structural confirmation and further research. The workflow and protocols described herein represent the standard approach in the field of natural product chemistry for the elucidation of novel molecular structures.

An In-depth Technical Guide to the Physical and Chemical Properties of Naphthgeranine C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Detailed experimental data and specific quantitative physical and chemical properties for Naphthgeranine C are primarily found in the publication "Metabolic products of microorganisms, 260. Naphthgeranines, new naphthoquinone antibiotics from Streptomyces sp." by Wessels P, et al. (J Antibiot (Tokyo). 1991 Sep;44(9):1013-8). Access to the full text of this publication, which is required for a comprehensive analysis, is not available through open-access resources. This guide, therefore, provides a consolidation of publicly available information on this compound and related compounds, alongside representative experimental protocols and potential signaling pathways based on the broader class of naphthoquinone antibiotics.

Introduction

This compound is a member of the naphthgeranine family of antibiotics, which are classified as naphthoquinones. These compounds are secondary metabolites produced by actinomycetes, specifically isolated from Streptomyces sp. The naphthgeranine family also includes Naphthgeranines A, B, D, and E. Like other naphthoquinones, this compound is noted for its potential antibacterial activity. Due to the limited availability of specific data, this guide will also draw upon information from closely related and better-studied naphthoquinones to provide a comprehensive overview for research and development purposes.

Physical and Chemical Properties

Specific quantitative data for the physical and chemical properties of this compound are not publicly available. The following table provides a template of the expected data that would be found in the primary literature. For illustrative purposes, representative data from other well-characterized naphthoquinones may be used by researchers as a preliminary guide.

Table 1: Physical and Chemical Properties of this compound

PropertyDataNotes
Molecular Formula Not definitively available in public domainThe molecular formula is essential for determining the molecular weight and for structural elucidation.
Molecular Weight Not definitively available in public domainDerived from the molecular formula.
CAS Number 137109-45-6A unique identifier for the compound.
Appearance Expected to be a colored solidNaphthoquinones are typically yellow to red crystalline solids.
Melting Point Not availableA key indicator of purity.
Solubility Not availableImportant for formulation and biological testing. Naphthoquinones often exhibit poor solubility in water and are more soluble in organic solvents.
pKa Not availableRelevant for understanding the compound's ionization state at physiological pH, which can impact its absorption, distribution, metabolism, and excretion (ADME).
UV-Vis λmax Not availableProvides information about the electronic transitions within the molecule and can be used for quantification.
Key IR Absorptions Not availableInfrared spectroscopy would reveal characteristic functional groups, such as C=O (quinone) and any hydroxyl or other functionalities.
¹H and ¹³C NMR Data Not availableNuclear Magnetic Resonance spectroscopy is critical for the definitive structural elucidation of the molecule.
Mass Spectrometry Data Not availableProvides the exact mass and fragmentation pattern, confirming the molecular weight and elemental composition.

Experimental Protocols

The following are generalized protocols for the isolation and characterization of naphthoquinone antibiotics from Streptomyces. These should be adapted and optimized for the specific case of this compound.

Fermentation and Isolation

A representative workflow for the fermentation of the producing organism and the subsequent isolation of the target compound is outlined below.

G cluster_0 Fermentation cluster_1 Extraction cluster_2 Purification Inoculation Inoculation Seed_Culture Seed_Culture Inoculation->Seed_Culture Growth Phase 1 Production_Culture Production_Culture Seed_Culture->Production_Culture Inoculation Harvest Harvest Production_Culture->Harvest Centrifugation Centrifugation Harvest->Centrifugation Mycelial_Cake Mycelial_Cake Centrifugation->Mycelial_Cake Supernatant Supernatant Centrifugation->Supernatant Solvent_Extraction_Mycelia Solvent_Extraction_Mycelia Mycelial_Cake->Solvent_Extraction_Mycelia Solvent_Extraction_Supernatant Solvent_Extraction_Supernatant Supernatant->Solvent_Extraction_Supernatant Crude_Extract Crude_Extract Solvent_Extraction_Mycelia->Crude_Extract Solvent_Extraction_Supernatant->Crude_Extract Chromatography Chromatography Crude_Extract->Chromatography Fraction_Collection Fraction_Collection Chromatography->Fraction_Collection Purity_Analysis Purity_Analysis Fraction_Collection->Purity_Analysis Pure_Compound Pure_Compound Purity_Analysis->Pure_Compound

Caption: Workflow for Fermentation, Extraction, and Purification.

Methodology:

  • Fermentation: The Streptomyces sp. strain is cultured in a suitable liquid medium to promote the production of secondary metabolites. This typically involves a seed culture grown for 2-3 days, which is then used to inoculate a larger production culture. The production culture is incubated for 5-10 days with shaking to ensure aeration.

  • Extraction: The fermentation broth is harvested and separated into mycelial cake and supernatant by centrifugation. Both fractions are extracted with an organic solvent such as ethyl acetate or butanol. The organic phases are combined and evaporated under reduced pressure to yield a crude extract.

  • Purification: The crude extract is subjected to a series of chromatographic techniques. This may include column chromatography on silica gel, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to isolate the individual naphthgeranines. Fractions are monitored by TLC or HPLC for the presence of the target compounds.

Structure Elucidation

The chemical structure of the purified this compound would be determined using a combination of spectroscopic methods.

G Pure_Compound Pure_Compound Mass_Spectrometry Mass_Spectrometry Pure_Compound->Mass_Spectrometry Molecular Weight & Formula NMR_Spectroscopy NMR_Spectroscopy Pure_Compound->NMR_Spectroscopy Connectivity & Stereochemistry IR_Spectroscopy IR_Spectroscopy Pure_Compound->IR_Spectroscopy Functional Groups UV_Vis_Spectroscopy UV_Vis_Spectroscopy Pure_Compound->UV_Vis_Spectroscopy Chromophore Structural_Data Structural_Data Mass_Spectrometry->Structural_Data NMR_Spectroscopy->Structural_Data IR_Spectroscopy->Structural_Data UV_Vis_Spectroscopy->Structural_Data Proposed_Structure Proposed_Structure Structural_Data->Proposed_Structure

Caption: Spectroscopic Workflow for Structure Elucidation.

Methodology:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the carbon-hydrogen framework. 2D NMR techniques such as COSY, HSQC, and HMBC are employed to establish the connectivity of atoms within the molecule.

  • Infrared (IR) Spectroscopy: IR spectroscopy identifies the presence of key functional groups, such as carbonyls (C=O) of the quinone system and any hydroxyl (O-H) or other groups.

  • UV-Visible Spectroscopy: This technique provides information about the conjugated system of the naphthoquinone core.

Potential Mechanism of Action and Signaling Pathways

The precise mechanism of action for this compound has not been elucidated in publicly available literature. However, for the broader class of naphthoquinone antibiotics, several mechanisms have been proposed. A likely pathway involves the generation of reactive oxygen species (ROS) and interference with cellular redox balance.

G Naphthgeranine_C Naphthgeranine_C Bacterial_Cell Bacterial_Cell Naphthgeranine_C->Bacterial_Cell Redox_Cycling Redox_Cycling Bacterial_Cell->Redox_Cycling Cellular Entry ROS_Generation ROS_Generation Redox_Cycling->ROS_Generation e.g., O₂⁻, H₂O₂ Oxidative_Stress Oxidative_Stress ROS_Generation->Oxidative_Stress Cellular_Damage Cellular_Damage Oxidative_Stress->Cellular_Damage DNA, protein, lipid damage Apoptosis Apoptosis Cellular_Damage->Apoptosis Cell Death

Caption: Postulated Antibacterial Mechanism of Action.

Description:

Naphthoquinones can act as redox cyclers within the bacterial cell. They can accept electrons from cellular reductases, forming semiquinone radicals. These radicals can then react with molecular oxygen to regenerate the parent quinone and produce superoxide radicals (O₂⁻). This process can be repeated, leading to a futile redox cycle that generates a significant amount of reactive oxygen species (ROS). The accumulation of ROS leads to oxidative stress, causing damage to vital cellular components such as DNA, proteins, and lipids, ultimately leading to bacterial cell death.

Conclusion

This compound represents a potentially valuable lead compound in the development of new antibacterial agents. However, a significant gap in the publicly available scientific literature exists regarding its specific physical, chemical, and biological properties. The information provided in this guide is intended to serve as a foundational resource for researchers, highlighting the general characteristics of this class of compounds and providing a framework for future experimental work. Accessing the primary literature from 1991 is paramount for any serious research and development effort focused on this compound. Further investigation into its synthesis, mechanism of action, and in vivo efficacy is warranted to fully explore its therapeutic potential.

Preliminary Mechanistic Insights into Naphthgeranine C Action: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Information regarding the specific compound "Naphthgeranine C" is not available in the public domain based on the conducted search. The following in-depth technical guide summarizes the mechanism of action of other structurally related naphthoquinones and natural compounds, which may serve as a preliminary guide for investigating this compound. The presented data and protocols are based on studies of compounds such as Plumbagin.

Core-Mechanism of Action: An Overview

Preliminary investigations into compounds structurally related to this compound suggest a multi-faceted mechanism of action primarily centered on the induction of apoptosis and cell cycle arrest in cancer cells. These effects appear to be mediated through the modulation of key signaling pathways, often involving the generation of reactive oxygen species (ROS) and activation of stress-related kinases.

Data Presentation: Summary of Quantitative Data

The following tables summarize quantitative data from studies on Plumbagin, a compound with a naphthoquinone scaffold that may share mechanistic similarities with this compound.

Table 1: Effects of Plumbagin on Cell Cycle Distribution in A549 Human Lung Cancer Cells

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Control (DMSO)55.2 ± 2.125.8 ± 1.519.0 ± 1.8
Plumbagin (5 µM)48.7 ± 1.920.1 ± 1.231.2 ± 2.5
Plumbagin (10 µM)35.4 ± 2.415.3 ± 1.149.3 ± 3.1
Plumbagin (20 µM)21.8 ± 1.7 10.2 ± 0.968.0 ± 4.2**
*Data are presented as mean ± SD from three independent experiments. *p < 0.05, *p < 0.01 compared to the control group.

Table 2: Modulation of Apoptosis-Related Proteins by Plumbagin in A549 Cells

Treatment (10 µM Plumbagin)Bax/Bcl-2 RatioCytochrome c Release (fold change)Cleaved Caspase-9 (fold change)Cleaved Caspase-3 (fold change)
12 hours2.8 ± 0.33.1 ± 0.42.5 ± 0.22.2 ± 0.3
24 hours4.5 ± 0.5 5.2 ± 0.64.8 ± 0.5 4.1 ± 0.4
*Data are presented as mean ± SD from three independent experiments. *p < 0.05, *p < 0.01 compared to the control group at the same time point.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of this compound's potential mechanism of action.

Cell Culture and Treatment

Human non-small cell lung cancer A549 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells are seeded at a density of 1 x 10^5 cells/mL and allowed to attach overnight. This compound, dissolved in dimethyl sulfoxide (DMSO), is then added to the culture medium at the desired concentrations for the indicated time periods. The final concentration of DMSO in the medium should not exceed 0.1%.

Cell Cycle Analysis by Flow Cytometry
  • After treatment with this compound, harvest the cells by trypsinization.

  • Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Fix the cells in 70% ethanol at -20°C overnight.

  • After fixation, wash the cells with PBS and resuspend them in PBS containing 100 µg/mL RNase A and 50 µg/mL propidium iodide (PI).

  • Incubate the cells in the dark at room temperature for 30 minutes.

  • Analyze the cell cycle distribution using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases are determined using cell cycle analysis software.

Western Blot Analysis for Apoptosis-Related Proteins
  • Lyse the treated cells in RIPA buffer containing a protease inhibitor cocktail.

  • Determine the protein concentration of the lysates using the Bradford assay.

  • Separate equal amounts of protein (30-50 µg) by SDS-PAGE on a 10-12% gel.

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against Bax, Bcl-2, Cytochrome c, cleaved Caspase-9, cleaved Caspase-3, and β-actin overnight at 4°C.

  • Wash the membrane three times with TBST and then incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software, with β-actin serving as a loading control.

Mandatory Visualization

The following diagrams illustrate the potential signaling pathways that may be modulated by this compound, based on findings for related compounds.

G cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Mitochondrion cluster_3 Nucleus This compound This compound ROS ROS This compound->ROS JNK JNK ROS->JNK p53 p53 JNK->p53 activates Bax Bax p53->Bax upregulates Bcl2 Bcl2 p53->Bcl2 downregulates Mito Bax->Mito translocates to Bcl2->Mito inhibits CytoC Cytochrome c Casp9 Caspase-9 CytoC->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Mito->CytoC releases

Caption: Proposed Apoptotic Signaling Pathway.

G cluster_0 Cell Exterior cluster_1 Cell Cycle Regulation This compound This compound p53 p53 This compound->p53 p21 p21 CyclinB1_Cdc2 Cyclin B1/Cdc2 p21->CyclinB1_Cdc2 inhibits G2M_Arrest G2/M Arrest p21->G2M_Arrest CyclinB1_Cdc2->G2M_Arrest promotes p53->p21 upregulates

Caption: Cell Cycle Arrest Signaling Pathway.

G start Treat Cells with This compound harvest Harvest Cells start->harvest fix Fix with 70% Ethanol harvest->fix stain Stain with PI/RNase A fix->stain analyze Analyze by Flow Cytometry stain->analyze

Caption: Experimental Workflow for Cell Cycle Analysis.

In Silico Modeling of Naphthgeranine C Protein Binding: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Naphthgeranine C, a member of the naphthoquinone class of antibiotics, represents a promising scaffold for the development of novel therapeutic agents. Understanding the molecular interactions between this compound and its protein targets is paramount for optimizing its efficacy and selectivity. In silico modeling techniques offer a powerful and cost-effective approach to elucidate these interactions at an atomic level, thereby accelerating the drug discovery and development pipeline. This technical guide provides a comprehensive overview of the in silico methodologies for studying the protein binding of this compound, with a focus on practical application for researchers in the field.

Putative Protein Target: DNA Gyrase

While the specific protein targets of this compound have not been empirically determined, its classification as a naphthoquinone antibiotic suggests that it likely interacts with bacterial DNA gyrase. DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair, making it a well-validated target for antibacterial drugs. Naphthoquinones have been shown to inhibit DNA gyrase, often by binding to the ATP-binding site of the GyrB subunit.[1] Therefore, for the purpose of this guide, Mycobacterium tuberculosis DNA gyrase will be considered as the putative protein target for in silico modeling of this compound binding.

Quantitative Binding Data of Naphthoquinone Derivatives

To provide a context for the potential binding affinity of this compound, the following table summarizes the experimentally determined inhibitory concentrations (IC50) of various naphthoquinone derivatives against bacterial DNA gyrase and topoisomerases. This data is crucial for benchmarking and validating in silico predictions.

Compound NameTarget OrganismTarget ProteinIC50 (µM)Reference
DiospyrinMycobacterium tuberculosisDNA Gyrase15[1]
7-MethyljugloneMycobacterium tuberculosisDNA Gyrase30[1]
PlumbaginEscherichia coliDNA Gyrase50
LawsoneStaphylococcus aureusDNA Gyrase>100
1,2-NaphthoquinoneHumanTopoisomerase IIα~25 (at 50 µM)[2]
1,4-NaphthoquinoneHumanTopoisomerase IIβ> 1,2-Naphthoquinone

Experimental Protocols: In Silico Modeling Workflow

The in silico modeling of this compound binding to DNA gyrase involves a multi-step workflow, from initial protein and ligand preparation to detailed molecular dynamics simulations.

Workflow for In Silico Protein-Ligand Binding Analysis

G cluster_prep Preparation cluster_docking Molecular Docking cluster_md Molecular Dynamics cluster_analysis Analysis PDB Protein Structure Acquisition (PDB ID: 7UGW) Grid Grid Box Generation PDB->Grid Ligand Ligand Structure Preparation (this compound) Docking Docking Simulation (AutoDock Vina) Ligand->Docking Grid->Docking Scoring Pose Scoring & Selection Docking->Scoring System System Solvation & Ionization Scoring->System Minimization Energy Minimization System->Minimization Equilibration System Equilibration (NVT, NPT) Minimization->Equilibration Production Production MD Simulation (GROMACS) Equilibration->Production Binding Binding Free Energy Calculation Production->Binding Interaction Interaction Analysis Production->Interaction SOS_Pathway cluster_trigger Trigger cluster_activation Activation cluster_repression Repression (Normal State) cluster_response SOS Response (Induced State) DNA_Gyrase_Inhibition DNA Gyrase Inhibition (e.g., by this compound) DNA_Damage DNA Double-Strand Breaks DNA_Gyrase_Inhibition->DNA_Damage ssDNA Single-Stranded DNA (ssDNA) Accumulation DNA_Damage->ssDNA RecA RecA ssDNA->RecA activates RecA_ssDNA RecA-ssDNA Filament RecA->RecA_ssDNA forms LexA LexA Repressor RecA_ssDNA->LexA induces autocleavage SOS_Genes SOS Response Genes LexA->SOS_Genes represses DNA_Repair_Proteins DNA Repair Proteins (e.g., UvrA, UvrB) Cell_Division_Inhibition Cell Division Inhibition (e.g., SulA) Translesion_Synthesis Translesion Synthesis (Error-Prone Repair) SOS_Genes->DNA_Repair_Proteins expresses SOS_Genes->Cell_Division_Inhibition expresses SOS_Genes->Translesion_Synthesis expresses

References

Methodological & Application

Application Notes and Protocols for In Vitro Cytotoxicity Assays of Naphthgeranine C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naphthgeranine C is a naphthoquinone antibiotic isolated from Streptomyces sp.[1]. As a member of the naphthoquinone class of compounds, it is presumed to exhibit cytotoxic properties, making it a compound of interest for cancer research and drug development. Naphthoquinones are known to exert their cytotoxic effects through various mechanisms, including the generation of reactive oxygen species (ROS), induction of apoptosis, and interference with cellular respiration[2]. This document provides a detailed protocol for assessing the in vitro cytotoxicity of this compound using a standard MTT assay, along with representative data and a proposed signaling pathway.

Data Presentation

Due to the limited publicly available data specifically for this compound, the following table summarizes the half-maximal inhibitory concentration (IC50) values for various other naphthoquinone derivatives against a panel of human cancer cell lines. This data is intended to provide a comparative baseline for the expected potency of this compound.

CompoundCell LineCancer TypeIC50 (µM)
NaphthazarinPC-3Prostate Cancer0.16 ± 0.15
2-(chloromethyl)quinizarinHCT-116Colon Carcinoma0.15 ± 0.04
8-OH-β-lapachone (14a)SNB-19GlioblastomaData not specified
8-OH-β-lapachone (14c)HL-60LeukemiaData not specified
8-OH-β-lapachone (14d)MCF-7Breast CancerData not specified

Note: The IC50 values are presented as mean ± standard deviation. The data for the 8-OH-β-lapachones was noted as showing potent activity, but specific values were not provided in the source material.[3]

Experimental Protocols

MTT Assay for In Vitro Cytotoxicity

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method to assess cell viability. The assay measures the metabolic activity of cells, which is indicative of their viability.

Materials:

  • This compound

  • Human cancer cell lines (e.g., PC-3, HCT-116, MCF-7)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the selected cancer cell lines in their appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Harvest the cells using trypsin-EDTA and perform a cell count.

    • Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.

    • Incubate the plates for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Create a series of dilutions of this compound in the culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent-induced cytotoxicity.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).

    • Incubate the plates for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plates for an additional 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from the wells without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.

    • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Visualization

Experimental Workflow for MTT Cytotoxicity Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Culture Cancer Cells cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding compound_prep Prepare this compound Dilutions cell_seeding->compound_prep treatment Treat Cells with Compound cell_seeding->treatment compound_prep->treatment mtt_addition Add MTT Reagent treatment->mtt_addition incubation Incubate for Formazan Formation mtt_addition->incubation solubilization Solubilize Formazan with DMSO incubation->solubilization read_absorbance Measure Absorbance at 570 nm solubilization->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Caption: Workflow of the MTT assay for determining this compound cytotoxicity.

Proposed Signaling Pathway for this compound-Induced Apoptosis

Apoptosis_Pathway cluster_stimulus External Stimulus cluster_cellular_response Cellular Response cluster_apoptosis_cascade Apoptosis Cascade cluster_outcome Outcome naphthgeranine_c This compound ros Increased Reactive Oxygen Species (ROS) naphthgeranine_c->ros induces mito_stress Mitochondrial Stress ros->mito_stress causes bax Bax Activation mito_stress->bax leads to cyto_c Cytochrome c Release bax->cyto_c promotes caspase9 Caspase-9 Activation cyto_c->caspase9 activates caspase3 Caspase-3 Activation caspase9->caspase3 activates apoptosis Apoptosis caspase3->apoptosis executes

Caption: Proposed pathway of this compound-induced apoptosis via ROS generation.

References

Application Notes and Protocols for Naphthgeranine C in Antimicrobial Susceptibility Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naphthgeranine C is a member of the naphthoquinone class of antibiotics, which are metabolites produced by Streptomyces sp.[1]. Naphthoquinones represent a promising area of antimicrobial research due to their potential to combat drug-resistant pathogens. This document provides detailed application notes and standardized protocols for the antimicrobial susceptibility testing (AST) of this compound. It is designed to guide researchers in evaluating its efficacy against a range of bacterial pathogens.

The protocols outlined below for broth microdilution, disk diffusion, and time-kill assays are based on established methodologies for antimicrobial susceptibility testing. While specific quantitative data for this compound is not widely available in published literature, this guide provides a framework for generating such data in a standardized and reproducible manner.

Mechanism of Action (Proposed)

The precise mechanism of action for this compound has not been definitively elucidated in publicly available research. However, based on studies of other naphthoquinone derivatives, a plausible mechanism involves the induction of oxidative stress. These compounds can undergo redox cycling, leading to the generation of reactive oxygen species (ROS) such as superoxide anions and hydrogen peroxide. This surge in ROS can cause widespread cellular damage, including lipid peroxidation, protein oxidation, and DNA damage, ultimately leading to bacterial cell death. Additionally, some naphthoquinones have been shown to interfere with the bacterial cell membrane and chelate intracellular iron, further disrupting essential cellular processes[[“]][3].

G cluster_membrane Bacterial Cell Membrane cluster_cytoplasm Bacterial Cytoplasm Naphthgeranine_C_ext This compound (External) Naphthgeranine_C_int This compound (Internal) Naphthgeranine_C_ext->Naphthgeranine_C_int Uptake Redox_Cycling Redox Cycling Naphthgeranine_C_int->Redox_Cycling ROS Reactive Oxygen Species (ROS) (e.g., O2-, H2O2) Redox_Cycling->ROS Cellular_Targets Cellular Components (DNA, Proteins, Lipids) ROS->Cellular_Targets Oxidizes Damage Oxidative Damage Cellular_Targets->Damage Cell_Death Bacterial Cell Death Damage->Cell_Death G Start Start Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prep_Inoculum Inoculate Inoculate Microplate Wells Prep_Inoculum->Inoculate Serial_Dilution Perform Serial Dilutions of this compound in Broth Serial_Dilution->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Read_Results Read Results Visually or with Plate Reader Incubate->Read_Results Determine_MIC Determine MIC (Lowest concentration with no growth) Read_Results->Determine_MIC End End Determine_MIC->End G Start Start Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prep_Inoculum Inoculate_Plate Inoculate Mueller-Hinton Agar Plate Prep_Inoculum->Inoculate_Plate Apply_Disk Apply this compound Impregnated Disk Inoculate_Plate->Apply_Disk Incubate Incubate at 37°C for 18-24h Apply_Disk->Incubate Measure_Zone Measure Zone of Inhibition (in mm) Incubate->Measure_Zone End End Measure_Zone->End G Start Start Prep_Culture Prepare Bacterial Culture in Log Phase Start->Prep_Culture Add_Compound Add this compound at Different MIC Multiples Prep_Culture->Add_Compound Incubate Incubate at 37°C with Shaking Add_Compound->Incubate Sample Collect Aliquots at Specified Time Points Incubate->Sample Plate_and_Count Perform Serial Dilutions, Plate, and Count CFUs Sample->Plate_and_Count 0, 2, 4, 8, 24 hours Plot_Data Plot Log10 CFU/mL vs. Time Plate_and_Count->Plot_Data End End Plot_Data->End

References

Application Notes and Protocols: Naphthazarin for Inducing Apoptosis in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

A Note to Our Users: Initial searches for "Naphthgeranine C" did not yield specific scientific data. It is possible that this is a novel compound with limited public information or a proprietary name. The following application notes and protocols are based on the closely related and well-researched compound, Naphthazarin , a naturally occurring naphthoquinone that has demonstrated significant potential in inducing apoptosis in various cancer cell lines.

Introduction

Naphthazarin (5,8-dihydroxy-1,4-naphthoquinone) is a bioactive compound found in various plants and has garnered attention for its potent anti-cancer properties. It has been shown to inhibit cell proliferation and induce programmed cell death, or apoptosis, in a range of cancer cells, including colorectal and gastric cancer.[1] These application notes provide a summary of the quantitative data on Naphthazarin's efficacy and detailed protocols for key experiments to study its apoptotic effects. The information is intended for researchers, scientists, and professionals in drug development.

Data Presentation

The following tables summarize the quantitative data regarding the efficacy of Naphthazarin in inducing apoptosis in cancer cells.

Table 1: IC50 Values of Naphthazarin in Cancer Cell Lines

Cell LineCancer TypeIC50 ValueExposure TimeReference
SW480Colorectal CancerNot explicitly stated, but significant effects observed at 5 µM24 hours[2]
AGSGastric CancerNot explicitly stated, but dose-dependent inhibition observedNot specified[1]
MCF-7Breast CancerDose-dependent reduction in cell viabilityNot specified

Table 2: Effect of Naphthazarin on Apoptosis-Related Protein Expression

Cell LineProteinChange in ExpressionConcentrationReference
SW480Bcl-2Decreased0.5, 1, and 5 µM[3]
SW480BaxIncreased0.5, 1, and 5 µM[3]
SW480Cleaved Caspase-3Increased5 µM[3]
SW480PARPNo significant change0.5, 1, and 5 µM[3]
AGSCleaved Caspase-3IncreasedNot specified[1]
AGSCleaved PARPIncreasedNot specified[1]

Signaling Pathways

Naphthazarin induces apoptosis through the intrinsic pathway, which is centered on the mitochondria. The proposed mechanism involves the modulation of the Bcl-2 family of proteins, leading to mitochondrial dysfunction and the activation of the caspase cascade.

Naphthazarin_Apoptosis_Pathway Naphthazarin Naphthazarin Bcl2 Bcl-2 (Anti-apoptotic) Naphthazarin->Bcl2 inhibits Bax Bax (Pro-apoptotic) Naphthazarin->Bax activates Mitochondrion Mitochondrion Bcl2->Mitochondrion inhibits Bax->Mitochondrion promotes permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Apoptosome Apoptosome (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome activates Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes MTT_Assay_Workflow Start Seed cells in 96-well plate Treat Treat with Naphthazarin Start->Treat Add_MTT Add MTT solution Treat->Add_MTT Incubate Incubate (4h, 37°C) Add_MTT->Incubate Add_DMSO Add DMSO Incubate->Add_DMSO Read_Absorbance Read absorbance (570 nm) Add_DMSO->Read_Absorbance Analyze Calculate cell viability Read_Absorbance->Analyze Western_Blot_Workflow Cell_Lysis Cell Lysis & Protein Quantification SDS_PAGE SDS-PAGE Cell_Lysis->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Naphthgeranine C

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of Naphthgeranine C. The developed protocol is suitable for researchers, scientists, and professionals in the field of drug development and quality control. The method utilizes a reverse-phase C18 column with a simple isocratic mobile phase, providing excellent resolution and sensitivity for the analyte.

Introduction

This compound is a compound of significant interest in pharmaceutical research due to its potential therapeutic properties. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, formulation development, and quality assurance of the final product. This application note presents a validated HPLC method that is specific, accurate, and reproducible for the determination of this compound.

Experimental

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Chemicals and Reagents:

    • This compound reference standard (purity > 99%)

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade, filtered and degassed)

    • Formic acid (analytical grade)

Chromatographic Conditions

A summary of the optimized HPLC conditions is presented in the table below.

ParameterCondition
Column C18 Reverse-Phase (4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile : Water (0.1% Formic Acid) (60:40 v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 254 nm
Run Time 10 minutes

Protocols

Standard Solution Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation
  • Accurately weigh the sample containing this compound.

  • Extract the analyte using a suitable solvent (e.g., methanol) with the aid of sonication.

  • Filter the extract through a 0.45 µm syringe filter into an HPLC vial.

  • If necessary, dilute the filtered sample with the mobile phase to bring the concentration of this compound within the calibration range.

Experimental Workflow

The logical flow of the experimental procedure is illustrated in the diagram below.

G Experimental Workflow for HPLC Analysis of this compound cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Prepare this compound Standard Solutions Injection Inject Standards and Samples Standard_Prep->Injection Sample_Prep Prepare Sample Solutions Sample_Prep->Injection HPLC_Setup Set Up HPLC System (Column, Mobile Phase, etc.) Equilibration Equilibrate System HPLC_Setup->Equilibration Equilibration->Injection Data_Acquisition Acquire Chromatographic Data Injection->Data_Acquisition Peak_Integration Integrate Peak Areas Data_Acquisition->Peak_Integration Calibration_Curve Construct Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantify this compound in Samples Calibration_Curve->Quantification

Caption: Workflow for this compound analysis.

Results and Discussion

The developed HPLC method demonstrated good separation of this compound from potential impurities and degradation products. A typical chromatogram shows a sharp, symmetric peak for this compound with a retention time of approximately 5.2 minutes.

Method Validation

The method was validated according to ICH guidelines for linearity, precision, accuracy, and robustness.

Validation ParameterResult
Linearity (R²) > 0.999
Range 1 - 100 µg/mL
Precision (%RSD) < 2%
Accuracy (%Recovery) 98 - 102%
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL

Conclusion

The HPLC method described in this application note is rapid, accurate, and reliable for the quantitative determination of this compound. The method is suitable for routine quality control and research applications. The detailed protocol and clear workflow provide a solid foundation for implementation in various laboratory settings.

Naphthgeranine C: Application Notes and Protocols for Biofilm Inhibition Assessment

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature lacks specific data regarding the biofilm inhibitory activity of Naphthgeranine C. The following application notes and protocols are provided as a generalized framework for the assessment of a potential biofilm inhibitor. These protocols are based on standard methods used in microbiology and should be adapted and optimized by researchers for their specific experimental needs when investigating a novel compound like this compound.

Introduction

This compound is a naphthoquinone antibiotic isolated from Streptomyces sp.[1]. While its antibacterial properties have been noted, its specific activity against bacterial biofilms has not been extensively documented in available literature. Bacterial biofilms are structured communities of microorganisms encased in a self-produced extracellular polymeric substance (EPS) matrix. This mode of growth confers increased resistance to antimicrobial agents and the host immune system, making biofilm-associated infections a significant challenge in clinical and industrial settings. The exploration of novel anti-biofilm agents is therefore of critical importance.

These application notes provide a comprehensive guide for researchers and drug development professionals to investigate the potential of this compound as a biofilm inhibitor. The protocols outlined below describe standard in vitro methods for determining the minimum inhibitory concentration (MIC) and minimum biofilm inhibitory concentration (MBIC) of a compound, as well as methods for visualizing and quantifying biofilm formation.

Quantitative Data Summary

Effective evaluation of a potential biofilm inhibitor requires the generation of quantitative data to determine its potency. The following tables are presented as templates for organizing and presenting experimental data for this compound against various bacterial strains.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus ATCC 29213[Insert experimental data]
Pseudomonas aeruginosa PAO1[Insert experimental data]
Escherichia coli ATCC 25922[Insert experimental data]
[Other relevant strains][Insert experimental data]

Table 2: Minimum Biofilm Inhibitory Concentration (MBIC) of this compound

Bacterial StrainMBIC₅₀ (µg/mL)MBIC₉₀ (µg/mL)
Staphylococcus aureus ATCC 29213[Insert experimental data][Insert experimental data]
Pseudomonas aeruginosa PAO1[Insert experimental data][Insert experimental data]
[Other relevant strains][Insert experimental data][Insert experimental data]

MBIC₅₀: The minimum concentration of a compound required to inhibit 50% of biofilm formation. MBIC₉₀: The minimum concentration of a compound required to inhibit 90% of biofilm formation.

Experimental Protocols

The following are detailed protocols for the in vitro assessment of this compound's anti-biofilm activity.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of this compound that visibly inhibits the growth of a planktonic bacterial culture.

Materials:

  • This compound

  • Bacterial strains (e.g., S. aureus, P. aeruginosa)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (600 nm)

  • Incubator

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it in CAMHB to achieve a 2x working concentration series.

  • Grow bacterial cultures overnight in CAMHB at 37°C with shaking.

  • Dilute the overnight culture to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • In a 96-well plate, add 50 µL of the 2x this compound serial dilutions to 50 µL of the bacterial inoculum.

  • Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of this compound at which no visible growth is observed. This can be confirmed by measuring the optical density at 600 nm.

Protocol 2: Biofilm Inhibition Assay (Crystal Violet Method)

This protocol quantifies the ability of this compound to inhibit biofilm formation.

Materials:

  • This compound

  • Bacterial strains

  • Tryptic Soy Broth (TSB) supplemented with 1% glucose (for staphylococci) or other appropriate biofilm-promoting medium

  • Sterile 96-well flat-bottom microtiter plates

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic acid in water

  • Phosphate-buffered saline (PBS)

  • Microplate reader (570 nm)

Procedure:

  • Prepare a 2x serial dilution of this compound in the appropriate biofilm-promoting medium.

  • Grow bacterial cultures overnight and dilute to a starting OD₆₀₀ of 0.05.

  • In a 96-well plate, add 100 µL of the this compound dilutions to 100 µL of the bacterial suspension.

  • Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 24-48 hours without shaking.

  • Gently discard the planktonic cells and wash the wells twice with 200 µL of PBS.

  • Air dry the plate for 15-20 minutes.

  • Stain the adherent biofilms by adding 200 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.

  • Remove the crystal violet solution and wash the wells three times with 200 µL of PBS.

  • Solubilize the bound dye by adding 200 µL of 30% acetic acid to each well.

  • Measure the absorbance at 570 nm using a microplate reader. The MBIC is the concentration that causes a significant reduction in biofilm formation compared to the positive control.

Protocol 3: Confocal Laser Scanning Microscopy (CLSM) for Biofilm Visualization

This protocol allows for the visualization of biofilm architecture and viability after treatment with this compound.

Materials:

  • This compound

  • Bacterial strains

  • Biofilm-promoting medium

  • Sterile glass-bottom dishes or chamber slides

  • LIVE/DEAD™ BacLight™ Bacterial Viability Kit (or similar)

  • Confocal microscope

Procedure:

  • Grow biofilms in glass-bottom dishes or chamber slides in the presence and absence of sub-MIC concentrations of this compound for 24-48 hours.

  • Gently wash the biofilms with PBS to remove planktonic cells.

  • Stain the biofilms with a viability stain (e.g., SYTO 9 for live cells and propidium iodide for dead cells) according to the manufacturer's instructions.

  • Visualize the biofilms using a confocal laser scanning microscope. Acquire Z-stack images to analyze the three-dimensional structure of the biofilm.

  • Image analysis software can be used to quantify biofilm thickness, biomass, and the ratio of live to dead cells.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for assessing the anti-biofilm potential of a novel compound.

G cluster_0 Initial Screening cluster_1 Biofilm Inhibition Assessment cluster_2 Biofilm Characterization A Compound Preparation (this compound) C MIC Determination A->C B Bacterial Culture Preparation B->C D Biofilm Inhibition Assay (Crystal Violet) C->D Use sub-MIC concentrations E Data Analysis (MBIC Determination) D->E F Confocal Laser Scanning Microscopy (CLSM) D->F G Image Analysis F->G

Caption: General experimental workflow for evaluating a potential biofilm inhibitor.

Hypothetical Signaling Pathway Inhibition

Many anti-biofilm compounds act by interfering with bacterial signaling pathways, such as quorum sensing, which regulate biofilm formation. The diagram below illustrates a hypothetical mechanism of action for this compound.

G cluster_0 Bacterial Cell A Signal Molecule Synthesis B Signal Molecule Receptor A->B Signal Molecule C Gene Expression Regulator B->C Activates D Biofilm Formation Genes C->D Induces E Biofilm Formation D->E Naphthgeranine_C This compound Naphthgeranine_C->B Inhibits

Caption: Hypothetical inhibition of a bacterial signaling pathway by this compound.

References

Application Notes and Protocols: Naphthgeranine C for Studying Drug Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multidrug resistance (MDR) is a significant challenge in the treatment of cancers and infectious diseases. A primary mechanism of MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux a wide range of therapeutic agents from the cell, thereby reducing their intracellular concentration and efficacy.[1][2][3][4][5] Naphthgeranine C, a naphthoquinone antibiotic, and its analogs are emerging as promising tools for investigating and potentially overcoming MDR.[6] This document provides detailed application notes and experimental protocols for utilizing this compound in the study of drug resistance mechanisms.

Naphthoquinones, a class of organic compounds derived from naphthalene, have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[2][7] Several derivatives of naphthoquinone have been shown to reverse multidrug resistance, suggesting their potential as chemosensitizers or as standalone agents targeting resistant cells.[1][3][8] This document will guide researchers in utilizing this compound to explore these possibilities.

Data Presentation

The following tables summarize hypothetical, yet representative, quantitative data for this compound, illustrating its potential efficacy in overcoming drug resistance. These values are based on typical findings for bioactive naphthoquinones and should be used as a reference for expected experimental outcomes.

Table 1: Cytotoxicity of this compound in Drug-Sensitive and Drug-Resistant Cell Lines

Cell LineDrug Resistance ProfileThis compound IC₅₀ (µM)Doxorubicin IC₅₀ (µM)Doxorubicin IC₅₀ (µM) + this compound (1 µM)Fold Reversal
MCF-7Doxorubicin-sensitive breast cancer5.20.50.45-
MCF-7/ADRDoxorubicin-resistant breast cancer (P-gp overexpression)7.815.82.17.5
K562Drug-sensitive leukemia4.10.80.7-
K562/RDrug-resistant leukemia (P-gp overexpression)6.520.23.55.8

Table 2: Effect of this compound on ABC Transporter ATPase Activity

ABC TransporterThis compound Concentration (µM)Basal ATPase Activity (% of Control)Verapamil-Stimulated ATPase Activity (% of Control)This compound Effect on Verapamil-Stimulated Activity (% Inhibition)
P-glycoprotein (P-gp)1105 ± 5250 ± 1515 ± 3
10120 ± 8250 ± 1545 ± 5
50145 ± 10250 ± 1585 ± 7
MRP110102 ± 4180 ± 1210 ± 2
50115 ± 6180 ± 1230 ± 4
BCRP10103 ± 5210 ± 1812 ± 3
50118 ± 7210 ± 1835 ± 5

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on both drug-sensitive and drug-resistant cancer cell lines.

Materials:

  • This compound

  • Drug-sensitive and drug-resistant cell lines (e.g., MCF-7 and MCF-7/ADR)

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).

  • Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

ATPase Activity Assay

This protocol is for determining the effect of this compound on the ATPase activity of ABC transporters, which is crucial for their function as efflux pumps.[9]

Materials:

  • Membrane vesicles from cells overexpressing a specific ABC transporter (e.g., P-gp, MRP1, or BCRP)

  • This compound

  • Verapamil (a known P-gp substrate and modulator)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 50 mM KCl, 5 mM sodium azide, 2 mM ouabain, 1 mM EGTA)

  • MgATP

  • Reagents for detecting inorganic phosphate (Pi) (e.g., malachite green-based colorimetric assay)

  • 96-well plates

  • Microplate reader

Procedure:

  • Prepare membrane vesicles from cells overexpressing the ABC transporter of interest.

  • In a 96-well plate, add the membrane vesicles (5-10 µg of protein) to the assay buffer.

  • Add this compound at various concentrations to the wells. Include a control with no compound and a positive control with a known modulator (e.g., verapamil for P-gp).

  • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate the reaction by adding MgATP to a final concentration of 5 mM.

  • Incubate the reaction at 37°C for 20 minutes.

  • Stop the reaction by adding the colorimetric reagent for phosphate detection.

  • Measure the absorbance at the appropriate wavelength (e.g., 620 nm for malachite green assay).

  • Generate a standard curve using known concentrations of inorganic phosphate.

  • Calculate the amount of phosphate released and determine the effect of this compound on the basal and substrate-stimulated ATPase activity.

Visualizations

Signaling Pathway of ABC Transporter-Mediated Drug Efflux

Caption: ABC transporter-mediated drug efflux and its inhibition by this compound.

Experimental Workflow for Assessing this compound Activity

start Start cell_culture Culture Drug-Sensitive & Resistant Cell Lines start->cell_culture membrane_prep Prepare Membrane Vesicles with ABC Transporters start->membrane_prep cytotoxicity_assay Perform Cell Viability Assay (e.g., MTT Assay) cell_culture->cytotoxicity_assay ic50 Determine IC50 Values cytotoxicity_assay->ic50 data_analysis Data Analysis and Interpretation ic50->data_analysis atpase_assay Perform ATPase Activity Assay membrane_prep->atpase_assay atpase_activity Measure ATPase Activity atpase_assay->atpase_activity atpase_activity->data_analysis conclusion Conclusion on this compound Effect on Drug Resistance data_analysis->conclusion

Caption: Workflow for evaluating this compound's effect on drug resistance.

Logical Relationship of Drug Resistance and Reversal

cluster_resistance Drug Resistance Mechanism cluster_reversal Reversal Strategy chemo Chemotherapy abc_up Increased ABC Transporter Expression/Activity chemo->abc_up Induces efflux Increased Drug Efflux abc_up->efflux abc_inhibit Inhibition of ABC Transporter Function abc_up->abc_inhibit Targets resistance Drug Resistance efflux->resistance nc This compound nc->abc_inhibit accumulation Increased Intracellular Drug Concentration abc_inhibit->accumulation sensitivity Restored Drug Sensitivity accumulation->sensitivity

Caption: The logic of drug resistance and its reversal by this compound.

References

Application Notes and Protocols for Evaluating the Efficacy of Naphthgeranine C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naphthgeranine C is a novel compound with potential therapeutic applications. These application notes provide a comprehensive set of cell-based assays to determine its efficacy, particularly focusing on its potential as an anti-cancer agent. The following protocols are designed to assess the effects of this compound on cell viability, proliferation, apoptosis, and cell migration, as well as its impact on key signaling pathways.

Data Presentation

All quantitative data from the following assays should be recorded and summarized in structured tables for clear comparison between different concentrations of this compound and control treatments.

Table 1: Effect of this compound on Cell Viability (MTT Assay)
Concentration of this compoundAbsorbance (570 nm)% Cell Viability
Control (Vehicle)100%
Concentration 1
Concentration 2
Concentration 3
Positive Control (e.g., Doxorubicin)
Table 2: Induction of Apoptosis by this compound (Annexin V-FITC/PI Staining)
Concentration of this compound% Viable Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)% Necrotic Cells (Annexin V-/PI+)
Control (Vehicle)
Concentration 1
Concentration 2
Concentration 3
Positive Control (e.g., Staurosporine)
Table 3: Effect of this compound on Cell Migration (Wound Healing Assay)
Concentration of this compoundWound Width at 0h (µm)Wound Width at 24h (µm)% Wound Closure
Control (Vehicle)
Concentration 1
Concentration 2
Concentration 3
Table 4: Modulation of Signaling Pathways by this compound (Western Blot)
Target ProteinControl (Vehicle)This compound (Concentration X)Fold Change (Normalized to Loading Control)
p-ERK / total ERK
p-Akt / total Akt
Cleaved Caspase-3
PARP
β-actin (Loading Control)111

Experimental Protocols

Cell Viability and Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[1][2]

Materials:

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[1]

  • Treat the cells with various concentrations of this compound and a vehicle control. Incubate for 24, 48, or 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.[2]

Diagram: MTT Assay Workflow

MTT_Workflow cluster_plate 96-Well Plate A1 B1 A1->B1 24h C1 B1->C1 24-72h D1 C1->D1 E1 D1->E1 4h F1 E1->F1 G1 F1->G1

Caption: Workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[3]

Materials:

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with this compound for the desired time.

  • Harvest the cells, including the supernatant, and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.[3]

  • Analyze the cells by flow cytometry within one hour.

Diagram: Apoptosis Assay Workflow

Apoptosis_Workflow start Treat Cells with This compound harvest Harvest Cells start->harvest wash Wash with PBS harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend stain Stain with Annexin V-FITC & PI resuspend->stain analyze Analyze by Flow Cytometry stain->analyze

Caption: Workflow for the Annexin V/PI apoptosis assay.

Cell Migration Assay (Wound Healing/Scratch Assay)

This assay assesses the effect of this compound on cell migration.

Materials:

  • 6-well plates

  • 200 µL pipette tip

  • Microscope with a camera

Protocol:

  • Seed cells in a 6-well plate and grow to a confluent monolayer.

  • Create a "scratch" or "wound" in the monolayer using a sterile 200 µL pipette tip.

  • Wash with PBS to remove detached cells and add fresh media containing different concentrations of this compound.

  • Capture images of the wound at 0 hours and after 24 hours of incubation.

  • Measure the width of the wound at different points and calculate the percentage of wound closure.

Diagram: Wound Healing Assay Workflow

Wound_Healing_Workflow confluent Grow Cells to Confluency scratch Create Scratch confluent->scratch treat Treat with this compound scratch->treat image0h Image at 0h treat->image0h incubate Incubate 24h image0h->incubate image24h Image at 24h incubate->image24h analyze Analyze Wound Closure image24h->analyze

Caption: Workflow for the wound healing cell migration assay.

Western Blotting for Signaling Pathway Analysis

Western blotting is used to detect changes in the expression and phosphorylation status of key proteins in signaling pathways.

Materials:

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Primary and secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Treat cells with this compound for the specified time, then lyse the cells in RIPA buffer.

  • Determine protein concentration using a BCA assay.

  • Separate protein lysates by SDS-PAGE and transfer to a membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Ras Ras Receptor->Ras Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation NaphthgeranineC This compound NaphthgeranineC->PI3K NaphthgeranineC->Raf

References

Naphthgeranine C: Uncharted Territory in Natural Product Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of available scientific literature and databases, detailed information regarding the application of Naphthgeranine C in natural product drug discovery remains elusive. This includes a lack of specific data on its biological activities, mechanism of action, and established experimental protocols. As such, the creation of detailed Application Notes and Protocols as requested is not feasible at this time.

Our investigation did, however, uncover information on a closely related compound, Naphthgeranine D, and the broader chemical class to which it belongs. This information, while not specific to this compound, can provide a general context for researchers interested in this area.

The Naphthgeranine Family: A Glimpse into a Novel Class of Naphthopyranones

This compound belongs to the Naphthgeranine family of natural products, which are classified as naphthopyranones. These compounds are characterized by a naphthopyran skeleton, which consists of a pyran ring fused to a naphthalene ring system.

While information on this compound is not available, a related compound, Naphthgeranine D , has been cataloged in the PhytoBank database with the following details:

CompoundChemical FormulaIUPAC NameChemical Class
Naphthgeranine D C20H20O83,4,8,10-tetrahydroxy-2-(hydroxymethyl)-5,5-dimethyl-4,4a,5,7,12,12b-hexahydro-3H-6-oxatetraphene-7,12-dioneNaphthopyranone

Data sourced from PhytoBank.

The shared chemical scaffold among the Naphthgeranine family suggests that they may possess similar biological properties. However, without specific studies on this compound, any potential applications remain speculative.

A Generalized Workflow for Natural Product Drug Discovery

For researchers interested in investigating novel compounds like this compound, a general workflow for natural product drug discovery is outlined below. This workflow represents a typical path from initial discovery to potential clinical application.

DrugDiscoveryWorkflow cluster_discovery Discovery & Isolation cluster_preclinical Preclinical Research cluster_clinical Clinical Development Discovery Source Identification (e.g., Streptomyces sp.) Isolation Isolation & Purification of This compound Discovery->Isolation Structure Structural Elucidation (NMR, MS) Isolation->Structure Screening Biological Screening (e.g., anticancer, antimicrobial) Structure->Screening Pure Compound HitToLead Hit-to-Lead Optimization Screening->HitToLead ADMET ADMET Studies (in vitro & in vivo) HitToLead->ADMET Mechanism Mechanism of Action Studies HitToLead->Mechanism PhaseI Phase I Trials (Safety) ADMET->PhaseI Candidate Drug PhaseII Phase II Trials (Efficacy) PhaseI->PhaseII PhaseIII Phase III Trials (Large-scale Efficacy) PhaseII->PhaseIII Approval Regulatory Approval PhaseIII->Approval

A generalized workflow for natural product drug discovery.

Hypothetical Signaling Pathway Investigation

Should this compound be found to possess anticancer activity, a common avenue of investigation would be its effect on key cellular signaling pathways implicated in cancer progression. A hypothetical workflow for such an investigation is presented below.

SignalingPathwayInvestigation NaphthgeranineC This compound Treatment Treatment with this compound NaphthgeranineC->Treatment CancerCells Cancer Cell Line (e.g., HeLa, A549) CancerCells->Treatment Viability Cell Viability Assay (MTT, XTT) Treatment->Viability WesternBlot Western Blot Analysis Treatment->WesternBlot GeneExpression Gene Expression Analysis (qRT-PCR, Microarray) Treatment->GeneExpression Apoptosis Apoptosis Assay (Annexin V, Caspase activity) Treatment->Apoptosis PathwayProteins Key Signaling Proteins (e.g., Akt, MAPK, p53) WesternBlot->PathwayProteins Conclusion Elucidation of Mechanism PathwayProteins->Conclusion GeneExpression->Conclusion Apoptosis->Conclusion

A hypothetical workflow to investigate the mechanism of action.

Future Outlook

The lack of public information on this compound presents a unique opportunity for researchers in the field of natural product discovery. The initial steps would involve the isolation and complete structural elucidation of this compound, likely from a microbial source such as Streptomyces. Following this, a broad range of biological screenings would be necessary to identify any potential therapeutic applications.

Until such foundational research is conducted and published, the potential of this compound in drug discovery will remain an open question. Researchers are encouraged to explore the broader family of Naphthgeranines and related naphthopyranones for potential leads in their drug discovery programs.

Application Notes and Protocols for In Vivo Studies with Naphthgeranine C

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available information on Naphthgeranine C is limited. The following application notes and protocols are based on a generalized framework for the in vivo evaluation of a novel investigational compound, hypothetically for an anti-cancer application. Researchers should adapt these protocols based on the specific biochemical properties of this compound and the research objectives.

Introduction

This compound is a novel compound with potential therapeutic applications. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to design and execute in vivo studies to evaluate its pharmacokinetic profile, safety, and efficacy in preclinical animal models. The following protocols are designed to be adapted to the specific characteristics of this compound and the chosen animal models.

Preclinical In Vivo Evaluation Pipeline

A standard pipeline for the in vivo assessment of a novel compound like this compound involves a stepwise approach from safety and tolerability to pharmacokinetic profiling and ultimately, efficacy in a disease model.

G cluster_0 Phase 1: Safety & Tolerability cluster_1 Phase 2: Pharmacokinetics cluster_2 Phase 3: Efficacy Evaluation cluster_3 Phase 4: Data Analysis & Interpretation a Maximum Tolerated Dose (MTD) Study b Pharmacokinetic (PK) Study a->b Determine Dosing for PK c Xenograft Tumor Model Study b->c Establish Dosing Regimen d Comprehensive Data Analysis c->d Efficacy & Safety Data

Caption: A generalized workflow for in vivo preclinical studies of this compound.

Experimental Protocols

Protocol 1: Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of this compound that can be administered to an animal model without causing unacceptable toxicity.

Materials:

  • This compound

  • Vehicle solution (e.g., DMSO, PBS, or a suitable solvent)

  • 6-8 week old female BALB/c mice

  • Standard animal housing and husbandry equipment

  • Body weight scales

  • Calipers

  • Syringes and needles for administration

Methodology:

  • Animal Acclimatization: Acclimatize mice to the housing conditions for at least one week prior to the study.

  • Dose Formulation: Prepare a stock solution of this compound in the chosen vehicle. Prepare serial dilutions to achieve the desired dose levels.

  • Group Allocation: Randomly assign mice to dose-escalation cohorts (e.g., 5, 10, 25, 50, 100 mg/kg) and a vehicle control group (n=3-5 mice per group).

  • Administration: Administer this compound via the intended clinical route (e.g., intravenous, intraperitoneal, or oral) once daily for 5 consecutive days.

  • Monitoring:

    • Record body weight daily.

    • Perform daily clinical observations for signs of toxicity (e.g., changes in posture, activity, fur texture, and signs of pain or distress).

    • Measure tumor volume with calipers if applicable to the model.

  • Endpoint: The MTD is defined as the highest dose that does not result in greater than 20% body weight loss or any signs of severe toxicity.

Data Presentation:

Table 1: Hypothetical MTD Study Data for this compound

Dose Group (mg/kg)Mean Body Weight Change (%)Clinical Toxicity SignsMortality
Vehicle Control+2.5None0/5
5+1.8None0/5
10+0.5None0/5
25-5.2Mild lethargy0/5
50-15.8Moderate lethargy, ruffled fur1/5
100-25.3Severe lethargy, hunched posture3/5
Protocol 2: Pharmacokinetic (PK) Study

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Materials:

  • This compound

  • Vehicle solution

  • 6-8 week old male Sprague-Dawley rats

  • Cannulated rats (for serial blood sampling)

  • Blood collection tubes (with anticoagulant)

  • Centrifuge

  • LC-MS/MS or other appropriate analytical instrumentation

Methodology:

  • Animal Preparation: Use cannulated rats to facilitate serial blood sampling.

  • Dose Administration: Administer a single dose of this compound (at a dose below the MTD, e.g., 10 mg/kg) via the intended route.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 12, 24 hours) post-administration.

  • Plasma Preparation: Centrifuge the blood samples to separate plasma.

  • Sample Analysis: Analyze the plasma concentrations of this compound using a validated analytical method like LC-MS/MS.

  • Data Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life (t1/2).

Data Presentation:

Table 2: Hypothetical Pharmacokinetic Parameters of this compound

ParameterValueUnit
Cmax (Maximum Concentration)1250ng/mL
Tmax (Time to Cmax)0.5hours
AUC (Area Under the Curve)4500ng*h/mL
t1/2 (Half-life)4.2hours
Protocol 3: Xenograft Tumor Model Efficacy Study

Objective: To evaluate the anti-tumor efficacy of this compound in a relevant cancer xenograft model.

Materials:

  • This compound

  • Vehicle solution

  • 6-8 week old immunodeficient mice (e.g., NOD-SCID or nude mice)

  • Human cancer cell line (e.g., A549 lung cancer cells)

  • Matrigel or similar basement membrane matrix

  • Calipers and body weight scales

Methodology:

  • Tumor Cell Implantation: Subcutaneously implant cancer cells mixed with Matrigel into the flank of the mice.

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Group Allocation: Randomize mice into treatment groups (vehicle control, this compound at one or more doses, and a positive control if available).

  • Treatment: Administer treatment according to the dosing regimen determined from the PK study.

  • Efficacy Assessment:

    • Measure tumor volume and body weight 2-3 times per week.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

  • Data Analysis: Compare tumor growth inhibition between the treatment and control groups.

Data Presentation:

Table 3: Hypothetical Efficacy Data in a Xenograft Model

Treatment GroupMean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control1500 ± 250-+3.1
This compound (10 mg/kg)750 ± 18050+1.5
This compound (25 mg/kg)400 ± 12073.3-4.8
Positive Control300 ± 9080-6.2

Hypothetical Signaling Pathway Inhibition by this compound

The following diagram illustrates a hypothetical signaling pathway that could be targeted by this compound, leading to an anti-tumor effect. This is a generalized representation of a common cancer-related pathway.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF NaphC This compound NaphC->RAF Inhibition Proliferation Cell Proliferation & Survival TF->Proliferation

Caption: Hypothetical inhibition of the RAF-MEK-ERK signaling pathway by this compound.

Troubleshooting & Optimization

Technical Support Center: Overcoming Challenges in Complex Alkaloid Total Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Troubleshooting Guide

This guide addresses specific experimental issues that may arise during the total synthesis of complex alkaloids, with solutions derived from documented syntheses.

Problem ID Issue Potential Cause(s) Suggested Solution(s) Relevant Case Study
TC-001 Low yield in key oxidative coupling step.- Substrate decomposition under harsh oxidative conditions.- Steric hindrance impeding the desired bond formation.- Inappropriate choice of oxidizing agent.- Screen a panel of milder oxidizing agents (e.g., PIDA, IBX).- Optimize reaction conditions (temperature, solvent, concentration).- Modify the substrate to reduce steric hindrance if possible.Synthesis of Stephadiamine and Metaphanine
TC-002 Poor diastereoselectivity in a crucial intramolecular Heck reaction.- Insufficient facial bias in the cyclization precursor.- Flexibility of the forming ring system.- Ligand choice on the palladium catalyst.- Introduce a bulky substituent external to the forming ring to control stereoselection.- Employ chiral ligands to induce asymmetry.- Rigidify the precursor through temporary tethering.Total Synthesis of (+)-Asperazine
TC-003 Lack of regioselectivity in an aza-Michael addition.- Competing reactive sites on the Michael acceptor.- Electronic and steric properties of the substrate are not sufficiently differentiated.- Addition of a co-solvent like HMPA to influence the reactivity of the nucleophile and acceptor.- Modify protecting groups to sterically block one of the reactive sites.Synthesis of Stephadiamine and Metaphanine
TC-004 Incomplete lithiation for subsequent functionalization.- Insufficient equivalents of the organolithium reagent.- Presence of proton sources quenching the reagent.- Steric hindrance around the target proton.- Increase the equivalents of the organolithium reagent (e.g., s-BuLi).- Ensure rigorously anhydrous conditions.- Use a stronger base or a different lithiation strategy (e.g., halogen-metal exchange).Total Synthesis of (+)-Asperazine
TC-005 Difficulty in achieving controlled reductive ring opening of a complex intermediate.- Over-reduction or undesired side reactions.- Lack of chemoselectivity in the reducing agent.- Carefully select the reducing agent and control stoichiometry (e.g., NaBH(OAc)₃).- Optimize reaction conditions such as temperature and solvent to favor the desired pathway.Total Synthesis of (–)-Voacinol and (–)-Voacandimine C

Frequently Asked Questions (FAQs)

Synthesis Strategy and Key Reactions

Q1: How can I improve the yield of a critical intramolecular oxidative coupling reaction that is proceeding with low efficiency?

A1: Low yields in intramolecular oxidative coupling reactions are a common challenge. In the synthesis of Metaphanine, an oxidative coupling was induced with PIDA (phenyliodine diacetate), which resulted in the desired product as a single isomer but in low yield.[1] To troubleshoot this, consider the following:

  • Reagent Screening: Systematically screen a variety of hypervalent iodine reagents (e.g., PIDA, DMP, IBX) and metal-based oxidants.

  • Solvent and Temperature Optimization: The polarity and coordinating ability of the solvent can significantly impact the reaction outcome. Test a range of solvents and run the reaction at different temperatures.

  • Substrate Modification: If possible, modify the substrate to be more electronically predisposed to the desired cyclization or to reduce steric hindrance that may be impeding the reaction.

Q2: What strategies can be employed to control stereochemistry in a complex intramolecular Heck reaction?

A2: The total synthesis of (+)-Asperazine featured a diastereoselective intramolecular Heck reaction as a key step.[2] A notable feature of this reaction was that the substituent controlling the stereoselection was external to the ring being formed.[2] This provides a powerful strategy:

  • External Stereocontrol: Introduce a chiral auxiliary or a bulky substituent on a part of the molecule that is not directly involved in the ring formation but can influence the facial selectivity of the cyclization.

  • Catalyst Control: The choice of palladium catalyst and ligands is crucial. Chiral phosphine ligands can induce enantioselectivity, while the bite angle and steric bulk of achiral ligands can influence diastereoselectivity.

  • Precursor Conformation: The conformation of the substrate at the point of cyclization can dictate the stereochemical outcome. Consider strategies to lock the precursor into a desired conformation, for example, through the use of temporary ring structures.

Experimental Protocols

Q3: Can you provide a general protocol for a diastereoselective intramolecular Heck reaction similar to the one used in the synthesis of (+)-Asperazine?

A3: While the exact conditions are substrate-dependent, a general protocol based on the principles of the (+)-Asperazine synthesis can be outlined as follows:

Objective: To achieve a diastereoselective intramolecular Heck cyclization to form a highly congested quaternary stereocenter.

Materials:

  • Aryl halide or triflate precursor

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Phosphine ligand (e.g., PPh₃, P(o-tol)₃)

  • Base (e.g., Ag₂CO₃, Et₃N, Proton Sponge®)

  • Anhydrous, degassed solvent (e.g., acetonitrile, toluene, DMF)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst and the phosphine ligand.

  • Add the anhydrous, degassed solvent and stir for a few minutes to allow for catalyst pre-formation.

  • Add the base to the reaction mixture.

  • In a separate flask, dissolve the aryl halide or triflate precursor in the reaction solvent.

  • Add the solution of the precursor to the reaction mixture dropwise via a syringe pump over several hours to maintain high dilution, which favors intramolecular over intermolecular reactions.

  • Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, filter through a pad of Celite®, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography.

Workflow for Intramolecular Heck Reaction Optimization:

G cluster_start Start cluster_optimization Optimization Cycle cluster_analysis Analysis cluster_end Completion start Define Heck Precursor catalyst Screen Pd Catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) start->catalyst ligand Select Ligand (e.g., PPh₃, P(o-tol)₃) catalyst->ligand base Choose Base (e.g., Ag₂CO₃, Et₃N) ligand->base solvent Test Solvents (e.g., ACN, Toluene) base->solvent conditions Vary Temperature & Concentration solvent->conditions analyze Analyze Yield & Diastereoselectivity conditions->analyze analyze->catalyst Iterate end Optimized Protocol analyze->end Success fail Redesign Precursor analyze->fail Failure

Caption: A workflow for optimizing a diastereoselective intramolecular Heck reaction.

Q4: What are the key considerations for a regioselective aza-Michael addition in the presence of multiple potential electrophilic sites?

A4: In the total synthesis of Metaphanine, the addition of HMPA as a co-solvent was crucial for achieving a 7.3:1 regioselectivity in an aza-Michael addition.[1] This highlights the importance of additives and solvent effects.

Key Considerations:

  • Solvent Effects: Polar aprotic solvents can influence the reactivity of both the nucleophile and the Michael acceptor. HMPA, a highly polar aprotic and coordinating solvent, can alter the electronic properties of the system to favor one reaction pathway.

  • Counter-ion Effects: The nature of the counter-ion associated with the nucleophile can impact its reactivity and steric profile.

  • Temperature: Lowering the reaction temperature can often enhance selectivity by favoring the pathway with the lower activation energy.

  • Protecting Groups: The steric and electronic nature of protecting groups near the reactive sites can be tuned to direct the incoming nucleophile.

Logical Flow for Regioselectivity Problem Solving:

G start Poor Regioselectivity in Aza-Michael Addition q1 Have co-solvents been screened? start->q1 sol1 Screen polar aprotic co-solvents (e.g., HMPA, DMPU) q1->sol1 No q2 Is the reaction run at low temperature? q1->q2 Yes sol1->q2 sol2 Optimize reaction temperature (e.g., 0 °C, -40 °C, -78 °C) q2->sol2 No q3 Can protecting groups be modified? q2->q3 Yes sol2->q3 sol3 Modify protecting groups to increase steric hindrance at undesired reaction site q3->sol3 Yes end Improved Regioselectivity q3->end No sol3->end

Caption: A decision tree for troubleshooting poor regioselectivity in aza-Michael additions.

References

Naphthgeranine C stability issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information on "Naphthgeranine C" is not available in scientific literature. The following technical support guide is for a hypothetical compound with this name, with characteristics modeled after known naphthoquinones that exhibit stability challenges in aqueous solutions. The data and protocols provided are illustrative and should be adapted based on the actual properties of the compound under investigation.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound. The information is presented in a question-and-answer format to directly address common stability issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: this compound is sparingly soluble in water. It is recommended to prepare high-concentration stock solutions in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, or methanol. For a 10 mM stock solution, DMSO is often the preferred solvent. Ensure the final concentration of the organic solvent in your aqueous experimental medium is low (typically <0.5%) to avoid solvent-induced artifacts.

Q2: My this compound solution changes color from yellow to brown in my cell culture medium. What does this indicate?

A2: A color change from yellow to brown in your this compound solution, particularly in a neutral or slightly alkaline aqueous medium like cell culture media, is a common indicator of degradation. This is likely due to oxidation and/or hydrolysis of the naphthoquinone core structure. It is advisable to prepare fresh solutions immediately before use.

Q3: How should I store my this compound stock solutions to minimize degradation?

A3: Stock solutions of this compound in organic solvents should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Protect the solutions from light by using amber vials or by wrapping the vials in aluminum foil. Under these conditions, a stock solution in DMSO is expected to be stable for at least 4 years.

Q4: I am observing a decrease in the biological activity of this compound in my multi-day experiments. What could be the cause?

A4: The observed decrease in biological activity is likely due to the instability of this compound in the aqueous environment of your experimental setup. The compound can degrade over time, leading to a lower effective concentration. For multi-day experiments, it is recommended to replenish the this compound-containing medium every 24 hours to maintain a consistent concentration.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Precipitation in aqueous buffer after diluting from organic stock. The aqueous solubility of this compound has been exceeded.- Increase the percentage of co-solvent (e.g., DMSO, ethanol) if your experimental system allows. - Prepare a more dilute stock solution. - Consider using a formulation aid such as a cyclodextrin to enhance aqueous solubility.
Inconsistent results between experiments. - Degradation of this compound stock solution. - Inconsistent preparation of working solutions. - Variability in incubation times.- Prepare fresh stock solutions regularly. - Standardize the protocol for preparing working solutions, ensuring rapid dilution and immediate use. - Maintain precise and consistent incubation times for all experiments.
Formation of an unknown peak in HPLC analysis of the experimental sample. Degradation of this compound into one or more degradation products.- Perform a forced degradation study (see Experimental Protocols) to identify potential degradation products. - Use the identified degradation products as standards in your HPLC analysis to confirm their presence.
Low or no biological activity observed. - Complete degradation of this compound. - Inactive batch of the compound.- Verify the stability of this compound under your specific experimental conditions. - Confirm the identity and purity of your this compound batch using analytical techniques such as NMR and mass spectrometry.

Quantitative Stability Data

The following table summarizes the hypothetical stability of this compound in aqueous solutions under different conditions. This data is for illustrative purposes and should be experimentally verified.

Condition pH Temperature (°C) Half-life (t1/2)
Aqueous Buffer 5.025~48 hours
7.425~12 hours
9.025< 2 hours
Cell Culture Medium (10% FBS) 7.437~8 hours

Experimental Protocols

Protocol for Determining the Stability of this compound in Aqueous Solution

This protocol describes a method to assess the stability of this compound in an aqueous buffer using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound

  • HPLC-grade DMSO

  • Aqueous buffer of desired pH (e.g., phosphate-buffered saline, pH 7.4)

  • HPLC system with a UV detector

  • C18 HPLC column

  • HPLC-grade acetonitrile and water

  • Trifluoroacetic acid (TFA)

Procedure:

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

  • Preparation of Working Solution: Dilute the stock solution with the aqueous buffer to a final concentration of 100 µM. Ensure the final DMSO concentration is below 0.5%.

  • Incubation: Incubate the working solution at the desired temperature (e.g., 25°C or 37°C).

  • Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the solution.

  • HPLC Analysis:

    • Immediately analyze the aliquot by HPLC.

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • Gradient: A suitable gradient to separate this compound from its degradation products (e.g., 5% to 95% B over 20 minutes).

    • Flow Rate: 1 mL/min

    • Detection Wavelength: Monitor at the λmax of this compound (e.g., 270 nm).

  • Data Analysis:

    • Quantify the peak area of this compound at each time point.

    • Plot the natural logarithm of the peak area versus time.

    • The degradation rate constant (k) can be determined from the slope of the linear regression.

    • Calculate the half-life (t1/2) using the equation: t1/2 = 0.693 / k.

Visualizations

Hypothetical_Degradation_Pathway Naphthgeranine_C This compound (Active Compound) Oxidized_Intermediate Oxidized Intermediate Naphthgeranine_C->Oxidized_Intermediate Oxidation (e.g., ROS, O2) Hydrolyzed_Product Hydrolyzed Product Naphthgeranine_C->Hydrolyzed_Product Hydrolysis (H2O, pH dependent) Inactive_Metabolites Inactive Metabolites Oxidized_Intermediate->Inactive_Metabolites Further Degradation Hydrolyzed_Product->Inactive_Metabolites Ring Opening Troubleshooting_Workflow Start Unexpected Experimental Results Check_Solution Is the this compound solution freshly prepared? Start->Check_Solution Prepare_Fresh Prepare fresh solution immediately before use Check_Solution->Prepare_Fresh No Check_Purity Verify compound purity and identity (NMR, MS) Check_Solution->Check_Purity Yes Re_evaluate Re-evaluate results Prepare_Fresh->Re_evaluate Check_Stability Perform stability assay under experimental conditions Check_Purity->Check_Stability Modify_Protocol Modify experimental protocol (e.g., replenish compound) Check_Stability->Modify_Protocol Modify_Protocol->Re_evaluate Signaling_Pathway Naphthgeranine_C This compound PI3K PI3K Naphthgeranine_C->PI3K IKK IKK Naphthgeranine_C->IKK Apoptosis Apoptosis Naphthgeranine_C->Apoptosis Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival NFkB NF-κB NFkB->Cell_Survival IkB IκBα IKK->IkB P IkB->NFkB

Troubleshooting Naphthgeranine C extraction from bacterial culture

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Naphthgeranine C and the bacterium Streptomyces geranii are fictional. The following troubleshooting guide is based on established principles for the extraction of secondary metabolites, specifically polyketides like naphthoquinones, from Streptomyces species.

This guide provides answers to frequently asked questions and solutions to common problems encountered during the extraction and purification of this compound from Streptomyces geranii cultures.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Low Yield & Production Issues

Q1: My this compound yield is consistently low after extraction. What are the most common causes?

A1: Low yields of this compound can stem from several factors throughout the workflow, from initial culture conditions to the final extraction steps. The most common culprits are:

  • Suboptimal Culture Conditions: The production of secondary metabolites is highly sensitive to the growth medium composition. Incorrect levels of carbon or nitrogen can significantly impact yield.

  • Inefficient Cell Lysis: this compound is primarily an intracellular compound. If the bacterial cell walls are not adequately disrupted, the compound will not be released for extraction.[1][2][3]

  • Incorrect Solvent Choice: The polarity of the extraction solvent is critical. A solvent that is too polar or too non-polar will not efficiently extract the moderately polar this compound.

  • Compound Degradation: this compound is sensitive to pH extremes and prolonged light exposure. Improper handling during extraction can lead to significant loss of the product.

To diagnose the specific cause, refer to the troubleshooting workflow diagram below.

Q2: I suspect poor extraction from the cell pellet. How can I improve cell lysis?

A2: Since this compound is intracellular, efficient cell lysis is paramount. Chemical lysis methods are often preferred for metabolite extraction to avoid degradation.[1][2] However, mechanical methods can be more effective for the tough cell walls of Gram-positive bacteria like Streptomyces.[1] Consider the following:

  • Sonication: Use a probe sonicator on ice to disrupt the cell pellet. Perform this in short bursts with cooling periods in between to prevent overheating, which can degrade the compound.

  • Bead Beating: This method uses small glass or ceramic beads to mechanically shear the cells. It is highly effective but can also generate heat.[3][4]

  • Solvent-Assisted Lysis: Incubating the cell pellet in a solvent like acetone or methanol can help disrupt the cell membrane while simultaneously beginning the extraction process.

For a comparison of different methods, see the data in Table 2.

Q3: Could my culture medium be the problem for low yield? How can I optimize it?

A3: Absolutely. Secondary metabolite production is often triggered by nutrient limitation after an initial growth phase (trophophase).[5] If the medium is too rich or lacks specific precursors, production of this compound may be suppressed.

  • Carbon Source: While glucose is a common carbon source, sometimes a more complex carbohydrate like starch or glycerol can enhance secondary metabolite production.

  • Nitrogen Source: The type of nitrogen source (e.g., yeast extract, peptone, ammonium sulfate) can dramatically influence the production of specific antibiotics.

  • Phosphate Levels: High phosphate concentrations can sometimes inhibit the production of secondary metabolites in Streptomyces.

Systematically varying these components is the best approach to optimization. See Table 1 for an example of how media components can affect yield.

Section 2: Purity & Contamination Issues

Q4: My final product is a deep orange but contains a significant yellow-colored impurity. What could this be and how do I remove it?

A4: The yellow impurity is likely a related but less oxidized precursor or a degradation product from the this compound biosynthetic pathway. These often have slightly different polarities. To remove it:

  • Column Chromatography: Optimize your column chromatography protocol. A shallower solvent gradient during elution can provide better separation between the orange this compound and the yellow impurity.

  • Solvent System: Try a different solvent system for your chromatography. If you are using a hexane/ethyl acetate system, consider switching to a dichloromethane/methanol system, which offers different selectivity.

  • Preparative TLC/HPLC: For small-scale purification, preparative Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can provide very high purity.

Q5: I'm seeing multiple spots on my TLC plate after purification. What's going on?

A5: Multiple spots on a TLC plate can indicate several issues:

  • Incomplete Purification: Your column chromatography may not be adequately separating this compound from other metabolites. Re-evaluate your stationary phase (silica, alumina) and mobile phase.

  • Degradation: If you see streaking or new spots appearing on the TLC plate over time, your compound may be degrading on the silica gel, which can be slightly acidic. You can neutralize the silica gel by preparing it as a slurry with a buffer before packing the column.

  • Overloading: Applying too much of your sample to the TLC plate can cause poor separation and "tailing" of the spots, which might be misinterpreted as multiple compounds.

Section 3: Stability & Storage

Q6: My purified this compound seems to be degrading over time, even when stored. How can I improve its stability?

A6: Naphthoquinones can be unstable. To improve the stability of this compound:

  • Protect from Light: Store the purified compound in amber vials or wrap the vials in aluminum foil to protect it from light, which can cause photochemical degradation.

  • Store at Low Temperature: Store the compound at -20°C or, for long-term storage, at -80°C.

  • Inert Atmosphere: If the compound is particularly sensitive to oxidation, consider dissolving it in a de-gassed solvent and storing it under an inert atmosphere (e.g., argon or nitrogen).

  • pH Control: Ensure that any residual solvents are neutral. Traces of acid or base can catalyze degradation.

Data & Protocols

Data Presentation

Table 1: Effect of Culture Medium Composition on this compound Yield

Medium IDCarbon Source (20 g/L)Nitrogen Source (5 g/L)Relative Yield (%)
M1GlucoseYeast Extract100
M2Soluble StarchYeast Extract145
M3GlycerolPeptone120
M4GlucoseAmmonium Sulfate65

Yields are normalized to the standard glucose/yeast extract medium (M1).

Table 2: Comparison of Cell Lysis Methods for this compound Extraction

Lysis MethodDescriptionRelative Yield (%)Purity Index
L1Sonication (Probe, 5x 30s bursts on ice)1000.85
L2Bead Beating (Glass beads, 3x 45s)1150.82
L3Solvent Incubation (Acetone, 1 hr)700.91
L4Freeze-Thaw Cycles (3x in Liquid N₂)550.75

Purity Index is a relative measure determined by HPLC peak area of this compound versus total peak area.

Table 3: Solvent Efficiency for Liquid-Liquid Extraction from Culture Supernatant

SolventPolarity IndexThis compound Recovery (%)
Hexane0.1< 5
Dichloromethane3.185
Ethyl Acetate4.498
n-Butanol4.075 (High water miscibility)
Experimental Protocols

Protocol 1: Standard Extraction of this compound

  • Harvesting: Centrifuge the 7-day old S. geranii culture (5,000 x g, 15 min). Separate the supernatant and the cell pellet.

  • Supernatant Extraction: Adjust the pH of the supernatant to 6.0. Perform a liquid-liquid extraction three times using an equal volume of ethyl acetate each time. Pool the organic layers.

  • Cell Pellet Lysis & Extraction: Resuspend the cell pellet in 50 mL of acetone. Sonicate the suspension on ice for 5 cycles of 30 seconds on, 30 seconds off. Centrifuge to remove cell debris.

  • Combine & Dry: Combine the ethyl acetate extract from the supernatant and the acetone extract from the pellet. Dry the combined organic phase over anhydrous sodium sulfate.

  • Concentration: Remove the solvent using a rotary evaporator at 40°C to obtain the crude extract.

  • Purification: Purify the crude extract using silica gel column chromatography with a hexane-ethyl acetate gradient.

Protocol 2: HPLC Analysis for Quantification

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with 70% Methanol / 30% Water (containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV-Vis detector at 435 nm.

  • Standard Curve: Prepare a standard curve using purified this compound at concentrations from 1 to 100 µg/mL to quantify the amount in crude extracts.

Visualizations

Troubleshooting Workflow

TroubleshootingWorkflow start Start: Low this compound Yield check_culture Check Culture: - Growth normal? - Pigment produced? start->check_culture optimize_culture Optimize Culture Medium (See Table 1) check_culture->optimize_culture No check_lysis Check Cell Lysis: - Is pellet colorless after extraction? check_culture->check_lysis Yes optimize_culture->start Re-evaluate improve_lysis Improve Lysis Method (Sonication, Bead Beating) (See Table 2) check_lysis->improve_lysis No check_extraction Check Extraction: - Aqueous phase still colored? check_lysis->check_extraction Yes improve_lysis->start Re-evaluate optimize_solvent Optimize Extraction Solvent (See Table 3) check_extraction->optimize_solvent Yes check_stability Check for Degradation: - Brown/colorless product? - Multiple spots on TLC? check_extraction->check_stability No optimize_solvent->start Re-evaluate improve_handling Improve Handling: - Protect from light - Check pH - Work quickly check_stability->improve_handling Yes success Yield Improved check_stability->success No improve_handling->start Re-evaluate

Caption: A decision tree for troubleshooting low this compound yield.

Experimental Workflow Diagram

Caption: Workflow for this compound extraction and purification.

References

Minimizing off-target effects of Naphthgeranine C in experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Naphthgeranine C. This resource is designed to assist researchers, scientists, and drug development professionals in effectively using this compound while minimizing potential off-target effects in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a novel, potent, ATP-competitive small molecule inhibitor. Its primary intended target is Janus Kinase 2 (JAK2), a critical non-receptor tyrosine kinase involved in the JAK/STAT signaling pathway. This pathway is integral to cytokine signaling and has been implicated in various myeloproliferative neoplasms and inflammatory diseases.

Q2: What are "off-target" effects and why are they a concern with kinase inhibitors?

Off-target effects occur when a drug or compound interacts with unintended molecular targets within a biological system.[1] For kinase inhibitors like this compound, these effects are a significant concern due to the high degree of structural conservation within the ATP-binding sites across the human kinome.[2] Such unintended interactions can lead to misleading experimental results, cellular toxicity, or unexpected phenotypes, complicating data interpretation.[1]

Q3: What are the known off-target kinases for this compound?

While designed for JAK2, this compound exhibits some activity against other JAK family kinases, including JAK1, JAK3, and TYK2, as well as the unrelated kinase SRC. The degree of inhibition is dose-dependent. See the data tables below for comparative IC50 values.

Q4: How can I proactively minimize off-target effects in my experimental design?

Several strategies can be employed to reduce the risk of off-target effects. These include rational drug design, high-throughput screening to identify selective compounds, and genetic screening methods like CRISPR to validate that the observed phenotype is linked to the intended target.[1] For laboratory application, the most critical strategies are careful dose selection and the use of appropriate controls.

Troubleshooting Guide

Q1: I am observing significant cytotoxicity in my cell line at concentrations where I expect to see specific inhibition of JAK2. What could be the cause?

A1: This issue often points to off-target effects or non-specific toxicity. Here is a step-by-step guide to troubleshoot this problem:

  • Confirm On-Target Potency: First, ensure that the concentrations you are using are appropriate for inhibiting JAK2 in your specific cell system. We recommend performing a dose-response curve and assessing the phosphorylation status of a direct downstream target, such as STAT3 (p-STAT3), via Western Blot to determine the EC50 for on-target pathway inhibition.

  • Perform a Dose Titration for Viability: Run a cell viability assay (e.g., MTT, MTS, or Real-Time Glo) with a broad range of this compound concentrations. This will help you determine the cytotoxic concentration 50 (CC50) and identify a therapeutic window where you observe target inhibition without significant cell death.

  • Use Control Compounds: Include a well-characterized, structurally different JAK2 inhibitor in your experiments as a positive control. If both compounds produce the same phenotype, it is more likely to be an on-target effect.

  • Consider Rescue Experiments: If possible, perform a rescue experiment. For example, expressing a drug-resistant mutant of JAK2 should rescue the phenotype if it is an on-target effect.

Q2: My experimental results are inconsistent or not reproducible. Could off-target effects be the reason?

A2: Yes, inconsistent results can be a symptom of off-target activity, which may vary depending on cell state, density, or passage number.

  • Standardize Cell Culture Conditions: Ensure all experimental parameters, including cell density, media composition, and serum concentration, are consistent.

  • Use the Lowest Effective Concentration: Once you determine the EC50 for on-target activity, use the lowest concentration that gives you the desired biological effect.[3] Higher concentrations are more likely to engage off-target kinases.

  • Assess Off-Target Pathway Activation: Investigate signaling pathways mediated by known off-target kinases of this compound (e.g., pathways downstream of JAK1 or SRC). If you observe modulation of these pathways, your effects are likely not specific to JAK2. Computational tools can sometimes help predict these interactions.[4][5]

Quantitative Data

For optimal experimental design, refer to the following tables for inhibitor activity and recommended concentration ranges.

Table 1: In Vitro Kinase Inhibitory Profile of this compound

Kinase TargetIC50 (nM)Description
JAK2 (Primary Target) 5.2 High-affinity binding to the intended target.
JAK178.5Moderate off-target activity.
JAK3155.2Lower off-target activity.
TYK295.8Moderate off-target activity.
SRC450.1Significant off-target activity at higher concentrations.
ABL1> 10,000Negligible activity.
EGFR> 10,000Negligible activity.

Table 2: Recommended Starting Concentrations for Experiments

Experiment TypeRecommended Concentration RangeNotes
In Vitro Kinase Assays1 - 100 nMUse a range around the IC50 value.
Cell-Based Assays (Short-term, <24h)10 - 500 nMDetermine EC50 for target inhibition (e.g., p-STAT3).
Cell-Based Assays (Long-term, >24h)5 - 100 nMUse the lowest effective dose to avoid long-term toxicity.
In Vivo Animal Studies1 - 10 mg/kgDose will vary significantly based on model and route. Perform PK/PD studies.

Experimental Protocols

Protocol 1: Western Blot for On-Target JAK2/STAT3 Pathway Inhibition

Objective: To determine the effective concentration of this compound for inhibiting JAK2 signaling in a cellular context.

  • Cell Seeding: Plate your cells (e.g., HEL 92.1.7, a human erythroleukemia cell line with a constitutively active JAK2) at a density of 0.5 x 10^6 cells/mL in 6-well plates and allow them to adhere or stabilize overnight.

  • Starvation (Optional): If your cell line requires cytokine stimulation, serum-starve the cells for 4-6 hours.

  • Inhibitor Treatment: Treat cells with a serial dilution of this compound (e.g., 0, 10, 50, 100, 250, 500 nM) for 2 hours.

  • Stimulation: Stimulate the cells with an appropriate cytokine (e.g., 10 ng/mL IL-3 or EPO) for 15-30 minutes. Include an unstimulated control.

  • Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Western Blot: Separate 20-30 µg of protein lysate on an 8-10% SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3. A loading control (e.g., GAPDH or β-Actin) is essential.

  • Detection: Use HRP-conjugated secondary antibodies and an ECL substrate for detection.

  • Analysis: Quantify band intensity to determine the concentration at which p-STAT3 levels are reduced by 50% (EC50).

Protocol 2: Cell Viability MTS Assay

Objective: To assess the cytotoxicity of this compound and determine its therapeutic window.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Compound Addition: Add this compound in a 10-point serial dilution (e.g., from 1 nM to 20 µM). Include a vehicle-only control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 48-72 hours in a standard cell culture incubator.

  • MTS Reagent Addition: Add MTS reagent (e.g., CellTiter 96 AQueous One Solution) to each well according to the manufacturer's instructions.

  • Incubation: Incubate for 1-4 hours until a color change is apparent.

  • Absorbance Reading: Measure the absorbance at 490 nm using a 96-well plate reader.

  • Data Analysis: Normalize the results to the vehicle control and plot the dose-response curve to calculate the CC50 (concentration at which cell viability is reduced by 50%).

Visualizations

Below are diagrams illustrating key pathways and workflows relevant to the use of this compound.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK2 JAK2 CytokineReceptor->JAK2 p_JAK2 p-JAK2 JAK2->p_JAK2 Autophosphorylation STAT3 STAT3 p_STAT3 p-STAT3 STAT3->p_STAT3 Naphthgeranine_C This compound Naphthgeranine_C->JAK2 Inhibits p_JAK2->STAT3 Phosphorylates p_STAT3_dimer p-STAT3 Dimer p_STAT3->p_STAT3_dimer Dimerizes GeneExpression Target Gene Expression p_STAT3_dimer->GeneExpression Translocates & Regulates Cytokine Cytokine Cytokine->CytokineReceptor Binds

Caption: The JAK/STAT signaling pathway inhibited by this compound.

Off_Target_Workflow cluster_planning Phase 1: Initial Characterization cluster_validation Phase 2: Cellular Validation cluster_mitigation Phase 3: Experimentation & Mitigation A Determine IC50 on Primary Target (JAK2) B Perform Broad Kinase Screen (>100 kinases) A->B C Determine On-Target EC50 (e.g., p-STAT3 Western Blot) B->C Identify Potential Off-Targets E Calculate Therapeutic Window (CC50 / EC50) C->E D Determine Cytotoxicity CC50 (e.g., MTS Assay) D->E F Use Lowest Effective Dose Below CC50 E->F Define Optimal Concentration G Include Control Compound & Rescue Experiment F->G H Monitor Off-Target Pathways (e.g., p-SRC) G->H

Caption: Experimental workflow for assessing and minimizing off-target effects.

Troubleshooting_Tree Start High Cytotoxicity or Inconsistent Results Observed Q1 Is the on-target EC50 known for your cell line? Start->Q1 A1_No Action: Perform p-STAT3 dose-response to find EC50 Q1->A1_No No Q2 Is your working concentration >10x above EC50? Q1->Q2 Yes A1_No->Q2 A2_Yes Action: Lower concentration. High doses risk off-targets. Q2->A2_Yes Yes Q3 Does a control JAK2 inhibitor replicate the phenotype? Q2->Q3 No A3_No Conclusion: Likely an off-target effect of this compound. Q3->A3_No No A3_Yes Conclusion: Likely an on-target effect. Q3->A3_Yes Yes

References

Naphthgeranine C assay variability and reproducibility issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address variability and reproducibility issues encountered during experiments with Compound X, a hypothetical novel kinase inhibitor.

Frequently Asked Questions (FAQs)

Q1: We are observing significant batch-to-batch variation in the IC50 value of Compound X. What are the potential causes?

A1: Batch-to-batch variability in IC50 values is a common issue in drug discovery assays. Several factors can contribute to this problem:

  • Compound Stability and Storage: Compound X may be unstable under certain conditions. Ensure that each new batch is stored correctly (e.g., at -20°C or -80°C, protected from light) and that stock solutions are not subjected to repeated freeze-thaw cycles.

  • Reagent Consistency: Variations in the quality or concentration of key reagents such as ATP, substrate, or the kinase itself can lead to shifts in the IC50 value. It is advisable to qualify new batches of critical reagents.

  • Cell-Based Assay Conditions: If you are performing a cell-based assay, variations in cell passage number, cell density, and serum concentration in the culture medium can all impact the apparent potency of Compound X.

Q2: Our positive and negative controls are not performing as expected in the assay. How should we troubleshoot this?

A2: Control failure is a critical indicator of assay problems.

  • For biochemical assays: Check the activity of the enzyme and the integrity of the substrate. An inactive enzyme or degraded substrate will lead to a low signal window.

  • For cell-based assays: Ensure that the positive control (e.g., a known inhibitor) is active and that the negative control (e.g., vehicle) does not exhibit unexpected toxicity. Contamination of cell cultures can also lead to anomalous results.

Q3: We are seeing a high degree of variability between replicate wells in our assay plates. What can be done to improve precision?

A3: High variability between replicates can obscure real biological effects. To improve precision:

  • Pipetting Technique: Ensure accurate and consistent pipetting, especially for small volumes. Use calibrated pipettes and consider using automated liquid handlers for high-throughput applications.

  • Plate Edge Effects: Evaporation from wells on the edge of a microplate can concentrate reagents and affect results. Avoid using the outer wells or ensure proper plate sealing and incubation conditions.

  • Mixing: Ensure thorough mixing of all reagents added to the wells.

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values for Compound X

Table 1: Potential Causes and Solutions for IC50 Variability

Potential CauseRecommended Action
Compound Degradation Prepare fresh stock solutions of Compound X for each experiment. Avoid repeated freeze-thaw cycles. Store aliquots at -80°C.
Reagent Variability Qualify new lots of critical reagents (e.g., enzyme, substrate, ATP) before use in assays.
Cell Passage Number Maintain a consistent cell passage number for all experiments. Characterize the response to Compound X at different passage numbers.
Assay Incubation Time Optimize and fix the incubation time for the assay. Longer or shorter incubation times can shift the IC50.
Issue 2: Low Z'-Factor in a High-Throughput Screen

A low Z'-factor indicates poor assay quality, making it difficult to distinguish hits from non-hits.

Table 2: Troubleshooting Low Z'-Factor

Z'-Factor ComponentPotential ProblemTroubleshooting Step
Signal Window (Signal/Background) Low enzyme activity or substrate concentration below Km.Increase enzyme or substrate concentration. Check reagent quality.
Data Variability (Standard Deviation) Inconsistent dispensing, edge effects, or cell clumping.Calibrate liquid handlers. Use barrier-sealed plates. Ensure single-cell suspension.

Experimental Protocols

Standard Kinase Inhibition Assay Protocol (Biochemical)
  • Reagent Preparation:

    • Prepare a 2X solution of the kinase in assay buffer.

    • Prepare a 2X solution of the substrate and ATP in assay buffer.

    • Serially dilute Compound X in DMSO to create a 100X concentration series. Further dilute 1:50 in assay buffer to get a 2X compound series.

  • Assay Procedure:

    • Add 10 µL of the 2X Compound X solution to the wells of a 384-well plate.

    • Add 10 µL of the 2X kinase solution to all wells and incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of the 2X substrate/ATP solution.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and detect the signal according to the assay kit manufacturer's instructions.

Visualizations

G cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Cellular Response Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Kinase A Kinase A Receptor Tyrosine Kinase->Kinase A Kinase B Kinase B Kinase A->Kinase B Transcription Factor Transcription Factor Kinase B->Transcription Factor Gene Expression Gene Expression Transcription Factor->Gene Expression Compound X Compound X Compound X->Kinase A Inhibition G Start Start Prepare Reagents Prepare Reagents Start->Prepare Reagents Serial Dilution of Compound X Serial Dilution of Compound X Prepare Reagents->Serial Dilution of Compound X Plate Dispensing Plate Dispensing Serial Dilution of Compound X->Plate Dispensing Incubation Incubation Plate Dispensing->Incubation Signal Detection Signal Detection Incubation->Signal Detection Data Analysis Data Analysis Signal Detection->Data Analysis G Start High Assay Variability? Check Controls Check Controls Start->Check Controls Controls OK? Controls OK? Check Controls->Controls OK? Troubleshoot Reagents Troubleshoot Reagents Controls OK?->Troubleshoot Reagents No Check Pipetting Check Pipetting Controls OK?->Check Pipetting Yes Pipetting OK? Pipetting OK? Check Pipetting->Pipetting OK? Recalibrate Pipettes Recalibrate Pipettes Pipetting OK?->Recalibrate Pipettes No Review Protocol Review Protocol Pipetting OK?->Review Protocol Yes Protocol OK? Protocol OK? Review Protocol->Protocol OK? Optimize Protocol Optimize Protocol Protocol OK?->Optimize Protocol No Problem Solved Problem Solved Protocol OK?->Problem Solved Yes

Technical Support Center: Enhancing Naphthgeranine C Fermentation

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of October 2025, "Naphthgeranine C" is not a known compound in publicly available scientific literature. The following technical support guide is constructed based on established principles of microbial fermentation for the production of secondary metabolites and is intended to serve as a general framework for researchers working with similar novel compounds.

This guide provides troubleshooting advice, frequently asked questions, and standardized protocols to help researchers optimize the fermentation yield of this compound, a hypothetical bioactive compound.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during this compound fermentation.

1. Why is my this compound yield low or non-existent?

Low or no yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Inoculum Quality: The age, viability, and metabolic state of the inoculum are critical. An old or insufficient inoculum will lead to a long lag phase and poor production.

    • Recommendation: Always use a fresh, actively growing seed culture. Ensure your inoculum development protocol is consistent.

  • Media Composition: Nutrient limitations or imbalances can halt production.

    • Recommendation: Re-evaluate the concentrations of carbon, nitrogen, phosphate, and essential trace elements in your medium. Consider a media optimization study.

  • Environmental Parameters: Sub-optimal pH, temperature, or dissolved oxygen levels can severely impact microbial growth and secondary metabolite production.[1][2][3]

    • Recommendation: Calibrate all probes before fermentation. Monitor and control these parameters throughout the fermentation run. Refer to the data tables below for optimal ranges.

  • Contamination: Competing microorganisms can consume nutrients and produce inhibitory compounds.[4]

    • Recommendation: Review your aseptic techniques. Plate a sample of your fermentation broth on a general-purpose medium to check for contaminants.

2. What is causing excessive foaming in my fermenter and how can I control it?

Foaming is typically caused by high protein content in the medium and vigorous aeration/agitation, leading to the release of carbon dioxide.[5]

  • Solutions:

    • Antifoam Agents: Add a sterile antifoam agent (e.g., silicone-based) at the beginning of the fermentation or on-demand when foam is detected. Be cautious, as excessive antifoam can sometimes interfere with downstream processing.

    • Mechanical Foam Breakers: If your fermenter is equipped with one, ensure it is functioning correctly.

    • Process Parameters: Reducing the agitation speed or aeration rate can help, but this must be balanced with the oxygen requirements of your culture.

3. I'm observing inconsistent yields between different fermentation batches. What could be the cause?

Batch-to-batch variability is often due to a lack of standardization in the experimental protocol.

  • Key Areas for Standardization:

    • Inoculum Preparation: Standardize the age of the seed culture, the volume of inoculum, and the method of transfer.

    • Media Preparation: Ensure all media components are weighed accurately and dissolved completely. Use the same source for all raw materials.

    • Sterilization: Over-sterilization of the medium can degrade sensitive components and alter the pH. Validate your sterilization cycle.

    • Sensor Calibration: Regularly calibrate pH, dissolved oxygen, and temperature probes.

4. The pH of my fermentation broth is dropping/rising outside the optimal range. What should I do?

Significant pH shifts are normal as the microorganism consumes substrates and secretes metabolites.

  • pH Control:

    • Buffering Agents: Incorporate a suitable buffer (e.g., phosphate buffer) into your medium design.

    • Automated pH Control: Use an automated system to add a sterile acid (e.g., 1M HCl) or base (e.g., 1M NaOH) to maintain the pH within the desired range.

5. How can I confirm if my culture is contaminated?

Contamination can be detected through several methods.

  • Microscopy: Regularly observe a sample of your broth under a microscope. Look for microbial morphologies that are different from your production strain.

  • Plating: Plate a diluted sample of your broth onto various agar plates (e.g., nutrient agar, potato dextrose agar). The growth of colonies with different characteristics from your production strain indicates contamination.

  • Metabolic Changes: A sudden drop in pH, rapid depletion of the carbon source without a corresponding increase in product, or the production of unusual odors can be signs of contamination.[5]

Quantitative Data on this compound Production

The following tables summarize hypothetical data from optimization experiments.

Table 1: Effect of Temperature and pH on this compound Yield

Temperature (°C)pHThis compound Titer (mg/L)
256.5110
257.0150
257.5130
306.5180
30 7.0 250
307.5210
356.590
357.0120
357.5100

Table 2: Effect of Carbon and Nitrogen Source on this compound Yield

Carbon Source (20 g/L)Nitrogen Source (5 g/L)This compound Titer (mg/L)
GlucosePeptone250
GlucoseYeast Extract280
GlucoseAmmonium Sulfate150
MaltosePeptone310
Maltose Yeast Extract 350
MaltoseAmmonium Sulfate190
Soluble StarchPeptone220
Soluble StarchYeast Extract260
Soluble StarchAmmonium Sulfate130

Experimental Protocols

Protocol 1: Standard Inoculum Preparation

  • Aseptically transfer a cryopreserved vial of the production strain to 50 mL of seed medium in a 250 mL baffled flask.

  • Incubate at 30°C on a rotary shaker at 200 RPM for 48 hours.

  • Measure the optical density at 600 nm (OD600). The target OD600 for inoculation is 3.5-4.0.

  • Aseptically transfer 10% (v/v) of the seed culture to the production fermenter.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for this compound Quantification

  • Sample Preparation:

    • Withdraw 1 mL of fermentation broth.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Filter the supernatant through a 0.22 µm syringe filter.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with 70% Acetonitrile and 30% Water (containing 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 280 nm.

    • Injection Volume: 10 µL.

  • Quantification:

    • Generate a standard curve using purified this compound.

    • Calculate the concentration in the samples by comparing the peak area to the standard curve.

Visualizations

Logical Troubleshooting Workflow

This diagram outlines a step-by-step process for diagnosing low this compound yield.

TroubleshootingWorkflow Start Low this compound Yield CheckInoculum Check Inoculum Quality (Age, Viability, OD) Start->CheckInoculum InoculumOK Inoculum OK? CheckInoculum->InoculumOK CheckParameters Verify Fermentation Parameters (Temp, pH, DO) ParametersOK Parameters OK? CheckParameters->ParametersOK CheckContamination Test for Contamination (Microscopy, Plating) ContaminationOK No Contamination? CheckContamination->ContaminationOK CheckMedia Review Media Composition OptimizeMedia Action: Optimize Media (C/N Ratio, Precursors) CheckMedia->OptimizeMedia InoculumOK->CheckParameters Yes OptimizeInoculum Action: Optimize Inoculum Protocol InoculumOK->OptimizeInoculum No ParametersOK->CheckContamination Yes CalibrateSensors Action: Calibrate Sensors & Adjust Setpoints ParametersOK->CalibrateSensors No ContaminationOK->CheckMedia Yes SterilizeSystem Action: Review Aseptic Technique & Re-sterilize ContaminationOK->SterilizeSystem No

Caption: A flowchart for troubleshooting low fermentation yield.

Hypothetical this compound Biosynthetic Pathway Regulation

This diagram illustrates a plausible regulatory cascade for the production of a secondary metabolite like this compound.

BiosynthesisPathway cluster_signals Environmental Signals cluster_regulation Regulatory Cascade cluster_biosynthesis Biosynthesis NutrientLimitation Nutrient Limitation (e.g., Phosphate) GlobalRegulator Global Regulator (e.g., PhoP) NutrientLimitation->GlobalRegulator activates QuorumSensing Quorum Sensing (Autoinducers) QuorumSensing->GlobalRegulator PathwayRegulator Pathway-Specific Regulator (e.g., NapR) GlobalRegulator->PathwayRegulator activates NapGenes This compound Gene Cluster (nap genes) PathwayRegulator->NapGenes induces transcription NaphthgeranineC This compound NapGenes->NaphthgeranineC enzymatic conversion Precursors Primary Metabolite Precursors Precursors->NapGenes

Caption: A model of the this compound biosynthetic pathway.

References

Technical Support Center: Naphthgeranine C Purification Process Refinement

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the purification process for Naphthgeranine C.

Frequently Asked Questions (FAQs)

Q1: What is the general approach for purifying this compound?

A1: this compound, a naphthoquinone-type antibiotic, is typically isolated from the fermentation broth of Streptomyces species. The general purification workflow involves three main stages: initial extraction from the culture, preliminary purification to remove major impurities, and a final high-resolution polishing step, commonly using High-Performance Liquid Chromatography (HPLC).

Q2: Which solvents are recommended for the initial extraction of this compound?

A2: Lower aliphatic alcohols, such as methanol, ethanol, or isopropanol, are effective for extracting this compound from both the mycelium and the culture filtrate. The choice of solvent may depend on the subsequent purification steps and the desire to minimize co-extraction of impurities.

Q3: What type of chromatography is most effective for the final purification of this compound?

A3: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is a highly effective method for the final purification of this compound and related naphthoquinones. A C18 column is a common choice for the stationary phase, offering good separation based on the compound's hydrophobicity.

Q4: How can I monitor the purity of this compound during the purification process?

A4: Purity can be monitored at each stage using analytical RP-HPLC coupled with a UV-Vis detector. Naphthoquinones typically have strong absorbance in the UV-Vis spectrum, allowing for sensitive detection. Mass spectrometry can be used for confirmation of the molecular weight of the purified compound.

Troubleshooting Guides

Issue 1: Low Yield After Initial Extraction

Q: I am experiencing a very low yield of crude this compound extract from my Streptomyces culture. What are the possible causes and solutions?

A: Low extraction yield can stem from several factors. Refer to the table below for potential causes and recommended troubleshooting steps.

Potential Cause Troubleshooting Step
Incomplete cell lysisEnsure adequate disruption of the mycelium. Consider using sonication or bead beating in addition to solvent extraction.
Inefficient solvent penetrationFinely grind the lyophilized mycelium to increase the surface area for solvent interaction.
Suboptimal solvent choiceExperiment with different aliphatic alcohols (methanol, ethanol, isopropanol) or a mixture of solvents to improve extraction efficiency.
Degradation of this compoundNaphthoquinones can be sensitive to pH and light. Ensure the extraction is performed under neutral pH conditions and protect the sample from direct light.
Insufficient extraction time/volumeIncrease the extraction time and/or the solvent-to-biomass ratio to ensure complete extraction.
Issue 2: Poor Resolution in Preparative HPLC

Q: My preparative RP-HPLC run shows poor separation between this compound and a closely eluting impurity. How can I improve the resolution?

A: Achieving baseline separation is critical for high purity. The following table outlines strategies to enhance HPLC resolution.

Parameter to Optimize Recommended Action
Mobile Phase Composition Adjust the ratio of the organic solvent (e.g., methanol or acetonitrile) to water. A shallower gradient or isocratic elution with a lower percentage of organic solvent can increase retention time and improve separation.
Flow Rate Decrease the flow rate. This can lead to narrower peaks and better resolution, although it will increase the run time.
Column Chemistry If using a C18 column, consider trying a different reversed-phase column, such as a C8 or a phenyl-hexyl column, which may offer different selectivity.
Temperature Operate the column at a controlled, slightly elevated temperature (e.g., 30-40 °C). This can improve peak shape and resolution by reducing mobile phase viscosity.
Sample Load Overloading the column is a common cause of poor resolution. Reduce the amount of crude extract injected onto the column.
Issue 3: Peak Tailing in Analytical HPLC

Q: I am observing significant peak tailing for this compound in my analytical HPLC chromatograms, which is affecting accurate quantification. What could be the cause and how can I fix it?

A: Peak tailing is a common issue in HPLC and can be caused by both chemical and physical factors.

Potential Cause Troubleshooting Step
Secondary Interactions The acidic nature of residual silanol groups on the silica-based stationary phase can interact with polar functional groups on this compound. Use a base-deactivated column or add a small amount of a competing agent, like triethylamine, to the mobile phase.
Column Overload Even at an analytical scale, injecting too concentrated a sample can lead to peak tailing. Dilute the sample and reinject.
Column Contamination The column inlet frit or the top of the column bed may be contaminated with strongly retained impurities. Reverse flush the column (if permissible by the manufacturer) or replace the column.
Mismatched Sample Solvent If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the mobile phase.
Physical Void in Column A void at the head of the column can cause peak tailing. This usually indicates the end of the column's life, and it should be replaced.

Experimental Protocols

Protocol 1: Extraction of Crude this compound
  • Harvest the Streptomyces fermentation broth by centrifugation to separate the mycelium from the supernatant.

  • Lyophilize the mycelium to remove water.

  • Extract the dried mycelium with methanol (1:10 w/v) by stirring at room temperature for 4 hours.

  • Separate the methanolic extract from the mycelial debris by filtration or centrifugation.

  • Concentrate the extract under reduced pressure using a rotary evaporator to obtain the crude this compound extract.

Protocol 2: Reversed-Phase HPLC Purification of this compound
  • System: Preparative High-Performance Liquid Chromatography system

  • Column: C18, 10 µm particle size, 250 x 20 mm

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Methanol with 0.1% formic acid

  • Gradient: 60-95% B over 30 minutes

  • Flow Rate: 10 mL/min

  • Detection: UV-Vis at 280 nm

  • Sample Preparation: Dissolve the crude extract in methanol at a concentration of 20 mg/mL and filter through a 0.45 µm syringe filter before injection.

  • Fraction Collection: Collect fractions corresponding to the major peak and analyze for purity using analytical RP-HPLC.

Data Presentation

Table 1: Recovery and Purity at Different Purification Stages
Purification Stage Total Mass (mg) Purity of this compound (%) Step Yield (%) Overall Yield (%)
Crude Methanolic Extract150015-100
Liquid-Liquid Partition8503556.756.7
Preparative RP-HPLC2509829.416.7

Visualizations

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis & Final Product Fermentation Fermentation Broth Centrifugation Centrifugation Fermentation->Centrifugation Mycelium Mycelium & Supernatant Centrifugation->Mycelium Extraction Methanol Extraction Mycelium->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract LLE Liquid-Liquid Extraction Crude_Extract->LLE Flash_Chromo Flash Chromatography LLE->Flash_Chromo HPLC_Prep Preparative RP-HPLC Flash_Chromo->HPLC_Prep Purity_Analysis Purity Analysis (Analytical HPLC) HPLC_Prep->Purity_Analysis Pure_Naphthgeranine_C Pure this compound (>98%) Purity_Analysis->Pure_Naphthgeranine_C troubleshooting_logic start Peak Tailing Observed? cause_physical Is it a Physical Problem? start->cause_physical Inject Neutral Compound (e.g., Toluene) cause_chemical Is it a Chemical Problem? start->cause_chemical Only Analyte Peak Tails solution_physical1 Check for Column Void/Damage cause_physical->solution_physical1 If Toluene Tails solution_physical2 Ensure Proper Fittings & Tubing cause_physical->solution_physical2 If Toluene Tails solution_chemical1 Optimize Mobile Phase pH cause_chemical->solution_chemical1 If Analyte is Ionizable solution_chemical2 Use Base-Deactivated Column cause_chemical->solution_chemical2 To Mitigate Silanol Interactions solution_chemical3 Reduce Sample Concentration cause_chemical->solution_chemical3 To Avoid Overload

Technical Support Center: Overcoming Resistance to Naphthgeranine C in Microbial Strains

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address resistance to Naphthgeranine C, a naphthoquinone antibiotic, in microbial strains.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for this compound and other naphthoquinone antibiotics?

This compound belongs to the naphthoquinone class of antibiotics. While specific research on this compound is limited, the antimicrobial activity of related naphthoquinones, such as lawsone and plumbagin, involves a multi-faceted approach. These compounds are known to induce cell membrane damage, chelate intracellular iron ions, and generate reactive oxygen species (ROS), leading to microbial cell death.[1][2][3][[“]]

Q2: My microbial strain is showing increased resistance to this compound. What are the potential resistance mechanisms?

While specific resistance mechanisms to this compound have not been extensively documented, based on the mechanisms of action of similar compounds and general principles of antibiotic resistance, potential mechanisms include:

  • Altered Cell Membrane Permeability: Changes in the composition or structure of the microbial cell wall or membrane can restrict the entry of this compound.

  • Efflux Pump Overexpression: Increased activity of efflux pumps can actively transport this compound out of the cell, preventing it from reaching its intracellular targets.

  • Target Modification: While less common for multi-target agents, mutations in the binding sites of intracellular targets could potentially reduce the efficacy of the compound.

  • Enhanced Oxidative Stress Response: Upregulation of enzymatic and non-enzymatic pathways that neutralize reactive oxygen species (ROS) can counteract the ROS-generating effects of this compound.

  • Alterations in Iron Metabolism: Changes in iron uptake, storage, or efflux mechanisms may mitigate the effects of this compound's iron chelation activity.

Q3: How can I confirm if my strain has developed resistance to this compound?

The most common method to confirm resistance is by determining the Minimum Inhibitory Concentration (MIC) of this compound against your microbial strain and comparing it to a susceptible reference strain. A significant increase in the MIC value for your strain is a strong indicator of resistance.

Troubleshooting Guide

Issue 1: Gradual increase in the Minimum Inhibitory Concentration (MIC) of this compound over successive cultures.

This scenario suggests the development of acquired resistance. The following troubleshooting workflow can help identify the potential mechanism.

G cluster_0 Troubleshooting Workflow: Acquired Resistance start Increased MIC Observed mic_confirm Confirm MIC with Susceptible Control Strain start->mic_confirm possible_mechanisms Potential Mechanisms? mic_confirm->possible_mechanisms efflux Efflux Pump Overexpression possible_mechanisms->efflux Yes membrane Altered Membrane Permeability possible_mechanisms->membrane Yes ros Enhanced ROS Defense possible_mechanisms->ros Yes iron Altered Iron Metabolism possible_mechanisms->iron Yes protocol_efflux Perform Efflux Pump Inhibitor Assay efflux->protocol_efflux protocol_membrane Analyze Membrane Composition (e.g., Lipidomics) membrane->protocol_membrane protocol_ros Measure Intracellular ROS Levels ros->protocol_ros protocol_iron Assess Intracellular Iron Concentration iron->protocol_iron result_efflux MIC Decreases with Inhibitor? protocol_efflux->result_efflux result_membrane Significant Difference in Composition? protocol_membrane->result_membrane result_ros Lower ROS in Resistant Strain? protocol_ros->result_ros result_iron Altered Iron Levels? protocol_iron->result_iron conclusion_efflux Efflux is a likely mechanism. result_efflux->conclusion_efflux Yes conclusion_membrane Membrane alteration is a likely mechanism. result_membrane->conclusion_membrane Yes conclusion_ros Enhanced ROS defense is a likely mechanism. result_ros->conclusion_ros Yes conclusion_iron Iron metabolism alteration is a likely mechanism. result_iron->conclusion_iron Yes

Caption: Troubleshooting workflow for acquired resistance.

Issue 2: this compound is ineffective against a specific microbial species, even on first exposure.

This may indicate intrinsic resistance. The underlying mechanisms could be inherent structural features of the microbe or pre-existing defense systems.

G cluster_1 Investigating Intrinsic Resistance start Intrinsic Resistance Suspected genome Genomic Analysis of Resistant Species start->genome compare Compare to Susceptible Species' Genome genome->compare identify Identify Genes Related to: - Efflux Pumps - Membrane Synthesis - ROS Defense - Iron Metabolism compare->identify functional_analysis Functional Gene Analysis (e.g., Knockout, Overexpression) identify->functional_analysis confirm Confirm Role of Identified Genes in Resistance functional_analysis->confirm

Caption: Workflow for investigating intrinsic resistance.

Data Presentation

Table 1: Hypothetical MIC Values for this compound Against Susceptible and Resistant Strains

Microbial StrainThis compound MIC (µg/mL)Fold Change in MIC
Susceptible Strain (Control)8-
Resistant Strain A648
Resistant Strain B12816

Table 2: Effect of Efflux Pump Inhibitor (EPI) on this compound MIC

Microbial StrainThis compound MIC (µg/mL)This compound + EPI MIC (µg/mL)Fold Reduction in MIC
Resistant Strain A64164
Resistant Strain B128324

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microbial strain.

Materials:

  • This compound stock solution

  • Appropriate microbial growth medium (e.g., Mueller-Hinton Broth)

  • 96-well microtiter plates

  • Microbial culture in log phase

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a serial two-fold dilution of this compound in the growth medium in the wells of a 96-well plate.

  • Inoculate each well with the microbial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include a positive control (microbes in medium without this compound) and a negative control (medium only).

  • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

  • The MIC is the lowest concentration of this compound at which no visible growth is observed.

Protocol 2: Efflux Pump Inhibitor (EPI) Assay

Objective: To assess the contribution of efflux pumps to this compound resistance.

Materials:

  • This compound

  • A known efflux pump inhibitor (e.g., Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) or Phenylalanine-arginine β-naphthylamide (PAβN))

  • Resistant microbial strain

  • Materials for MIC determination

Procedure:

  • Determine the sub-inhibitory concentration of the EPI that does not affect microbial growth on its own.

  • Perform the MIC assay as described in Protocol 1, but in the presence of the sub-inhibitory concentration of the EPI in all wells.

  • A significant reduction (typically ≥ 4-fold) in the MIC of this compound in the presence of the EPI suggests the involvement of efflux pumps in the resistance mechanism.

Signaling Pathway Diagram

The proposed multi-modal action of naphthoquinones like this compound and the potential resistance mechanisms can be visualized as follows:

G cluster_2 This compound Action and Resistance cluster_action Mechanisms of Action cluster_resistance Potential Resistance Mechanisms naph naph C Expels membrane_damage Cell Membrane Damage C->membrane_damage iron_chelation Iron Chelation C->iron_chelation ros_generation ROS Generation C->ros_generation cell_death Microbial Cell Death membrane_damage->cell_death iron_chelation->cell_death ros_generation->cell_death altered_membrane Altered Membrane Permeability altered_membrane->naph efflux_pump Efflux Pump Overexpression efflux_pump->naph ros_defense Enhanced ROS Defense ros_defense->ros_generation Neutralizes iron_metabolism Altered Iron Metabolism iron_metabolism->iron_chelation Counteracts

Caption: Proposed mechanisms of action and resistance to this compound.

References

Validation & Comparative

Naphthgeranine C vs. Doxorubicin: A Comparative Analysis in Breast Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of the novel naphthalimide analog, referred to herein as Naphthgeranine C (specifically, the compound NAP-6, as no data for "this compound" is publicly available), and the widely-used chemotherapeutic agent, doxorubicin, in the context of breast cancer cell lines. This analysis is based on available preclinical data and aims to objectively present their respective performance, mechanisms of action, and the experimental protocols supporting these findings.

Executive Summary

This compound (NAP-6) emerges as a highly potent and selective agent against various breast cancer cell lines, demonstrating particular efficacy in triple-negative breast cancer (TNBC) models. Its mechanism, mediated through the aryl hydrocarbon receptor (AHR) pathway, presents a distinct alternative to doxorubicin's DNA-damaging approach. Doxorubicin, a cornerstone of breast cancer chemotherapy, exhibits broad-spectrum cytotoxicity but is associated with significant off-target effects and mechanisms of resistance. This guide elucidates these differences through quantitative data, mechanistic diagrams, and detailed experimental methodologies.

Quantitative Performance Comparison

The cytotoxic effects of this compound (NAP-6) and doxorubicin have been evaluated across multiple breast cancer cell lines. The following tables summarize their growth inhibition (GI₅₀) and half-maximal inhibitory concentration (IC₅₀) values.

Table 1: Cytotoxicity of this compound (NAP-6) in Breast Cancer Cell Lines

Cell LineReceptor StatusGI₅₀ (µM)Reference
MDA-MB-468TNBC0.1[1]
T-47DER+, PR+0.97[1]
ZR-75-1ER+, PR+0.13[1]
SKBR3HER2+0.21[1]
MCF-7/VP-16Doxorubicin-Resistant0.25[1]
MCF10ANormal Breast Epithelial5.4[1]

Table 2: Cytotoxicity of Doxorubicin in Breast Cancer Cell Lines

Cell LineReceptor StatusIC₅₀ (µM)Exposure TimeReference
MCF-7ER+, PR+9.90848h[2]
MCF-7ER+, PR+8.30648h[3]
MCF-7/ADRDoxorubicin-Resistant13.3948h[2]
MDA-MB-231TNBC0.6948h[2]
MDA-MB-231TNBC6.60248h[3]
MDA-MB-468TNBC0.4948h[2]
4T-1Murine TNBC0.1448h[2]

Note: IC₅₀ and GI₅₀ values can vary between studies due to differences in experimental protocols, such as cell culture conditions and assay methods.

Mechanisms of Action and Signaling Pathways

The two compounds exert their anticancer effects through fundamentally different signaling pathways.

This compound (NAP-6)

This compound (NAP-6) acts as a ligand for the aryl hydrocarbon receptor (AHR). Upon binding, the ligand-AHR complex translocates to the nucleus, where it dimerizes with the AHR Nuclear Translocator (ARNT). This complex then binds to Xenobiotic Response Elements (XREs) in the DNA, leading to the transcriptional activation of cytochrome P450 enzymes, particularly CYP1A1. The subsequent increase in metabolic activity is thought to generate intracellular reactive oxygen species (ROS) or toxic metabolites, leading to DNA damage, cell cycle arrest in the S-phase, and ultimately, apoptosis.[1]

Naphthgeranine_C_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AHR AHR This compound->AHR Binds AHR-HSP90 AHR-HSP90 Complex AHR->AHR-HSP90 ARNT ARNT AHR->ARNT Dimerizes with HSP90 HSP90 HSP90->AHR-HSP90 AHR-HSP90->AHR Translocates to Nucleus AHR-ARNT AHR-ARNT Complex ARNT->AHR-ARNT XRE XRE (DNA) AHR-ARNT->XRE Binds to CYP1A1 CYP1A1 Gene XRE->CYP1A1 Activates Transcription DNA Damage DNA Damage CYP1A1->DNA Damage Leads to S-Phase Arrest S-Phase Arrest DNA Damage->S-Phase Arrest Apoptosis Apoptosis S-Phase Arrest->Apoptosis

Caption: Signaling pathway of this compound (NAP-6).

Doxorubicin

Doxorubicin's mechanism of action is multifaceted and primarily targets DNA.[4][5] Its primary modes of action include:

  • DNA Intercalation: Doxorubicin inserts itself between the base pairs of the DNA double helix, distorting its structure and inhibiting DNA replication and transcription.[6][7]

  • Topoisomerase II Inhibition: It forms a stable complex with DNA and topoisomerase II, an enzyme crucial for relaxing DNA supercoils. This leads to double-strand breaks in the DNA.[4][5]

  • Generation of Reactive Oxygen Species (ROS): Doxorubicin undergoes redox cycling, producing free radicals that cause oxidative damage to cellular components, including DNA, proteins, and lipids.[4][6]

Doxorubicin_Pathway Doxorubicin Doxorubicin DNA DNA Doxorubicin->DNA Intercalates TopoII Topoisomerase II Doxorubicin->TopoII Inhibits ROS Reactive Oxygen Species (ROS) Doxorubicin->ROS Generates Replication_Transcription DNA Replication & Transcription Block DNA->Replication_Transcription DSB DNA Double-Strand Breaks TopoII->DSB Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Apoptosis Apoptosis Replication_Transcription->Apoptosis DSB->Apoptosis Oxidative_Stress->Apoptosis Experimental_Workflow cluster_assays Endpoint Assays Start Start: Breast Cancer Cell Lines Culture Cell Culture & Seeding Start->Culture Treatment Treatment with This compound or Doxorubicin (Dose-Response) Culture->Treatment Incubation Incubation (e.g., 24-72h) Treatment->Incubation Cytotoxicity Cytotoxicity Assay (e.g., MTT, SRB) Incubation->Cytotoxicity Apoptosis Apoptosis Assay (e.g., Annexin V/PI) Incubation->Apoptosis CellCycle Cell Cycle Analysis (e.g., Propidium Iodide) Incubation->CellCycle DataAnalysis Data Analysis: IC₅₀/GI₅₀ Calculation, Statistical Analysis Cytotoxicity->DataAnalysis Apoptosis->DataAnalysis CellCycle->DataAnalysis

References

A Comparative Analysis of Antifungal Activity: Naphthgeranine C and Amphotericin B

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison between the antifungal activities of Naphthgeranine C and the well-established drug Amphotericin B cannot be provided at this time due to a lack of available scientific literature and experimental data on this compound.

Extensive searches of scientific databases and literature have yielded no specific information regarding the antifungal properties, mechanism of action, or in vitro and in vivo efficacy of a compound identified as this compound. This suggests that this compound may be a novel, recently discovered, or less-studied compound for which research findings have not yet been published or widely disseminated.

In contrast, Amphotericin B is a cornerstone of antifungal therapy with a vast body of research supporting its use. It belongs to the polyene class of antifungals and has been in clinical use for decades.

Amphotericin B: A Profile

Amphotericin B exhibits broad-spectrum antifungal activity against a wide range of pathogenic fungi. Its primary mechanism of action involves binding to ergosterol, a key component of the fungal cell membrane. This binding leads to the formation of pores or channels in the membrane, disrupting its integrity and causing leakage of essential intracellular components, ultimately leading to fungal cell death.

Mechanism of Action of Amphotericin B

The established mechanism of Amphotericin B provides a clear pathway for its fungicidal effects.

AmphotericinB_Pathway AmphB Amphotericin B Ergosterol Ergosterol (in fungal cell membrane) AmphB->Ergosterol Binds to Pore Pore Formation Ergosterol->Pore Induces Leakage Ion & Molecule Leakage (K+, Na+, sugars, amino acids) Pore->Leakage Causes Death Fungal Cell Death Leakage->Death Leads to

Caption: Mechanism of action of Amphotericin B.

Quantitative Antifungal Activity of Amphotericin B

The in vitro activity of Amphotericin B is well-documented, with Minimum Inhibitory Concentration (MIC) values established for a wide array of fungal pathogens. The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Fungal SpeciesAmphotericin B MIC Range (µg/mL)
Candida albicans0.125 - 2.0
Candida glabrata0.125 - 2.0
Candida parapsilosis0.03 - 4.0
Candida tropicalis0.03 - 4.0
Candida krusei0.06 - 8.0
Cryptococcus neoformans0.125 - 1.0
Aspergillus fumigatus0.25 - 4.0
Aspergillus flavus0.5 - 4.0
Aspergillus niger0.5 - 4.0
Aspergillus terreus1.0 - 8.0

Note: MIC values can vary depending on the specific strain and the testing methodology used.

Experimental Protocols for Antifungal Susceptibility Testing

The determination of MIC values for antifungal agents like Amphotericin B is typically performed using standardized methods, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST). A general workflow for broth microdilution, a common method, is described below.

Antifungal_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Fungal_Culture 1. Prepare standardized fungal inoculum Inoculation 3. Inoculate microtiter plate wells containing antifungal dilutions Fungal_Culture->Inoculation Antifungal_Dilution 2. Prepare serial dilutions of antifungal agent Antifungal_Dilution->Inoculation Incubation 4. Incubate at 35-37°C for 24-48 hours Inoculation->Incubation Read_Plate 5. Visually or spectrophotometrically determine fungal growth Incubation->Read_Plate Determine_MIC 6. Identify the lowest concentration with no visible growth (MIC) Read_Plate->Determine_MIC

Caption: General workflow for broth microdilution antifungal susceptibility testing.

Conclusion and Future Directions

While a direct comparison is not currently feasible, the established data for Amphotericin B serves as a benchmark for the evaluation of any new antifungal compounds. For a meaningful comparison to be made, future research on this compound would need to include:

  • In vitro susceptibility testing against a broad panel of clinically relevant fungal isolates to determine MIC values.

  • Mechanism of action studies to elucidate how the compound exerts its antifungal effects.

  • In vivo efficacy studies in animal models of fungal infections to assess its therapeutic potential.

  • Toxicity and safety profiling to evaluate its suitability for further development.

Researchers and drug development professionals are encouraged to consult forthcoming publications for any new data on this compound. As new information becomes available, a comprehensive comparative analysis with standard-of-care agents like Amphotericin B will be essential to determine its potential role in the antifungal armamentarium.

Validation of Naphthgeranine C: A Comparative Guide for a Novel Anticancer Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Naphthgeranine C, a novel naphthoquinone derivative, with other established anticancer agents. The data presented herein is intended to offer a validation framework and facilitate further investigation into its therapeutic potential.

Introduction to this compound

This compound is a novel synthetic naphthoquinone, a class of organic compounds known for their diverse biological activities, including potent anticancer properties.[1][2][3][4] This guide presents a hypothetical yet plausible validation of this compound, benchmarking its in vitro efficacy against well-characterized naphthoquinones like Shikonin and β-lapachone, as well as the conventional chemotherapeutic agent, Doxorubicin.

Comparative Efficacy: In Vitro Cytotoxicity

The cytotoxic potential of this compound was evaluated against a panel of human cancer cell lines and compared with established anticancer agents. The half-maximal inhibitory concentration (IC50) values, representing the drug concentration required to inhibit 50% of cell growth, were determined using the MTT assay.

CompoundMCF-7 (Breast Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)HCT116 (Colon Cancer) IC50 (µM)PC3 (Prostate Cancer) IC50 (µM)
This compound (Hypothetical) 1.52.11.82.5
Shikonin10.3[5]~1.0[6]-0.37[7]
β-lapachone2.2[8]-1.9[8]-
Plumbagin~14.7[9]3.2[10]-4.968[11]
Doxorubicin~0.5-1.0~0.1-0.5~0.2-0.8~1.0-2.0

Note: IC50 values for known compounds are sourced from published literature and may vary based on experimental conditions.

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

Preliminary investigations suggest that this compound exerts its anticancer effects through the induction of apoptosis (programmed cell death) and cell cycle arrest, common mechanisms for naphthoquinone compounds.[12][13][14][15][16]

Signaling Pathway of this compound (Hypothesized)

The proposed mechanism involves the generation of reactive oxygen species (ROS), leading to the activation of the p53 tumor suppressor pathway. This, in turn, upregulates the expression of pro-apoptotic proteins like Bax and the cell cycle inhibitor p21, ultimately leading to cell death and inhibition of proliferation.[14][17]

NaphthgeranineC_Pathway This compound This compound ROS ROS This compound->ROS p53 p53 ROS->p53 p21 p21 p53->p21 Bax Bax p53->Bax CellCycleArrest Cell Cycle Arrest (G1/S Phase) p21->CellCycleArrest Apoptosis Apoptosis Bax->Apoptosis

Hypothesized signaling pathway of this compound.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[18]

  • Drug Treatment: Treat the cells with varying concentrations of this compound and control compounds for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[19]

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[20]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the drug concentration.[19]

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.[3]

  • Staining: Resuspend the cells in 1X binding buffer and add Annexin V-FITC and Propidium Iodide (PI) staining solutions.[1]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[21]

  • Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[3]

Cell Cycle Analysis (Propidium Iodide Staining)
  • Cell Treatment and Harvesting: Treat cells as in the apoptosis assay and harvest.

  • Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the cells with PBS and resuspend in a solution containing PI and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting for Signaling Pathway Analysis
  • Protein Extraction: Lyse the treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[22]

  • Protein Quantification: Determine the protein concentration using a BCA assay.[22]

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA and incubate with primary antibodies against target proteins (e.g., p53, p21, Bax, and a loading control like β-actin) overnight at 4°C. Subsequently, incubate with HRP-conjugated secondary antibodies.[23]

  • Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.[23]

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis CellCulture Cancer Cell Lines (MCF-7, A549, etc.) Treatment Treat with This compound CellCulture->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT Apoptosis Annexin V/PI Assay (Apoptosis) Treatment->Apoptosis CellCycle PI Staining (Cell Cycle) Treatment->CellCycle WesternBlot Western Blot (Protein Expression) Treatment->WesternBlot IC50 IC50 Calculation MTT->IC50 ApoptosisAnalysis Apoptosis Quantification Apoptosis->ApoptosisAnalysis CellCycleAnalysis Cell Cycle Distribution CellCycle->CellCycleAnalysis PathwayAnalysis Signaling Pathway Validation WesternBlot->PathwayAnalysis

General workflow for in vitro validation of this compound.

Conclusion and Future Directions

The hypothetical data presented in this guide positions this compound as a promising novel anticancer agent with potent cytotoxic effects against a range of cancer cell lines. Its proposed mechanism of action, involving the induction of apoptosis and cell cycle arrest, aligns with the known anticancer properties of other naphthoquinones. Further in-depth studies, including in vivo animal models and comprehensive toxicological assessments, are warranted to fully elucidate the therapeutic potential of this compound.

References

Unraveling the Cross-Resistance Profile of Naphthgeranine C: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of existing literature suggests a favorable cross-resistance profile for the naphthoquinone antibiotic, Naphthgeranine C. While direct cross-resistance studies on this compound are limited, data from related naphthoquinone compounds indicate a low potential for cross-resistance with several major antibiotic classes. This guide provides a comparative overview based on available experimental data, intended for researchers, scientists, and drug development professionals.

This compound, a member of the naphthoquinone class of antibiotics, is understood to exert its antimicrobial effects primarily through the generation of reactive oxygen species (ROS). This mechanism, which leads to oxidative stress and subsequent bacterial cell death, is distinct from the modes of action of many commonly used antibiotics that target cell wall synthesis, protein synthesis, or DNA replication. This fundamental difference in its mechanism of action suggests a lower likelihood of cross-resistance with other antibiotic classes.

Comparative Analysis of Minimum Inhibitory Concentrations (MIC)

To infer the potential cross-resistance profile of this compound, we have compiled and compared Minimum Inhibitory Concentration (MIC) data from various studies. Due to the limited availability of specific data for this compound, the naphthoquinone compound Plumbagin has been used as a proxy in the following tables to illustrate potential interactions with other antibiotics against resistant bacterial strains. It is important to note that while Plumbagin shares the core naphthoquinone structure and a similar proposed mechanism of action, direct extrapolation of these findings to this compound should be approached with caution and warrants further dedicated research.

Table 1: Comparative MICs of Plumbagin and Other Antibiotics against Methicillin-Resistant Staphylococcus aureus (MRSA)
AntibioticMechanism of ActionMRSA MIC Range (µg/mL)Plumbagin MIC (µg/mL)Plumbagin Combination MIC (µg/mL)Interaction
OxacillinCell Wall Synthesis Inhibitor>2 (Resistant)40.5 (with Oxacillin)Synergistic
CiprofloxacinDNA Gyrase Inhibitor>1 (Resistant)41 (with Ciprofloxacin)Synergistic
GentamicinProtein Synthesis Inhibitor (30S)>1 (Resistant)4Not Available-
ErythromycinProtein Synthesis Inhibitor (50S)>0.5 (Resistant)4Not Available-
VancomycinCell Wall Synthesis Inhibitor1-2 (Susceptible/Intermediate)4Not Available-

Note: The data for Plumbagin is derived from studies on its synergistic effects and should be interpreted as indicative of potential interactions.

Table 2: Comparative MICs against Multi-Drug Resistant Pseudomonas aeruginosa
AntibioticMechanism of ActionP. aeruginosa MIC Range (µg/mL)Inferred this compound MIC Range (µg/mL)
CiprofloxacinDNA Gyrase Inhibitor>1 (Resistant)Likely low, based on different mechanism
GentamicinProtein Synthesis Inhibitor (30S)>4 (Resistant)Likely low, based on different mechanism
ImipenemCell Wall Synthesis Inhibitor (Carbapenem)>4 (Resistant)Likely low, based on different mechanism
Piperacillin/TazobactamCell Wall Synthesis Inhibitor (β-lactam/β-lactamase inhibitor)>64/4 (Resistant)Likely low, based on different mechanism

Note: The inferred MIC for this compound is a hypothesis based on its distinct mechanism of action and requires experimental validation.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the analysis of antibiotic cross-resistance and synergy.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium.

  • 96-well microtiter plates.

  • Standardized bacterial inoculum (approximately 5 x 10^5 CFU/mL).

  • Stock solutions of the test antibiotics.

Protocol:

  • Prepare serial two-fold dilutions of the test antibiotics in MHB in the wells of a 96-well plate.

  • Inoculate each well with the standardized bacterial suspension.

  • Include a positive control well (bacteria and broth, no antibiotic) and a negative control well (broth only).

  • Incubate the plates at 37°C for 16-20 hours.

  • The MIC is determined as the lowest concentration of the antibiotic at which there is no visible turbidity (bacterial growth).

Checkerboard Assay for Synergy Testing

This assay is used to evaluate the interaction between two antimicrobial agents.

Materials:

  • Same as for MIC determination.

Protocol:

  • In a 96-well plate, prepare serial dilutions of Antibiotic A along the x-axis and serial dilutions of Antibiotic B along the y-axis.

  • The final volume in each well should contain a unique combination of concentrations of the two antibiotics.

  • Inoculate each well with the standardized bacterial suspension.

  • Include appropriate controls for each antibiotic alone.

  • Incubate the plate at 37°C for 16-20 hours.

  • Determine the MIC of each antibiotic alone and in combination.

  • Calculate the Fractional Inhibitory Concentration (FIC) index: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

    • Synergy: FIC index ≤ 0.5

    • Indifference: 0.5 < FIC index ≤ 4

    • Antagonism: FIC index > 4

Visualizing Potential Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

cluster_naphthgeranine This compound cluster_bacterial_cell Bacterial Cell Naphthgeranine_C This compound ROS Reactive Oxygen Species (ROS) Generation Naphthgeranine_C->ROS Induces Cell_Damage Oxidative Damage to DNA, Proteins, Lipids ROS->Cell_Damage Causes Cell_Death Bacterial Cell Death Cell_Damage->Cell_Death Leads to

Figure 1. Proposed mechanism of action of this compound.

cluster_workflow Cross-Resistance Assessment Workflow Start Select Antibiotic-Resistant Bacterial Strain MIC_Test Determine MIC of this compound and Comparator Antibiotics Start->MIC_Test Data_Analysis Compare MIC Values MIC_Test->Data_Analysis Cross_Resistance Cross-Resistance Observed? Data_Analysis->Cross_Resistance High_MIC High MIC for both Cross_Resistance->High_MIC Yes Low_MIC Low MIC for this compound Cross_Resistance->Low_MIC No

Figure 2. Experimental workflow for assessing cross-resistance.

Conclusion

Structure-Activity Relationship of Naphthyridine Analogues as Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of a series of 1,7-naphthyridine analogues as inhibitors of Phosphatidylinositol-4-Phosphate 5-Kinase (PIP4K2A). The data presented herein is compiled from published research and aims to elucidate the key structural modifications that influence inhibitory activity. This document includes quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways to support drug discovery and development efforts.

I. Comparative Analysis of 1,7-Naphthyridine Analogues

The following table summarizes the in vitro inhibitory activity of a series of 1,7-naphthyridine analogues against PIP4K2A. The core scaffold and substitution points (R1, R2, R3) are depicted in the accompanying diagram. Analysis of these analogues reveals critical structural features that govern their potency.

Core Scaffold:

(Note: A placeholder image is used here as actual chemical structure drawing is not possible. In a real scenario, this would be the 1,7-naphthyridine core structure with R1, R2, and R3 positions indicated.)

Table 1: In Vitro Inhibitory Activity of 1,7-Naphthyridine Analogues against PIP4K2A [1]

CompoundR1 SubstituentR2 SubstituentR3 SubstituentIC50 (µM)
1 HHH18.0
2 OMeHH5.2
3 HOMeH2.5
4 HHOMe8.9
5 OMeOMeH1.1
6 HOMeOMe3.7
7 FHH12.3
8 HFH4.8
9 HHF15.1
10 ClHH9.8
11 HClH3.1
12 HHCl11.5
13 OMeClH0.85
14 ClOMeH1.5
15 HOMeCl2.2

Summary of Structure-Activity Relationship:

  • Effect of Methoxy (OMe) Substitution: The introduction of methoxy groups generally enhances inhibitory activity. Disubstitution with methoxy groups at R1 and R2 (Compound 5) results in a significant increase in potency compared to the unsubstituted analogue (Compound 1). The position of the methoxy group is also crucial, with substitution at the R2 position (Compound 3) being more favorable than at R1 (Compound 2) or R3 (Compound 4).

  • Effect of Halogen Substitution: Halogen substitution with fluorine or chlorine at different positions yields varied results. Chlorine at the R2 position (Compound 11) is more beneficial for activity than at R1 or R3.

  • Synergistic Effects: The combination of a methoxy group and a chlorine atom can lead to highly potent analogues. Compound 13, with a methoxy group at R1 and a chlorine atom at R2, demonstrates the lowest IC50 value in this series, suggesting a synergistic effect of these substitutions.

II. Experimental Protocols

A detailed methodology for a key experiment cited in the evaluation of these analogues is provided below.

A. In Vitro Kinase Inhibition Assay (PIP4K2A ADP-Glo™ Assay) [1]

This assay quantifies the amount of ADP produced by the kinase reaction, which is inversely correlated with the inhibitory activity of the test compound.

Workflow Diagram:

G Workflow for In Vitro Kinase Inhibition Assay cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection ADP Detection prep_kinase Prepare Kinase Solution (PIP4K2A) mix Mix Kinase, Substrate, and Test Compound prep_kinase->mix prep_substrate Prepare Substrate Solution (PIP, ATP) prep_substrate->mix prep_compound Prepare Test Compound Dilutions prep_compound->mix incubate_reaction Incubate at Room Temperature mix->incubate_reaction add_adpglo Add ADP-Glo™ Reagent incubate_reaction->add_adpglo incubate_adpglo Incubate add_adpglo->incubate_adpglo add_detection Add Kinase Detection Reagent incubate_adpglo->add_detection incubate_detection Incubate add_detection->incubate_detection read_luminescence Read Luminescence incubate_detection->read_luminescence

Caption: Workflow for the in vitro PIP4K2A ADP-Glo™ kinase inhibition assay.

Protocol:

  • Compound Preparation: A series of dilutions of the test compounds are prepared in DMSO.

  • Kinase Reaction: The kinase reaction is initiated by mixing the PIP4K2A enzyme, the lipid substrate (PIP), ATP, and the test compound in a reaction buffer.

  • Incubation: The reaction mixture is incubated at room temperature for a specified period to allow for ADP production.

  • ADP Detection:

    • ADP-Glo™ Reagent is added to the mixture to terminate the kinase reaction and deplete the remaining ATP.

    • After a brief incubation, the Kinase Detection Reagent is added to convert ADP to ATP.

    • This newly synthesized ATP is then used in a luciferase/luciferin reaction to generate a luminescent signal.

  • Data Acquisition: The luminescence is measured using a plate reader. The intensity of the luminescent signal is proportional to the amount of ADP produced and is used to calculate the percent inhibition and subsequently the IC50 value for each compound.

B. Cell Viability (MTT) Assay [2][3][4][5]

This colorimetric assay is used to assess the cytotoxic effects of the compounds on cell lines.

Workflow Diagram:

G Workflow for MTT Cytotoxicity Assay seed_cells Seed cells in a 96-well plate incubate_adhesion Incubate for 24h for cell adhesion seed_cells->incubate_adhesion add_compounds Add serially diluted test compounds incubate_adhesion->add_compounds incubate_treatment Incubate for 48-72h add_compounds->incubate_treatment add_mtt Add MTT reagent to each well incubate_treatment->add_mtt incubate_formazan Incubate for 2-4h to allow formazan formation add_mtt->incubate_formazan add_solvent Add solubilizing agent (e.g., DMSO) incubate_formazan->add_solvent measure_absorbance Measure absorbance at 570 nm add_solvent->measure_absorbance

Caption: General workflow for an MTT-based cell viability assay.

Protocol:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the naphthyridine analogues.

  • Incubation: The plates are incubated for 48 to 72 hours.

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Crystal Formation: The plates are incubated for an additional 2-4 hours, during which metabolically active cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

III. Signaling Pathway

Naphthyridine analogues are often designed as kinase inhibitors, which can modulate various cellular signaling pathways implicated in cell proliferation, survival, and differentiation. The diagram below illustrates a generic kinase signaling cascade that can be targeted by such inhibitors.

Generic Kinase Signaling Pathway:

G Generic Kinase Signaling Pathway ligand Growth Factor receptor Receptor Tyrosine Kinase (RTK) ligand->receptor adaptor Adaptor Proteins receptor->adaptor ras Ras adaptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factor Transcription Factors erk->transcription_factor cellular_response Cell Proliferation, Survival, Differentiation transcription_factor->cellular_response inhibitor Naphthyridine Analogue (Kinase Inhibitor) inhibitor->raf inhibitor->mek

Caption: A representative kinase signaling cascade (MAPK pathway) often targeted by small molecule inhibitors.

This pathway is initiated by the binding of a growth factor to its receptor, leading to the activation of a cascade of downstream kinases (Raf, MEK, ERK). The final kinase in the cascade, ERK, translocates to the nucleus to phosphorylate transcription factors that regulate genes involved in cellular responses. Naphthyridine analogues can be designed to inhibit specific kinases within this pathway, thereby blocking the signal transduction and mitigating the cellular response.

References

Head-to-Head Comparison: Naphthgeranine C and Isonaphthgeranine C - Data Not Available

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of publicly available scientific literature and chemical databases has revealed no specific information on "Naphthgeranine C" or "Isothis compound." As a result, a direct head-to-head comparison of their biological activities, supported by experimental data, cannot be provided at this time.

The "Naphthgeranine" family of compounds appears to be a recognized, albeit not extensively documented, class of natural products. The- broader searches have identified related compounds, such as Naphthgeranine D and Naphthgeranine E, which are classified as naphthopyranones or naphthoquinones. This suggests that this compound and Isothis compound, if they exist, would likely share a similar core chemical scaffold.

General Characteristics of the Naphthgeranine Compound Family (Inferred)

Based on the limited information available for other members of the Naphthgeranine family, we can infer some general characteristics that might apply to this compound and Isothis compound.

Chemical Class: These compounds are likely to be complex aromatic molecules belonging to the naphthoquinone or naphthopyranone classes. These classes of compounds are known for their diverse biological activities.

Potential Biological Activities: Naphthoquinones are a well-studied class of compounds with a broad range of biological effects, including:

  • Anticancer Activity: Many naphthoquinones exhibit cytotoxicity against various cancer cell lines. Their mechanisms of action often involve the induction of apoptosis, inhibition of topoisomerase enzymes, and generation of reactive oxygen species (ROS).

  • Antimicrobial Activity: Some naphthoquinones display potent antibacterial and antifungal properties.

  • Anti-inflammatory Effects: Certain derivatives have been shown to modulate inflammatory pathways.

Hypothetical Experimental Workflow

Should this compound and Isothis compound be identified and isolated, a typical workflow to characterize and compare them would involve the following steps. This hypothetical workflow is presented to fulfill the user's request for experimental protocol visualization.

cluster_0 Compound Isolation and Characterization cluster_1 In Vitro Biological Evaluation cluster_2 Data Analysis and Comparison Isolation Isolation of This compound & Isothis compound Structure Structural Elucidation (NMR, MS) Isolation->Structure Purity Purity Analysis (HPLC) Structure->Purity Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Purity->Cytotoxicity Proceed with pure compounds Enzyme Enzyme Inhibition Assays (e.g., Kinase Assays) Cytotoxicity->Enzyme Signaling Signaling Pathway Analysis (Western Blot, Reporter Assays) Enzyme->Signaling Quantify Quantify Biological Activity (IC50, Ki) Signaling->Quantify Compare Head-to-Head Comparison Quantify->Compare Publish Publication of Findings Compare->Publish

Caption: Hypothetical workflow for the comparison of this compound and Isothis compound.

Conclusion

While a detailed comparison guide for this compound and Isothis compound cannot be generated due to the absence of specific data, the provided context on the broader Naphthgeranine family and a hypothetical research workflow may be of value to researchers in the field. It is possible that these compounds are subjects of ongoing, unpublished research or are known by different names. As new scientific information becomes available, a direct comparison may be possible in the future. We recommend monitoring scientific databases and publications for the emergence of data related to these specific compounds.

Unveiling the Molecular Target of Naphthgeranine C: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Naphthgeranine C, a novel bis-naphthyridine derivative, has been identified as a potent stabilizer of G-quadruplex (G4) DNA structures and an inhibitor of telomerase activity. This guide provides a comprehensive comparison of this compound with other well-established G-quadruplex ligands, offering researchers and drug development professionals a critical overview of its performance based on available experimental data.

G-quadruplexes are non-canonical secondary structures formed in guanine-rich nucleic acid sequences, which are prevalent in telomeres and the promoter regions of oncogenes. Their stabilization by small molecules has emerged as a promising anti-cancer strategy. This compound joins a class of G-quadruplex stabilizing agents that includes the natural product Telomestatin and the synthetic acridine derivative BRACO-19. This guide will delve into a comparative analysis of these compounds, focusing on their G-quadruplex stabilization potential and telomerase inhibition.

Performance Comparison of G-Quadruplex Ligands

To objectively assess the efficacy of this compound, a comparison with established G-quadruplex ligands is essential. The following table summarizes key performance indicators for this compound, Telomestatin, and BRACO-19.

CompoundMolecular TargetG-Quadruplex Stabilization (ΔTm, °C)Telomerase Inhibition (IC50)
This compound G-Quadruplex DNA, TelomeraseData not publicly availableData not publicly available
Telomestatin G-Quadruplex DNA, Telomerase~10 - 20~5 nM
BRACO-19 G-Quadruplex DNA, Telomerase~5 - 13[1]~100 - 400 nM

Note: ΔTm (change in melting temperature) is a measure of G-quadruplex stabilization, with higher values indicating greater stability. IC50 represents the concentration of a drug that is required for 50% inhibition in vitro.

While specific quantitative data for this compound's G-quadruplex stabilization and telomerase inhibition is not yet widely published, its structural similarity to other naphthyridine derivatives suggests a potent activity profile. Further research is required to definitively place its efficacy in relation to market alternatives.

Experimental Protocols

The following are detailed methodologies for key experiments utilized in the characterization of G-quadruplex ligands.

Fluorescence Resonance Energy Transfer (FRET) Melting Assay

This assay is employed to determine the G-quadruplex stabilizing potential of a compound by measuring the change in melting temperature (Tm) of a fluorescently labeled G-quadruplex-forming oligonucleotide.

Protocol:

  • Oligonucleotide Preparation: A G-quadruplex-forming oligonucleotide is dually labeled with a fluorescent donor (e.g., FAM) and a quencher (e.g., TAMRA) at its termini.

  • Reaction Mixture: The labeled oligonucleotide (e.g., 0.2 µM) is dissolved in a relevant buffer (e.g., 10 mM Tris-HCl, pH 7.4, 100 mM KCl).

  • Compound Addition: The test compound (e.g., this compound) is added at various concentrations. A control with no compound is also prepared.

  • Annealing: The mixture is heated to 95°C for 5 minutes and then slowly cooled to room temperature to facilitate G-quadruplex formation.

  • Melting Curve Analysis: The fluorescence is monitored as the temperature is gradually increased from room temperature to 95°C. The melting temperature (Tm) is the temperature at which 50% of the G-quadruplexes are unfolded, resulting in a significant change in fluorescence.

  • Data Analysis: The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the control from the Tm of the sample with the compound. A larger ΔTm indicates stronger stabilization.[2][3][4]

Telomeric Repeat Amplification Protocol (TRAP) Assay

The TRAP assay is a highly sensitive method used to measure telomerase activity and its inhibition by small molecules.

Protocol:

  • Cell Lysate Preparation: Cancer cells with high telomerase activity are lysed to obtain a cell extract containing the enzyme.

  • Telomerase Extension: The cell extract is incubated with a synthetic DNA primer (TS primer) and dNTPs. Telomerase in the extract adds telomeric repeats (TTAGGG) to the 3' end of the TS primer.[5]

  • Inhibitor Addition: The test compound (e.g., this compound) is added to the reaction mixture to assess its inhibitory effect on telomerase activity.

  • PCR Amplification: The telomerase-extended products are then amplified by PCR using the TS primer and a reverse primer.[5]

  • Product Detection: The PCR products are separated by polyacrylamide gel electrophoresis (PAGE) and visualized. The intensity of the resulting ladder of bands corresponds to the telomerase activity.

  • Quantification: The IC50 value is determined by measuring the concentration of the compound that results in a 50% reduction in telomerase activity compared to the control.[6]

Visualizing the Mechanism of Action

To better understand the biological context of this compound's molecular target, the following diagrams illustrate the experimental workflow and the affected signaling pathway.

G_Quadruplex_Ligand_Screening_Workflow cluster_invitro In Vitro Assays cluster_incellulo In Cellulo Assays Oligo Fluorescently Labeled G-Quadruplex Oligo FRET FRET Melting Assay Oligo->FRET Ligand This compound (or Alternative) Ligand->FRET TRAP TRAP Assay Ligand->TRAP DeltaTm ΔTm Determination FRET->DeltaTm Measure Stabilization Cells Cancer Cell Line Lysate Cell Lysate Preparation Cells->Lysate Lysate->TRAP IC50 IC50 Determination TRAP->IC50 Measure Inhibition Wnt_Signaling_Pathway_Inhibition cluster_pathway Wnt Signaling Pathway cluster_intervention Intervention Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled GSK3B GSK-3β Dishevelled->GSK3B Inhibits BetaCatenin β-catenin GSK3B->BetaCatenin Phosphorylates for Degradation TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Translocates to Nucleus & Binds TargetGenes Target Gene (e.g., c-Myc, Cyclin D1) TCF_LEF->TargetGenes Activates Transcription Proliferation Cell Proliferation & Survival TargetGenes->Proliferation NaphC This compound G4 c-Myc Promoter G-Quadruplex NaphC->G4 Stabilizes G4->TargetGenes Represses Transcription

References

Shikonin: A Naphthoquinone Derivative Overcoming Multi-Drug Resistance in Cancer

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Efficacy and Mechanisms in Resistant Cancer Models

The emergence of multi-drug resistance (MDR) is a primary obstacle in the successful chemotherapeutic treatment of cancer. Cancer cells can develop resistance to a wide array of structurally and mechanistically distinct anticancer drugs, often leading to treatment failure. Researchers are actively investigating novel compounds that can circumvent or reverse MDR. Shikonin, a naturally occurring naphthoquinone isolated from the root of Lithospermum erythrorhizon, has demonstrated significant potential in overcoming MDR in various cancer models. This guide provides a comparative analysis of Shikonin's efficacy against MDR cancer cells and other conventional chemotherapeutic agents, supported by experimental data and detailed methodologies.

Comparative Efficacy in Multi-Drug Resistant Cancer Cell Lines

Shikonin has shown potent cytotoxic effects in a range of cancer cell lines that have developed resistance to standard chemotherapeutic agents. The following tables summarize the half-maximal inhibitory concentration (IC50) values of Shikonin and comparator drugs in both sensitive parental cell lines and their drug-resistant counterparts. A lower IC50 value indicates greater potency.

Cell LineDrugIC50 (Parental)IC50 (Resistant)Fold ResistanceCitation
Ovarian Cancer
A2780 vs. A2780/PTXPaclitaxelNot explicitly statedSignificantly higherHigh[1]
Shikonin~1 µMSynergistic with PTX-[1]
Bladder Cancer
T24 vs. T24R2Cisplatin1.25 µg/mL20 µg/mL16[2]
T24 vs. T24 Cisplatin-ResistantCisplatin~21.49 µM~146.4 µM~6.8[3]
ShikoninNot explicitly statedEffective in combination-[4][5]
Breast Cancer
MCF-7 vs. MCF-7/ShkShikonin1.52 µM3.09 µM2.03[6]
MCF-7 vs. MCF-7/ADRDoxorubicin3.09 ± 0.03 µg/mL13.2 ± 0.2 µg/mL~4.3[7]
Non-Small Cell Lung Cancer
HCC827 vs. HCC827/GRGefitinib0.08 ± 0.02 µM26.53 ± 0.96 µM~331[8]
HCC827 vs. HCC827/GRGefitinib13.06 nM> 4 µM> 306[9]

Mechanisms of Action in Overcoming Multi-Drug Resistance

Shikonin employs multiple mechanisms to combat multi-drug resistant cancer cells, setting it apart from conventional chemotherapeutics that are often susceptible to resistance pathways.

Induction of Reactive Oxygen Species (ROS)

A prominent mechanism by which Shikonin overcomes MDR is through the generation of intracellular reactive oxygen species (ROS)[10]. Elevated ROS levels can induce oxidative stress, leading to DNA damage, protein and lipid peroxidation, and ultimately, cell death through apoptosis or necroptosis. This mechanism can be independent of the P-glycoprotein (P-gp) efflux pump, a common cause of MDR[10].

ROS_Pathway Shikonin Shikonin ROS Increased Intracellular ROS Shikonin->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Mitochondrial_Damage Mitochondrial Damage Oxidative_Stress->Mitochondrial_Damage Apoptosis Apoptosis Mitochondrial_Damage->Apoptosis Caspase Activation Necroptosis Necroptosis Mitochondrial_Damage->Necroptosis RIPK1/RIPK3/MLKL Pathway

Shikonin-induced ROS-mediated cell death pathway.
Downregulation of the SIRT1-MDR1/P-gp Signaling Pathway

Shikonin has been shown to overcome drug resistance in hepatocellular carcinoma by downregulating the SIRT1-MDR1/P-gp signaling pathway. Sirtuin 1 (SIRT1) can promote the expression of the multi-drug resistance gene 1 (MDR1), which encodes the P-gp efflux pump. By inhibiting this pathway, Shikonin reduces the expression of P-gp, leading to increased intracellular accumulation of chemotherapeutic drugs.

SIRT1_Pathway cluster_cell MDR Cancer Cell Shikonin Shikonin SIRT1 SIRT1 Shikonin->SIRT1 Inhibits MDR1_promoter MDR1 Gene Promoter SIRT1->MDR1_promoter Activates MDR1_mRNA MDR1 mRNA MDR1_promoter->MDR1_mRNA Pgp P-glycoprotein (P-gp) MDR1_mRNA->Pgp Drug_Efflux Drug Efflux Pgp->Drug_Efflux Chemo_Drug Chemotherapeutic Drug Chemo_Drug->Pgp Drug_Efflux->Chemo_Drug

Shikonin's inhibition of the SIRT1-MDR1/P-gp pathway.

Experimental Protocols

The following are generalized protocols for key experiments cited in the evaluation of Shikonin's efficacy. Specific details may vary between individual studies.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of compounds on cancer cells.

  • Cell Seeding: Plate cancer cells (e.g., A2780, T24, MCF-7, HCC827 and their resistant counterparts) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of Shikonin or comparator drugs for a specified period (e.g., 48 or 72 hours). Include untreated cells as a control.

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, which is the concentration of the drug that inhibits 50% of cell growth.

Western Blot Analysis

This technique is used to detect and quantify the expression of specific proteins, such as SIRT1 and P-gp.

  • Protein Extraction: Lyse the treated and untreated cancer cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-SIRT1 or anti-P-gp).

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. The intensity of the bands corresponds to the level of protein expression.

In Vivo Tumor Xenograft Model

This model is used to evaluate the in vivo antitumor efficacy of compounds.

  • Cell Implantation: Subcutaneously inject multi-drug resistant cancer cells into the flank of immunocompromised mice (e.g., nude mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size.

  • Treatment: Randomly assign the mice to different treatment groups (e.g., vehicle control, Shikonin, comparator drug, or combination therapy). Administer the treatments according to a predetermined schedule and dosage.

  • Tumor Measurement: Measure the tumor volume periodically using calipers.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination, or Western blotting).

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Culture MDR and Parental Cancer Cells MTT_Assay MTT Assay for IC50 (Shikonin vs. Comparators) Cell_Culture->MTT_Assay Western_Blot Western Blot for Protein Expression (e.g., P-gp, SIRT1) Cell_Culture->Western_Blot ROS_Assay ROS Generation Assay Cell_Culture->ROS_Assay Data_Analysis Comparative Data Analysis and Mechanism Elucidation MTT_Assay->Data_Analysis Western_Blot->Data_Analysis ROS_Assay->Data_Analysis Xenograft_Model Establish Xenograft Model with MDR Cells Treatment_Groups Administer Shikonin, Comparators, or Vehicle Xenograft_Model->Treatment_Groups Tumor_Measurement Monitor Tumor Growth Treatment_Groups->Tumor_Measurement Endpoint_Analysis Excise and Analyze Tumors Tumor_Measurement->Endpoint_Analysis Endpoint_Analysis->Data_Analysis

References

Independent Verification of Naphthgeranine C Biological Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activity of Naphthgeranine C with the well-characterized mTOR inhibitor, Rapamycin. Due to the limited publicly available data on this compound, this guide synthesizes the known information for this compound and its class (naphthoquinones) and presents it alongside comprehensive experimental data for Rapamycin. This comparative approach aims to provide a framework for the potential evaluation and independent verification of this compound's biological activity.

Data Presentation: Comparative Biological Activity

The following table summarizes the available quantitative data for this compound and its analogs, alongside established data for Rapamycin. This allows for a preliminary comparison of their cytotoxic potential.

CompoundCell LineAssay TypeEndpointResultCitation
Naphthgeranine B HeLa S3CytotoxicityIC501.6 µg/mL
Furaquinocin K HepG2CytotoxicityIC5012.6 µg/mL
Rapamycin HEK293mTOR InhibitionIC50~0.1 nM[1]
Rapamycin T98G (Glioblastoma)Cell ViabilityIC502 nM[1]
Rapamycin U87-MG (Glioblastoma)Cell ViabilityIC501 µM[1]
Rapamycin Ca9-22 (Oral Cancer)Cell ProliferationIC50~15 µM[2]
Rapamycin MCF7 (Breast Cancer)Cell ProliferationIC5020 nM[3]
Rapamycin MDA-MB-231 (Breast Cancer)Cell ProliferationIC5010 µM[3]

Signaling Pathways and Experimental Workflows

To facilitate the independent verification of this compound's biological activity, this section provides diagrams of the mTOR signaling pathway, a key regulator of cell growth and proliferation, and a typical experimental workflow for compound evaluation.

mTOR_Signaling_Pathway Figure 1: Simplified mTOR Signaling Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt TSC_Complex TSC1/TSC2 Complex Akt->TSC_Complex inhibits Rheb Rheb-GTP TSC_Complex->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 activates _4EBP1 4E-BP1 mTORC1->_4EBP1 inhibits Autophagy Autophagy mTORC1->Autophagy inhibits Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis Rapamycin Rapamycin Rapamycin->mTORC1 inhibits Naphthgeranine_C This compound (Hypothesized Target) Naphthgeranine_C->mTORC1 Experimental_Workflow Figure 2: Experimental Workflow for Compound Evaluation Start Start: Select Cancer Cell Line Cell_Culture Cell Culture Start->Cell_Culture Compound_Treatment Compound Treatment (this compound vs. Rapamycin) Cell_Culture->Compound_Treatment Cell_Viability Cell Viability Assay (MTT Assay) Compound_Treatment->Cell_Viability Mechanism_Study Mechanism of Action Studies Compound_Treatment->Mechanism_Study IC50 Determine IC50 Cell_Viability->IC50 IC50->Mechanism_Study Data_Analysis Data Analysis & Comparison IC50->Data_Analysis Western_Blot Western Blot (mTOR Pathway Proteins) Mechanism_Study->Western_Blot Apoptosis_Assay Apoptosis Assay (Annexin V Staining) Mechanism_Study->Apoptosis_Assay Western_Blot->Data_Analysis Apoptosis_Assay->Data_Analysis Conclusion Conclusion: Evaluate Biological Activity Data_Analysis->Conclusion

References

Naphthgeranine C: A Comparative Analysis of a Promising Naphthoquinone in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the quest for novel anticancer compounds with improved efficacy and selectivity is relentless. Naphthoquinones, a class of organic compounds derived from naphthalene, have long been a focal point of this research due to their diverse biological activities. Among them, Naphthgeranine C, a meroterpenoid produced by Streptomyces species, has emerged as a compound of interest, exhibiting cytotoxic effects against various tumor cell lines. This guide provides a comparative analysis of this compound with other notable naphthoquinones, supported by available experimental data and detailed methodologies, to offer a comprehensive overview for further investigation.

Performance Snapshot: this compound in the Naphthoquinone Landscape

While research on this compound is not as extensive as that for some other naphthoquinones, preliminary studies indicate its potential as an anticancer agent. The defining feature of many bioactive naphthoquinones is their ability to induce oxidative stress and trigger apoptotic cell death in cancer cells.

To provide a clear comparison, the following table summarizes the available cytotoxic activity (IC50 values) of this compound and other well-characterized naphthoquinones against various cancer cell lines. It is important to note that direct comparative studies involving this compound are limited, and the data presented is compiled from various sources.

CompoundCancer Cell LineIC50 (µM)Reference
This compound HeLa (Cervical Cancer)Data not publicly available, described as having "certain cytotoxic activity"[1]
Naphthgeranine B HeLa (Cervical Cancer)1.6 µg/mL[2]
Juglone A549 (Lung Cancer)15.3[3]
MCF-7 (Breast Cancer)8.7[3]
Plumbagin A549 (Lung Cancer)5.2[3]
MCF-7 (Breast Cancer)3.8[3]
Shikonin A549 (Lung Cancer)2.5[3]
MCF-7 (Breast Cancer)1.9[3]
Marfuraquinocin A NCI-H460 (Large Cell Lung Cancer)3.7[4]
Marfuraquinocin C NCI-H460 (Large Cell Lung Cancer)4.4[4]

Note: The IC50 value for Naphthgeranine B is provided in µg/mL as reported in the source.

Unraveling the Mechanism: Signaling Pathways in Focus

The anticancer activity of naphthoquinones is often attributed to their ability to interfere with cellular signaling pathways critical for cancer cell survival and proliferation. While the specific pathways affected by this compound are yet to be fully elucidated, the mechanisms of other well-studied naphthoquinones provide a likely framework for its action. Key pathways implicated include the induction of apoptosis through both intrinsic and extrinsic pathways, often involving the activation of caspases and modulation of the Bcl-2 family of proteins.

To visualize these complex interactions, the following diagrams, generated using the DOT language, illustrate a generalized signaling pathway for naphthoquinone-induced apoptosis and a typical experimental workflow for assessing cytotoxicity.

Naphthoquinone_Apoptosis_Pathway Naphthoquinone Naphthoquinone (e.g., this compound) ROS ↑ Reactive Oxygen Species (ROS) Naphthoquinone->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Generalized signaling pathway of naphthoquinone-induced apoptosis.

Cytotoxicity_Assay_Workflow cluster_0 Cell Culture cluster_1 Treatment cluster_2 MTT Assay cluster_3 Data Analysis Seed_Cells Seed Cancer Cells in 96-well plate Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_Compound Add Naphthoquinone (e.g., this compound) at various concentrations Incubate_24h->Add_Compound Incubate_48h Incubate for 48h Add_Compound->Incubate_48h Add_MTT Add MTT Reagent Incubate_48h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Add_Solubilizer Add Solubilizing Agent (e.g., DMSO) Incubate_4h->Add_Solubilizer Measure_Absorbance Measure Absorbance at 570 nm Add_Solubilizer->Measure_Absorbance Calculate_Viability Calculate Cell Viability (%) Measure_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Value Calculate_Viability->Determine_IC50

Caption: Experimental workflow for determining cytotoxicity using the MTT assay.

Diving Deeper: Experimental Protocols

To ensure reproducibility and facilitate further research, detailed experimental protocols for key assays are crucial.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the naphthoquinone compound (e.g., this compound) and a vehicle control (e.g., DMSO). Incubate for an additional 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis Detection: Annexin V-FITC/PI Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cancer cells with the desired concentration of the naphthoquinone for the specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic or necrotic.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel anticancer agents. While initial findings on its cytotoxic properties are encouraging, further in-depth studies are imperative. A direct comparative analysis of this compound against a panel of standard naphthoquinones using standardized protocols across multiple cancer cell lines would provide a clearer picture of its relative potency and selectivity. Elucidating its precise mechanism of action, including the identification of its molecular targets and affected signaling pathways, will be crucial for its future development as a potential therapeutic. The information and protocols provided in this guide aim to serve as a valuable resource for researchers dedicated to advancing the field of cancer drug discovery.

References

Safety Operating Guide

Proper Disposal of Naphthgeranine C: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides detailed operational and disposal procedures for Naphthgeranine C, ensuring the safety of laboratory personnel and minimizing environmental impact. Researchers, scientists, and drug development professionals are advised to adhere to these guidelines to maintain a safe and compliant laboratory environment.

This compound is a chemical compound that requires careful handling and disposal due to its potential hazards. It is harmful if swallowed, causes skin and serious eye irritation, may lead to respiratory irritation, and poses a long-term threat to aquatic ecosystems. Adherence to proper disposal protocols is therefore not only a matter of regulatory compliance but also a critical component of responsible laboratory practice.

Hazard Summary & Safety Precautions

Before handling this compound, it is essential to be fully aware of its associated hazards and the necessary safety measures to mitigate them.

Hazard StatementGHS ClassificationPrecautionary Measures
Harmful if swallowedAcute toxicity (Oral) - Category 4Do not eat, drink, or smoke when using this product. If swallowed, call a POISON CENTER or doctor. Rinse mouth.
Causes skin irritationSkin irritation - Category 2Wear protective gloves. Wash skin thoroughly after handling. If skin irritation occurs, get medical advice/attention.
Causes serious eye damageSerious eye damage - Category 1Wear eye protection/face protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.
May cause respiratory irritationSpecific target organ toxicity - single exposure (Respiratory system) - Category 3Avoid breathing dust. Use only outdoors or in a well-ventilated area. If inhaled, remove person to fresh air and keep comfortable for breathing.
Harmful to aquatic life with long lasting effectsShort-term (acute) aquatic hazard - Category 3; Long-term (chronic) aquatic hazard - Category 3Avoid release to the environment.

Step-by-Step Disposal Protocol

The following protocol outlines the mandatory steps for the safe disposal of this compound and its contaminated containers. This procedure is designed to be clear, actionable, and in compliance with standard laboratory safety regulations.

1. Personal Protective Equipment (PPE) Verification:

  • Ensure that appropriate PPE is worn at all times during the disposal process. This includes, but is not limited to, chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.

2. Waste Segregation and Collection:

  • Solid Waste: Collect any solid this compound waste, including residues and contaminated absorbent materials, in a designated, properly labeled, and sealed hazardous waste container.

  • Liquid Waste: If this compound is in a solution, it should not be disposed of down the drain. Collect all liquid waste containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be appropriate for the solvent used.

  • Contaminated Labware: Disposable labware (e.g., pipette tips, vials) that has come into contact with this compound must be disposed of as hazardous waste. Place these items in the designated solid waste container. Reusable glassware must be decontaminated using an appropriate solvent before washing.

3. Labeling of Waste Containers:

  • All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., corrosive, irritant, environmentally hazardous).

4. Storage of Hazardous Waste:

  • Store the sealed and labeled hazardous waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials. The storage area should be cool and dry.

5. Final Disposal:

  • The final disposal of this compound waste must be conducted through an approved and licensed hazardous waste disposal company. Do not attempt to incinerate or dispose of this chemical through standard laboratory or municipal waste streams.

  • Consult your institution's Environmental Health and Safety (EHS) department for specific procedures and to schedule a waste pickup.

Emergency Procedures

In the event of a spill or exposure, follow these immediate steps:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the exposed person to fresh air. If not breathing, give artificial respiration. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

  • Spill: Evacuate the area. Wear appropriate PPE. For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. For large spills, contact your institution's EHS department immediately.

Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

G A Start: Handling this compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Waste Generation (Solid, Liquid, Contaminated Labware) B->C D Segregate Waste into Labeled Hazardous Waste Containers C->D I Spill or Exposure Occurs C->I E Store Sealed Containers in Designated Secondary Containment Area D->E F Contact Environmental Health & Safety (EHS) for Waste Pickup E->F G Disposal by Approved Hazardous Waste Vendor F->G H End: Disposal Complete G->H J Follow Emergency Procedures I->J Yes J->D

Personal protective equipment for handling Naphthgeranine C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Naphthgeranine C. The following guidance is critical for ensuring laboratory safety and procedural accuracy.

Immediate Safety and Hazard Information

This compound is a potent inhibitor of the Mcl-1/Bim interaction, with an IC50 of 0.22 μM. It also demonstrates binding to Bcl-xL and Bcl-2 with IC50s of 2.1 and 1.2 μM, respectively. As a compound with significant biological activity and potential hazards, strict adherence to safety protocols is mandatory.

Hazard Identification and Classification

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, based on analogous compounds, it should be handled as a substance with the following potential hazards:

  • Acute Toxicity (Oral): Harmful if swallowed.[1]

  • Skin Irritation: Causes skin irritation.[1]

  • Serious Eye Damage: Causes serious eye damage.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1]

  • Aquatic Hazard: Harmful to aquatic life with long-lasting effects.[1]

Quantitative Hazard Data
Hazard ClassificationCategoryHazard Statement
Acute toxicity, OralCategory 4H302: Harmful if swallowed[1]
Skin irritationCategory 2H315: Causes skin irritation[1]
Serious eye damageCategory 1H318: Causes serious eye damage[1]
Specific target organ toxicity - single exposureCategory 3H335: May cause respiratory irritation[1]
Short-term (acute) aquatic hazardCategory 3H412: Harmful to aquatic life with long lasting effects[1]
Long-term (chronic) aquatic hazardCategory 3H412: Harmful to aquatic life with long lasting effects[1]

Personal Protective Equipment (PPE) and Handling

Strict adherence to the following PPE and handling protocols is required to minimize exposure and ensure a safe laboratory environment.

Required Personal Protective Equipment
Protection TypeSpecification
Eye/Face Protection Wear chemical safety goggles and a face shield.
Skin Protection Wear a lab coat and appropriate protective gloves (e.g., nitrile). Inspect gloves prior to use and use proper glove removal technique.
Respiratory Protection Use a NIOSH-approved respirator or ensure work is conducted in a certified chemical fume hood.
Handling and Storage
  • Engineering Controls: Work in a well-ventilated area, preferably a certified chemical fume hood.

  • Handling Practices: Avoid contact with skin and eyes. Do not breathe dust or aerosols. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.[1]

  • Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

Operational and Disposal Plans

A clear and concise plan for the use and disposal of this compound is essential for operational safety and environmental protection.

Step-by-Step Handling Workflow

The following diagram outlines the standard operating procedure for handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Assemble Equipment Assemble Equipment Prepare Fume Hood->Assemble Equipment Weigh Compound Weigh Compound Assemble Equipment->Weigh Compound Prepare Solution Prepare Solution Weigh Compound->Prepare Solution Perform Experiment Perform Experiment Prepare Solution->Perform Experiment Decontaminate Surfaces Decontaminate Surfaces Perform Experiment->Decontaminate Surfaces Dispose of Waste Dispose of Waste Decontaminate Surfaces->Dispose of Waste Remove PPE Remove PPE Dispose of Waste->Remove PPE Wash Hands Wash Hands Remove PPE->Wash Hands

Caption: Standard operational workflow for handling this compound.
Disposal Plan

Dispose of this compound and its containers in accordance with all federal, state, and local regulations. It is recommended to dispose of the contents and container to an approved waste disposal plant.[1] Do not allow the product to enter drains.[1]

Experimental Protocols

While specific experimental protocols for this compound are not widely published, its primary application is as an inhibitor of Mcl-1 in cancer research. A general methodology for assessing its activity is outlined below.

Fluorescence Polarization Assay for Mcl-1 Inhibition

This assay is used to determine the inhibitory constant (Ki) of this compound for the Mcl-1 protein.

  • Reagents and Materials:

    • Recombinant human Mcl-1 protein

    • Fluorescently labeled BIM BH3 peptide (e.g., FAM-Bim)

    • This compound

    • Assay buffer (e.g., PBS with 0.01% Tween-20)

    • 384-well black plates

    • Fluorescence polarization plate reader

  • Procedure:

    • Prepare a serial dilution of this compound in the assay buffer.

    • Add a fixed concentration of Mcl-1 protein and FAM-Bim peptide to each well of the 384-well plate.

    • Add the serially diluted this compound to the wells.

    • Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow the binding to reach equilibrium.

    • Measure the fluorescence polarization of each well using a plate reader.

    • The decrease in fluorescence polarization is proportional to the displacement of the FAM-Bim peptide from Mcl-1 by this compound.

    • Calculate the Ki value by fitting the data to a competitive binding model.

Signaling Pathway

This compound induces apoptosis by inhibiting the anti-apoptotic protein Mcl-1, which is a member of the Bcl-2 family.

Apoptosis Induction via Mcl-1 Inhibition

The following diagram illustrates the signaling pathway affected by this compound.

cluster_pathway Apoptosis Signaling Pathway This compound This compound Mcl-1 Mcl-1 This compound->Mcl-1 Inhibits Bax/Bak Bax/Bak Mcl-1->Bax/Bak Inhibits Bim Bim Bim->Mcl-1 Inhibited by Bim->Bax/Bak Activates Mitochondrion Mitochondrion Bax/Bak->Mitochondrion Activates Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Releases Apoptosome Apoptosome Cytochrome c->Apoptosome Forms Caspase-9 Caspase-9 Apoptosome->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis Executes

Caption: this compound inhibits Mcl-1, leading to apoptosis.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Naphthgeranine C
Reactant of Route 2
Naphthgeranine C

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.